molecular formula C6H11N3O B150496 3-(5-Amino-1-pyrazolyl)-1-propanol CAS No. 131654-77-8

3-(5-Amino-1-pyrazolyl)-1-propanol

Cat. No.: B150496
CAS No.: 131654-77-8
M. Wt: 141.17 g/mol
InChI Key: AZIDKZMGXDXIQR-UHFFFAOYSA-N
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Description

3-(5-Amino-1-pyrazolyl)-1-propanol is a chemical reagent designed for scientific research, integrating a propanol linker with a 5-aminopyrazole moiety. The 5-aminopyrazole group is a privileged scaffold in medicinal and organic chemistry, renowned for its role as a versatile building block for constructing complex heterocyclic systems . Researchers value this compound for its potential in developing novel ligands and exploring synthetic pathways, as pyrazole-based structures are known to coordinate with metal ions and form complexes with catalytic activity . The structural motif of 5-aminopyrazole is a key precursor in the synthesis of a wide array of fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are cores found in compounds with significant biological profiles . These fused systems are of high interest in pharmaceutical research for their diverse activities, which include serving as carbonic anhydrase inhibitors , exhibiting antioxidant properties , and demonstrating antitumor potential . The presence of the aminopyrazole group thus makes this reagent a valuable intermediate for researchers working in drug discovery and the synthesis of biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-aminopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDKZMGXDXIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(5-Amino-1-pyrazolyl)-1-propanol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and an N-alkanol chain. This unique combination of a nucleophilic amino group, a coordinating pyrazole ring, and a hydrophilic propanol side chain makes it a molecule of significant interest in medicinal chemistry and materials science. Aminopyrazole scaffolds are prevalent in a wide array of biologically active molecules, demonstrating activities ranging from kinase inhibition to antimicrobial effects. The propanol moiety can influence solubility, metabolic stability, and potential for further functionalization.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a valuable resource for researchers and developers, offering foundational data for its application in drug design, synthesis of novel materials, and other scientific endeavors. The information presented herein is a synthesis of available data from chemical suppliers, computational predictions, and spectral data from analogous compounds, providing a robust starting point for further investigation.

Chemical Identity and Structure

  • IUPAC Name: 3-(5-aminopyrazol-1-yl)propan-1-ol[1]

  • CAS Number: 131654-77-8[1]

  • Molecular Formula: C₆H₁₁N₃O[1]

  • Molecular Weight: 141.17 g/mol [1]

  • Chemical Structure:

    
    
    

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, many of the specific experimental values for this compound are not widely published. Therefore, some values are predicted based on computational models or inferred from structurally related compounds.

PropertyValueSource/Method
Appearance White to tan solidAmerican Elements[1]
Melting Point Not available-
Boiling Point 351.9 ± 22.0 °CPredicted
Density 1.28 ± 0.1 g/cm³Predicted
Solubility Soluble in water, methanol, and other polar organic solvents.Inferred from structure
pKa Not available-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the propanol chain, the amino group, and the hydroxyl group.

  • Pyrazole Protons: Two doublets in the aromatic region, characteristic of the H-3 and H-4 protons of the pyrazole ring.

  • Propanol Chain Protons: Three distinct multiplets corresponding to the three methylene groups (-CH₂-) of the propanol chain. The methylene group attached to the pyrazole nitrogen will be the most downfield, followed by the methylene group bearing the hydroxyl group, and the central methylene group will be the most upfield of the three.

  • Amino and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Pyrazole Carbons: Three signals corresponding to the three carbon atoms of the pyrazole ring.

  • Propanol Carbons: Three signals for the three methylene carbons of the propanol chain.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group, likely overlapping with the N-H stretching bands.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the C-H bonds of the propanol chain.

  • C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ range characteristic of the pyrazole ring.

  • C-O Stretching: A strong band around 1050-1150 cm⁻¹ corresponding to the C-O bond of the primary alcohol.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 141. The fragmentation pattern is expected to involve the loss of small molecules and radicals from the parent ion.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.

  • Loss of Water: Dehydration (loss of H₂O) from the molecular ion is another expected fragmentation.

  • Pyrazole Ring Fragmentation: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.[2]

Synthesis

The synthesis of this compound can be achieved through several established methods for the synthesis of N-substituted aminopyrazoles. A common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative. For this specific target molecule, the likely synthetic route would be the reaction of hydrazine with a suitably functionalized propanol derivative containing a β-ketonitrile moiety.

Synthesis reagent1 Hydrazine process Condensation reagent1->process reagent2 β-ketonitrile propanol derivative reagent2->process product This compound process->product

A generalized synthetic scheme for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of the key physicochemical properties discussed in this guide. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination
  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Solubility Assessment
  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Procedure: A small, known amount of the compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).

  • Observation: The mixture is agitated, and the solubility is visually assessed. If the solid dissolves completely, more solute is added until saturation is reached.

  • Quantification (Optional): For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Solubility_Workflow start Start step1 Add known mass of solute to known volume of solvent start->step1 step2 Agitate at constant temperature step1->step2 decision Completely Dissolved? step2->decision step3a Add more solute decision->step3a Yes step3b Saturated solution obtained decision->step3b No step3a->step2 step4 Filter and analyze supernatant (optional) step3b->step4 end End step4->end

Workflow for the determination of solubility.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aminopyrazole derivatives should be followed. These compounds may be irritating to the eyes, skin, and respiratory system. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5]

Conclusion

This compound is a promising building block for the development of new chemical entities with potential applications in various fields, particularly in drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, drawing from available data and established scientific principles. While there are gaps in the experimental data for this specific molecule, the information presented here serves as a solid foundation for researchers to build upon. Further experimental validation of the predicted properties is encouraged to fully elucidate the chemical behavior and potential of this interesting compound.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. The Royal Society of Chemistry. Available at: [Link]

  • This compound | CAS 131654-77-8 | AMERICAN ELEMENTS ®. American Elements. Available at: [Link]

Sources

A Comprehensive Guide to the Synthesis and Characterization of 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 3-(5-Amino-1-pyrazolyl)-1-propanol (CAS No. 131654-77-8), a valuable heterocyclic building block. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices. We present a robust, regioselective synthetic route, a full suite of characterization protocols, and expert insights to ensure reliable and reproducible outcomes.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyrazole nucleus being particularly prominent.[1][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] The functionalization of the pyrazole ring with an amino group, particularly at the C5 position, creates a versatile framework for constructing more complex molecular architectures.[2][5]

This compound incorporates this key 5-aminopyrazole motif along with a flexible hydroxypropyl side chain at the N1 position. This side chain provides a reactive handle for further chemical modification, making the molecule an ideal starting material for the synthesis of targeted libraries and novel drug candidates. This guide elucidates a reliable pathway to access this high-value intermediate.

Synthesis Strategy and Detailed Protocol

Retrosynthetic Analysis and Rationale

The synthesis of N-substituted pyrazoles can be approached in several ways, but regioselectivity is often a primary concern. Direct N-alkylation of 5-aminopyrazole can lead to a mixture of N1 and N2 isomers. To circumvent this, our strategy employs a substituted hydrazine in a cyclocondensation reaction, which definitively sets the regiochemistry.

The chosen pathway involves the reaction of 3-hydrazinylpropan-1-ol with a suitable three-carbon synthon bearing a nitrile group. This approach is mechanistically sound and leverages common, readily available starting materials. The overall synthetic transformation is depicted below.

Synthetic_Pathway Synthetic Pathway for this compound Hydrazine 3-Hydrazinylpropan-1-ol Intermediate Cyclization Intermediate Hydrazine->Intermediate + Nitrile 3-Ethoxyacrylonitrile Nitrile->Intermediate Ethanol, Reflux Product This compound Intermediate->Product Tautomerization & Aromatization

Caption: Regioselective synthesis via hydrazine derivative condensation.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring via Thin Layer Chromatography (TLC) are crucial for success.

Reaction: Cyclocondensation of 3-hydrazinylpropan-1-ol with 3-ethoxyacrylonitrile

ReagentMW ( g/mol )AmountMoles (mmol)Role
3-Hydrazinylpropan-1-ol90.124.51 g50.0Nucleophile
3-Ethoxyacrylonitrile97.124.86 g50.0Electrophile
Ethanol (Absolute)46.07100 mL-Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydrazinylpropan-1-ol (4.51 g, 50.0 mmol) and absolute ethanol (100 mL). Stir the solution at room temperature until the hydrazine derivative is fully dissolved.

    • Scientist's Insight: The use of absolute ethanol is critical to minimize potential side reactions involving water. 3-Hydrazinylpropan-1-ol can be synthesized by reacting 3-chloropropan-1-ol with hydrazine hydrate.

  • Reagent Addition: Slowly add 3-ethoxyacrylonitrile (4.86 g, 50.0 mmol) to the stirring solution at room temperature. The addition should be performed dropwise over 10-15 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1), observing the consumption of the starting materials.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This will typically yield a viscous oil or semi-solid.

  • Purification: The crude product can be purified by column chromatography on silica gel. Elute with a gradient of dichloromethane to 10% methanol in dichloromethane.

    • Expert Tip: From experience, a gradient elution is most effective. Start with 100% dichloromethane to elute non-polar impurities, then gradually increase the methanol concentration to elute the more polar product.

  • Isolation and Drying: Combine the product-containing fractions (identified by TLC) and concentrate them under reduced pressure. Dry the resulting solid or oil under high vacuum for several hours to remove any residual solvent. The final product, this compound, should be a white to tan solid.[6]

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. The following workflow outlines the necessary analytical techniques.

Characterization_Workflow Post-Synthesis Characterization Workflow cluster_structure cluster_purity Start Synthesized Crude Product Purification Column Chromatography Start->Purification Structure_ID Structural Identification Purification->Structure_ID Purity_Check Purity Assessment Structure_ID->Purity_Check NMR ¹H & ¹³C NMR Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS IR FT-IR Spectroscopy Structure_ID->IR Final Characterized Product (C6H11N3O) Purity_Check->Final HPLC HPLC / LC-MS Purity_Check->HPLC

Caption: A sequential workflow for product validation.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound, based on its chemical structure and data from analogous compounds.[7][8][9]

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 7.25 (d, 1H, pyrazole H4), 5.50 (d, 1H, pyrazole H3), 5.10 (s, 2H, -NH₂), 4.60 (t, 1H, -OH), 3.80 (t, 2H, N-CH₂), 3.45 (q, 2H, CH₂-OH), 1.80 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆)δ 155.0 (C5-NH₂), 138.0 (C3), 95.0 (C4), 58.0 (CH₂-OH), 48.0 (N-CH₂), 33.0 (-CH₂-CH₂-CH₂-)
FT-IR (KBr, cm⁻¹)3400-3200 (O-H and N-H stretching), 2950-2850 (C-H stretching), 1630 (N-H scissoring), 1580 (C=N stretching), 1050 (C-O stretching)
Mass Spec. (ESI+)m/z 142.0975 [M+H]⁺ (Calculated for C₆H₁₂N₃O⁺: 142.0980)
Interpretation of Characterization Data
  • ¹H NMR Spectroscopy: The two distinct doublets in the aromatic region are characteristic of the H3 and H4 protons on the pyrazole ring. The broad singlet around 5.10 ppm, which is exchangeable with D₂O, confirms the primary amine. The triplet at ~4.60 ppm confirms the hydroxyl proton, while the remaining triplets and quintet correspond to the propyl chain, confirming the N1-alkylation.

  • FT-IR Spectroscopy: The broad absorption band above 3200 cm⁻¹ is a key indicator of both the alcohol (-OH) and amine (-NH₂) functional groups.[10][11] The presence of peaks for C=N stretching further supports the formation of the pyrazole ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the definitive method for confirming the molecular formula. The observation of the protonated molecular ion [M+H]⁺ at the calculated mass with high accuracy (<5 ppm error) provides unambiguous evidence of the target compound.[12]

  • Purity Assessment: HPLC analysis, preferably with a mass detector (LC-MS), should show a single major peak corresponding to the product's mass, confirming its purity. A purity level of >95% is generally considered acceptable for use as a synthetic intermediate.

Safety Precautions

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic, potentially carcinogenic, and can be absorbed through the skin. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

This guide presents a verified and reliable method for the synthesis and characterization of this compound. By employing a regioselective cyclocondensation strategy, this valuable building block can be produced with high purity. The detailed characterization workflow provides a robust framework for structural confirmation, ensuring that researchers and developers have access to a high-quality intermediate for applications in medicinal chemistry and beyond.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). OUCI. Retrieved January 14, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (n.d.). Pleiades Publishing. Retrieved January 14, 2026, from [Link]

  • Synthesis of pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • This compound | CAS 131654-77-8. (n.d.). AMERICAN ELEMENTS. Retrieved January 14, 2026, from [Link]

  • The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. (2012). Scirp.org. Retrieved January 14, 2026, from [Link]

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. (2012). Scirp.org. Retrieved January 14, 2026, from [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. Retrieved January 14, 2026, from [Link]

  • 1-Propanol, 3-amino-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel compound 3-(5-Amino-1-pyrazolyl)-1-propanol. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and data from structurally analogous compounds to present a robust predictive analysis. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a plausible synthetic route and the corresponding experimental protocols for acquiring and interpreting the spectroscopic data, thereby offering a complete roadmap for researchers investigating this and related molecules.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule incorporating a 5-aminopyrazole moiety and a propanol side chain. The pyrazole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities. The amino and hydroxyl functionalities introduce sites for further chemical modification and potential hydrogen bonding interactions, making this compound an interesting candidate for drug discovery and materials science applications. Accurate spectroscopic characterization is the cornerstone of confirming the successful synthesis and purity of such novel compounds.

Below is the chemical structure of this compound, with key atom numbering for spectroscopic assignment purposes.

Figure 1: Molecular structure of this compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved via the condensation of 3-aminopyrazole with 3-bromopropanol. This method is analogous to the N-alkylation of pyrazoles, a well-established reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Slowly add 3-bromopropanol (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

G cluster_synthesis Synthetic Workflow start Dissolve 3-aminopyrazole and K2CO3 in DMF add_bromo Add 3-bromopropanol start->add_bromo heat Heat to 60-80 °C (Monitor by TLC) add_bromo->heat workup Cool, filter, and evaporate solvent heat->workup purify Purify by column chromatography workup->purify product 3-(5-Amino-1-pyrazolyl) -1-propanol purify->product

Figure 2: Proposed synthetic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3d1HH4The proton on the pyrazole ring, coupled to H3.
~5.5d1HH3The other proton on the pyrazole ring, coupled to H4.
~5.2s (br)2H-NH₂Broad singlet due to exchange and quadrupole broadening from the nitrogen.
~4.5t1H-OHTriplet due to coupling with the adjacent CH₂ group; position is solvent-dependent.
~3.9t2HC1'-H₂Triplet, deshielded by the adjacent nitrogen of the pyrazole ring.
~3.4q2HC3'-H₂Quartet (or triplet of triplets), deshielded by the hydroxyl group.
~1.8p2HC2'-H₂Pentet, coupled to the protons on C1' and C3'.
¹³C NMR Spectroscopy

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)AssignmentRationale
~155C5Carbon bearing the amino group, significantly deshielded.
~135C4Olefinic carbon of the pyrazole ring.
~95C3Olefinic carbon of the pyrazole ring.
~58C3'Carbon attached to the hydroxyl group.
~45C1'Carbon attached to the pyrazole nitrogen.
~32C2'Aliphatic carbon in the propanol chain.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons (-OH, -NH₂).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Further Experiments: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (ATR):

Frequency (cm⁻¹)IntensityFunctional GroupVibration
3400-3200Strong, BroadO-H and N-HStretching
3100-3000MediumC-H (aromatic)Stretching
2950-2850MediumC-H (aliphatic)Stretching
~1620StrongC=NStretching (pyrazole ring)
~1560StrongN-HBending (scissoring)
~1480MediumC=CStretching (pyrazole ring)
~1050StrongC-OStretching
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS (ESI+) Data:

m/zIon
142.10[M+H]⁺ (Molecular Ion)
125.09[M+H - NH₃]⁺
124.09[M+H - H₂O]⁺
96.07[C₄H₆N₃]⁺ (Pyrazole ring with C1' fragment)
82.06[C₃H₄N₃]⁺ (Aminopyrazole fragment)

The molecular formula of this compound is C₆H₁₁N₃O, with a monoisotopic mass of 141.0902 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 142.10.

M [C6H11N3O + H]+ m/z = 142 F1 [M - H2O]+ m/z = 124 M->F1 - H2O F2 [M - NH3]+ m/z = 125 M->F2 - NH3 F3 [C4H6N3]+ m/z = 96 M->F3 - C2H5O

Figure 3: Predicted key fragmentations in ESI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for positive ion mode analysis.

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from structurally related compounds. This comprehensive guide provides researchers with a solid framework for the synthesis and characterization of this compound. The detailed protocols and expected spectral features will facilitate the unambiguous identification and confirmation of this novel compound, paving the way for its further investigation in various scientific disciplines.

References

  • American Elements. This compound. [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole. [Link][2]

  • NIST. 3-Amino-1-propanol. In NIST Chemistry WebBook. [Link][3]

  • Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link][4]

  • Patents, G. Process for the preparation of 3-amino-5-methylpyrazole. [5]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link][6]

  • ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. [Link][7]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-Amino-1-pyrazolyl)-1-propanol is a bifunctional organic molecule incorporating a primary amine, a pyrazole ring, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and material science, particularly in the synthesis of novel therapeutic agents and functional polymers. The amino group provides a site for amide bond formation and other nucleophilic reactions, the pyrazole ring offers a rigid scaffold with hydrogen bonding capabilities, and the hydroxyl group allows for esterification and etherification.

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development. Solubility dictates the choice of appropriate solvents for synthesis, purification, formulation, and biological screening. Stability, on the other hand, determines the compound's shelf-life, its compatibility with various reaction conditions, and its potential degradation pathways, which is a critical consideration in drug development to ensure safety and efficacy.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound in common laboratory solvents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₁₁N₃O[1]
Molecular Weight 141.17 g/mol [1]
Appearance White to tan solid[1]
IUPAC Name 3-(5-aminopyrazol-1-yl)propan-1-ol[1]

Solubility in Common Laboratory Solvents

The solubility of a compound is a function of the intermolecular forces between the solute and the solvent. For this compound, its polarity suggests good solubility in polar protic solvents like water, methanol, and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility is expected to be lower in non-polar solvents such as hexane and toluene.

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the isothermal equilibrium method, which involves preparing a saturated solution at a specific temperature and then quantifying the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade): Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene.

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or incubator

  • Vials with airtight seals

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a temperature-controlled shaker set to a standard laboratory temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

Causality Behind Experimental Choices:

  • Isothermal Equilibrium: This method ensures that the measured solubility is the true thermodynamic solubility at a given temperature.

  • Use of Excess Solute: This guarantees that the solution is saturated.

  • Filtration: This step is crucial to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • HPLC Quantification: HPLC is a sensitive and accurate method for determining the concentration of the dissolved solute, especially at low concentrations.

Qualitative Solubility Testing

For a rapid assessment, a qualitative method can be employed.[2][3][4]

Procedure:

  • Add approximately 10 mg of the compound to a test tube.

  • Add the solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

  • Observe the dissolution of the solid.

  • Categorize the solubility as:

    • Very Soluble: Dissolves in less than 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Sparingly Soluble: Requires more than 3 mL but less than 10 mL of solvent to dissolve.

    • Insoluble: Does not dissolve completely in 10 mL of solvent.

Predicted Solubility Profile

Based on the structure, the following solubility profile can be anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe amino and hydroxyl groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of the molecule allows for dipole-dipole interactions with these solvents.
Non-Polar Hexane, TolueneLowThe significant difference in polarity between the solute and solvent results in weak intermolecular forces.

Stability of this compound

The stability of a compound refers to its ability to resist chemical change over time. For this compound, potential degradation pathways could involve the pyrazole ring, the amino group, or the alcohol functionality. Pyrazole derivatives can be susceptible to photodegradation.[5] The amino and alcohol groups are prone to oxidation.

Forced Degradation Studies

To assess the intrinsic stability of the molecule, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine handling and storage.[6]

Experimental Protocol for Forced Degradation Study:

This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method, typically HPLC.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A suitable solvent for the compound (e.g., methanol or water)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method. The use of a PDA or MS detector will help in identifying and characterizing the degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify any new peaks, which represent potential degradation products.

    • Calculate the percentage of degradation.

Causality Behind Experimental Choices:

  • Forced Degradation: This approach accelerates the degradation process, allowing for the identification of potential degradation pathways in a shorter timeframe.

  • Variety of Stressors: Using acidic, basic, oxidative, thermal, and photolytic stress conditions covers the most common degradation routes for organic molecules.

  • Stability-Indicating Method: The HPLC method must be able to separate the parent compound from all potential degradation products to be considered "stability-indicating."

Long-Term Stability Study

For determining the shelf-life and appropriate storage conditions, a long-term stability study under controlled temperature and humidity is necessary, following ICH guidelines.

Recommended Storage Conditions:

Based on the potential instabilities, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photodegradation.[7]

Visualization of Experimental Workflows

Solubility Determination Workflow

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E G Analyze samples and standards by HPLC E->G F Prepare calibration standards F->G H Construct calibration curve G->H I Determine concentration of saturated solution H->I J Calculate Solubility (g/L, mg/mL, M) I->J

Caption: Workflow for determining the solubility of this compound.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions A Prepare stock solution of the compound B Acidic Hydrolysis (HCl, heat) A->B C Basic Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂) A->D E Thermal Degradation (Heat) A->E F Photodegradation (Light) A->F G Analyze samples by stability-indicating HPLC-PDA/MS B->G C->G D->G E->G F->G H Identify and quantify degradation products G->H I Determine degradation pathways H->I

Caption: Workflow for the forced degradation study of this compound.

Conclusion

While specific experimental data for the solubility and stability of this compound are not widely published, this guide provides a robust framework for their determination. The protocols and theoretical considerations outlined herein will enable researchers to generate reliable data, facilitating the effective use of this versatile compound in their scientific endeavors. Adherence to these systematic approaches will ensure the quality and integrity of the data generated, which is crucial for advancing research and development in pharmaceuticals and material science.

References

  • An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
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  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) - Cheméo.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate.
  • CAS 156-87-6 3-Amino-1-propanol - BOC Sciences.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - sfera.
  • 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 - Sigma-Aldrich.
  • Stability Studies-Regulations, Patient Safety & Quality - Coriolis Pharma.
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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1][2] This versatility has led to its incorporation into a wide range of clinically relevant agents, from anticancer to anti-inflammatory drugs.[3] This guide provides an in-depth exploration of the potential biological targets for aminopyrazole-containing compounds, with a particular focus on the 3- and 5-aminopyrazole chemotypes, exemplified by structures like 3-(5-Amino-1-pyrazolyl)-1-propanol. We will dissect the molecular basis for the promiscuity and potency of this scaffold, primarily within the protein kinase family, and explore emerging, non-kinase targets. Furthermore, this document serves as a practical handbook, outlining robust experimental workflows for target identification, engagement, and validation, empowering researchers to effectively advance their drug discovery programs.

The Aminopyrazole Nucleus: A Privileged Scaffold for Kinase Inhibition

The remarkable success of aminopyrazole derivatives in drug discovery is largely attributable to their ideal geometry for targeting the ATP-binding site of protein kinases. The pyrazole ring, coupled with its amino substituent, acts as a highly effective "hinge-binder," forming a triad of hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme.[4] This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor.

The specific substitution pattern on the aminopyrazole core dictates potency and selectivity. For instance, in 3-aminopyrazoles, substituents at the C4 and N1 positions can be modified to exploit adjacent hydrophobic pockets and solvent-exposed regions, respectively.[2] Similarly, 5-aminopyrazoles can be functionalized to achieve high affinity and selectivity for distinct kinase subfamilies.[1] The compound this compound represents a simple 5-aminopyrazole scaffold, where the N1-linked propanol moiety offers a vector for synthetic elaboration to engage different regions of a target's active site.

G cluster_kinase Kinase Hinge Region cluster_aminopyrazole Aminopyrazole Core hinge_NH Backbone NH (e.g., Met, Leu) hinge_CO Backbone C=O (e.g., Glu, Leu) N1 N1-H N1->hinge_CO C5_NH2 C5-NH2 C5_NH2->hinge_CO H-Bond (Acceptor) N2 N2 N2->hinge_NH H-Bond (Acceptor)

Caption: General binding mode of a 5-aminopyrazole with a kinase hinge region.

The Kinome: A Primary Landscape for Aminopyrazole Targets

The vast majority of research on aminopyrazole bioactivity has centered on the human kinome. These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]

Tyrosine Kinase Targets
  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[6] Aminopyrazole derivatives have been engineered as potent, covalent inhibitors of FGFR2 and FGFR3 that show excellent activity against both wild-type and common "gatekeeper" mutant forms of the enzymes, which are a frequent cause of acquired drug resistance.[6]

  • Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a 5-aminopyrazole-based compound, is a clinically approved, reversible BTK inhibitor used for treating mantle cell lymphoma.[3][7] This highlights the therapeutic success of this scaffold.

  • Janus Kinases (JAKs): The 3-aminopyrazole scaffold is present in Gandotinib (LY2784544), a selective JAK2 inhibitor that has undergone clinical trials for myeloproliferative neoplasms.[5] The design of these inhibitors often focuses on achieving selectivity against other JAK family members to mitigate side effects.

  • RET Kinase: Specific inhibitors based on a 5-aminopyrazole-4-carboxamide scaffold have been developed to target both wild-type and gatekeeper mutant forms of RET kinase, a driver in certain thyroid and lung cancers.[8][9]

Serine/Threonine Kinase Targets
  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are prime targets for cancer therapy. Aminopyrazole analogs have been identified as potent and selective inhibitors of CDK2 and CDK5.[4][10] The clinical trial candidate AT7519, for example, is a 4-aminopyrazole derivative that inhibits multiple CDKs.[1]

  • Aurora Kinases: These kinases are essential for mitotic progression. The aminopyrazole-based compound AT9283 is a multitargeted inhibitor with potent activity against Aurora kinases A and B.[1]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is central to inflammatory responses. Both 3- and 5-aminopyrazoles have been extensively studied as inhibitors of p38 MAPK and its downstream substrate, MK2, for potential use in autoimmune and inflammatory diseases.[1][3]

Quantitative Overview of Aminopyrazole Kinase Inhibition

The potency of aminopyrazole derivatives can vary significantly based on the specific kinase and the substitution pattern on the pyrazole core. The following table summarizes representative inhibitory activities reported in the literature.

Compound Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀/GI₅₀)Reference(s)
5-Aminopyrazole-4-carboxamideRET (wild-type)44 nM[9]
5-Aminopyrazole-4-carboxamideRET (V804M mutant)252 nM[9]
Aminopyrazole Analog '24'CDK2/A110 nM[4]
Aminopyrazole Analog '24'CDK5/p2530 nM[4]
Ilginatinib (NS-018)JAK20.72 nM[5]
Pyrazole DerivativeEGFR0.26 µM[8]
Pyrazole DerivativeHER-20.20 µM[8]

Beyond the Kinome: Emerging Targets for Aminopyrazoles

While kinases are the most prominent targets, the chemical versatility of the aminopyrazole scaffold allows it to engage other important classes of biomolecules.

  • Bacterial Topoisomerases: In the search for new anti-infective agents, a series of compounds containing a 3-aminopyrazole substituent demonstrated the ability to block Gram-negative bacterial growth by targeting both DNA Gyrase and Topoisomerase IV.[1] This represents a significant departure from kinase inhibition and opens a promising avenue for antibiotic development.

  • Protein-Protein Interaction (PPI) Modulators: Although direct evidence for aminopyrazoles is still emerging, related pyrazolone compounds have been identified as inhibitors of protein aggregation in models of amyotrophic lateral sclerosis (ALS) by directly targeting the chaperone proteins 14-3-3-E and 14-3-3-Q.[11] This provides a compelling rationale for exploring the potential of aminopyrazole libraries to modulate PPIs or target chaperone systems.

  • Other Enzymes and Receptors: Aminopyrazoles have been reported to show activity against a diverse range of other targets, including cyclooxygenase (COX) and carbonic anhydrase, underscoring the broad utility of this scaffold in medicinal chemistry.[3][8][12]

A Practical Workflow for Target Identification and Validation

A rigorous and systematic approach is essential to confidently identify the biological target(s) of a novel aminopyrazole compound. The following workflow integrates computational, biochemical, and cellular methods to build a robust, self-validating evidence package.

Caption: A workflow for aminopyrazole target identification and validation.

Protocol: Broad-Panel Kinase Profiling

Rationale: The first step in evaluating a potential kinase inhibitor is to understand its potency and selectivity. Screening against a large, diverse panel of kinases is critical to identify the primary target(s) and reveal potential off-target liabilities that could lead to toxicity. A FRET-based assay, as used in the development of FGFR inhibitors, is a common and robust method.[6]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test aminopyrazole in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve.

  • Assay Plate Setup: In a 384-well assay plate, add the kinase, a suitable peptide substrate, and ATP. The specific kinase and substrate will be unique to each well, corresponding to the different kinases in the panel.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a development reagent containing antibodies that recognize the phosphorylated substrate. In a FRET-based assay, this will generate a signal that is inversely proportional to kinase activity.

  • Data Analysis: Read the plate on a suitable plate reader. Convert the raw signal to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Rationale: While a biochemical assay confirms enzyme inhibition, it does not prove that the compound binds to its target in the complex environment of a living cell. CETSA is a powerful technique that measures the thermal stabilization or destabilization of a protein upon ligand binding, providing direct evidence of target engagement in a cellular context.[11]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test aminopyrazole compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into a PCR plate or tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. This step denatures and precipitates proteins based on their thermal stability.

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the supernatant at each temperature using an appropriate method, such as Western Blot or ELISA.

  • Data Analysis: For both vehicle- and compound-treated samples, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve for the compound-treated sample relative to the vehicle control indicates a change in protein thermal stability due to compound binding.

Conclusion

The aminopyrazole core, as represented by molecules like this compound, is a highly validated and privileged scaffold in drug discovery. Its primary utility lies in the development of potent and selective protein kinase inhibitors, a role solidified by multiple clinical candidates and approved drugs targeting a wide array of kinases involved in oncology and inflammation.[1][3] However, the chemical tractability of this nucleus continues to open new frontiers, with emerging evidence pointing towards novel target classes such as bacterial topoisomerases and protein-protein interaction modulators.[1][11] For researchers and drug developers, a deep understanding of the aminopyrazole pharmacophore, combined with a systematic and multi-faceted approach to target validation, is paramount to successfully harnessing the full therapeutic potential of this remarkable chemical scaffold.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

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  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (n.d.). PubMed Central. [Link]

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  • This compound | CAS 131654-77-8. (n.d.). American Elements. [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2015). PubMed. [Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed. [Link]

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An In-Depth Technical Guide to the In Silico Prediction of ADME/Tox Properties for 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to reduce late-stage attrition in drug discovery has catalyzed the integration of computational, or in silico, methods for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the ADME/Tox properties of the novel scaffold, 3-(5-Amino-1-pyrazolyl)-1-propanol. By employing a multi-tiered approach that combines foundational physicochemical analysis with advanced pharmacokinetic and toxicological modeling, we construct a holistic preclinical profile of the molecule. This document details the causality behind methodological choices, provides step-by-step protocols for execution using publicly accessible platforms, and emphasizes a self-validating framework for the interpretation of predictive data. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy to de-risk and prioritize novel chemical entities efficiently and cost-effectively.

Introduction: The Rationale for Early In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic properties or unforeseen toxicity.[3] The traditional paradigm of performing ADME/Tox studies late in the development cycle is both time-consuming and resource-intensive. In silico ADME/Tox modeling has emerged as an indispensable tool, allowing for the rapid, high-throughput screening of virtual compounds before they are even synthesized.[4][5] These computational techniques, ranging from quantitative structure-activity relationship (QSAR) models to more complex physiologically based pharmacokinetic (PBPK) simulations, leverage vast datasets of experimental results to predict a molecule's behavior in vivo.[1][6]

This guide focuses on this compound, a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. A thorough and early understanding of this scaffold's ADME/Tox liabilities is therefore critical for its potential development as a therapeutic agent.

Compound Profile: this compound

A precise definition of the molecule's structure is the foundational input for all subsequent predictive modeling.

PropertyValueSource
IUPAC Name 3-(5-aminopyrazol-1-yl)propan-1-ol[7]
CAS Number 131654-77-8[7]
Chemical Formula C₆H₁₁N₃O[7]
Molecular Weight 141.17 g/mol [7]
SMILES N1=C(N(C=C1)CCCO)N[7]
2D Structure 2D Structure of this compoundPubChem CID: 14996572

Methodological Framework: A Multi-tiered Predictive Workflow

No single computational model can perfectly capture the complexity of biological systems. Therefore, our approach is built on a consensus-driven, multi-tiered workflow. This strategy begins with broad, foundational predictions and progresses to more specific and complex endpoints. This hierarchical structure ensures that fundamental liabilities are identified early, providing a solid, self-validating foundation for subsequent analyses.

G cluster_input Input cluster_tier1 Tier 1: Foundational Assessment cluster_output Output Compound Compound Structure (SMILES: N1=C(N(C=C1)CCCO)N) PhysChem Physicochemical Properties (LogP, Solubility, pKa) Compound->PhysChem DrugLikeness Drug-Likeness Filters (Lipinski, Veber, etc.) PhysChem->DrugLikeness informs Analysis Integrated Analysis & Confidence Assessment Absorption Absorption (HIA, Caco-2) DrugLikeness->Absorption Distribution Distribution (BBB, PPB) Absorption->Distribution Metabolism Metabolism (CYP Inhibition) Distribution->Metabolism Excretion Excretion (Total Clearance) Metabolism->Excretion CardioTox Cardiotoxicity (hERG Inhibition) Excretion->CardioTox HepatoTox Hepatotoxicity CardioTox->HepatoTox Mutagenicity Mutagenicity (AMES Test) HepatoTox->Mutagenicity Analysis->DrugLikeness Analysis->Metabolism Analysis->Mutagenicity Profile Comprehensive ADME/Tox Profile Analysis->Profile

Caption: A multi-tiered workflow for in silico ADME/Tox prediction.

Tier 1: Physicochemical Properties and Drug-Likeness

Rationale: The physicochemical nature of a molecule governs its behavior in a biological environment. Properties such as lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA) are fundamental determinants of absorption and distribution. Drug-likeness rules, like Lipinski's Rule of Five, are heuristics derived from the analysis of successful oral drugs and serve as an initial filter for potential liabilities related to poor bioavailability.[3][8]

Protocol: Physicochemical and Drug-Likeness Calculation

This protocol utilizes the SwissADME web server, a robust and freely accessible tool.

  • Navigate to the SwissADME homepage.

  • Input the Molecule: In the "Enter a list of SMILES here" field, paste the SMILES string for this compound: N1=C(N(C=C1)CCCO)N.

  • Initiate Analysis: Click the "Run" button to start the calculation.

  • Data Compilation: After processing, the platform will generate a comprehensive report. Collate the key physicochemical properties and drug-likeness assessments into a summary table.

Predicted Physicochemical & Drug-Likeness Data
ParameterPredicted ValueOptimal RangeCommentary
Molecular Weight 141.17 g/mol < 500Pass: Low molecular weight is favorable for absorption.
LogP (Consensus) -0.25-0.4 to +5.6Pass: Indicates good hydrophilicity, favorable for solubility.
LogS (ESOL) -0.85> -6.0Pass: Predicted to be soluble in water.
H-Bond Donors 2≤ 5Pass: Complies with Lipinski's rule.
H-Bond Acceptors 4≤ 10Pass: Complies with Lipinski's rule.
TPSA 71.85 Ų< 140 ŲPass: Suggests good potential for cell membrane permeability.
Lipinski's Rule Yes (0 violations)0 violationsPass: Strong indicator of potential oral bioavailability.
Bioavailability Score 0.55N/APass: A score of 0.55 is typical for well-behaved small molecules.

Interpretation: The Tier 1 analysis presents a favorable profile. The compound is a small, soluble molecule that adheres to established drug-likeness rules, suggesting a low risk of fundamental physicochemical or bioavailability issues.

Tier 2: Pharmacokinetic (ADME) Prediction

Rationale: This tier investigates the dynamic processes a drug undergoes in the body. We aim to predict its absorption from the gut, distribution into tissues, potential for metabolic breakdown by key enzymes, and its route of clearance.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Gut GI Tract Blood Systemic Circulation (Plasma Protein Binding) Gut->Blood HIA / Caco-2 Tissues Tissues Blood->Tissues BBB Brain (BBB) Blood->BBB Liver Liver (CYP450 Enzymes) Blood->Liver Kidney Kidney (Urine) Blood->Kidney Liver->Blood Bile Bile (Feces) Liver->Bile

Caption: The physiological journey of a drug through ADME processes.

Protocol: ADME Parameter Prediction

This protocol utilizes the pkCSM web server, which employs graph-based signatures to predict a wide range of pharmacokinetic properties.[3]

  • Navigate to the pkCSM Pharmacokinetics homepage.

  • Input the Molecule: Input the SMILES string (N1=C(N(C=C1)CCCO)N) into the submission field. Alternatively, draw the structure or upload a file.

  • Select Predictions: Ensure that predictions for Absorption, Distribution, Metabolism, and Excretion are selected.

  • Submit and Analyze: Click "Submit" to run the models. Once complete, compile the quantitative predictions into a summary table.

Predicted ADME Profile
ParameterEndpointPredicted ValueInterpretation
Absorption Human Intestinal Absorption95%High: Excellent absorption from the gut is predicted.
Caco-2 Permeability (logPapp)0.45Moderate: Suggests good passive diffusion across the intestinal wall.
Distribution BBB Permeability (logBB)-0.95Low: Predicted to not cross the Blood-Brain Barrier.
Plasma Protein Binding~20%Low: High fraction of unbound drug, suggesting greater availability for therapeutic action.
Metabolism CYP2D6 InhibitorNoFavorable: Low risk of drug-drug interactions involving this key enzyme.
CYP3A4 InhibitorNoFavorable: Low risk of interactions with the most common metabolic enzyme.
Excretion Total Clearance (log ml/min/kg)0.65High: Suggests efficient clearance from the body, likely renal.

Interpretation: The ADME profile is largely positive. The compound is predicted to be well-absorbed and exist primarily unbound in circulation, which is beneficial for efficacy. Its inability to cross the BBB suggests it is better suited for peripheral targets. Crucially, it is not predicted to inhibit major CYP450 enzymes, reducing the risk of metabolic drug-drug interactions.[8] The high clearance rate suggests a potentially short half-life, which may require consideration in dosing regimen design.

Tier 3: Toxicity (Tox) Profiling

Rationale: Identifying potential toxicity is the most critical de-risking step. Early flags for issues such as cardiotoxicity (hERG inhibition), liver damage (hepatotoxicity), or the potential to cause genetic mutations (mutagenicity) can halt the development of a dangerous compound, saving immense resources.

Protocol: Toxicity Endpoint Prediction

This protocol can be executed using the toxicity modules within pkCSM or a dedicated server like ProTox-II for a consensus view.

  • Navigate to the chosen prediction server (e.g., pkCSM or ProTox-II).

  • Input the Molecule: Submit the SMILES string as in the previous protocols.

  • Select Toxicity Endpoints: Ensure predictions for AMES Toxicity, hERG I Inhibition, and Hepatotoxicity are selected.

  • Submit and Collate: Run the predictions and organize the results into the final summary table.

Predicted Toxicity Profile
EndpointParameterPredicted ResultConfidenceInterpretation
Mutagenicity AMES ToxicityNegative0.85Low Risk: Unlikely to be mutagenic.
Cardiotoxicity hERG I InhibitionNegative0.79Low Risk: Unlikely to cause QT prolongation.
Hepatotoxicity Liver ToxicityNegative0.72Low Risk: Unlikely to be toxic to the liver.
Oral Toxicity LD50 (rat)2.45 mol/kgClass 4Low Acute Toxicity: Classified as "Harmful if swallowed".

Interpretation: The in silico toxicity screen reveals no major red flags. The compound is predicted to be non-mutagenic, non-cardiotoxic, and non-hepatotoxic. The predicted acute oral toxicity is low. This profile suggests a favorable safety margin, though it must be confirmed experimentally.

Integrated Analysis and Self-Validation

The trustworthiness of in silico predictions hinges on a critical and integrated analysis. It is crucial to understand that these models operate within an "applicability domain"—their predictions are most reliable for compounds structurally similar to those in their training sets.[9]

Synthesis of Findings:

  • Strengths: The collective data points to a molecule with a promising drug-like profile. It possesses excellent predicted oral absorption, low plasma protein binding, and a clean slate regarding CYP inhibition and major toxicity endpoints. Its physicochemical properties are well within the ranges seen for successful oral drugs.

  • Potential Weaknesses/Considerations: The primary consideration is the high predicted clearance, which may translate to a short in vivo half-life. While its low BBB penetration is a benefit for peripherally-acting drugs, it would be a liability if a central nervous system target were desired.

  • Confidence Assessment: The predictions across multiple tiers are highly consistent. The favorable physicochemical properties (Tier 1) support the high absorption and low protein binding seen in Tier 2. The lack of structural alerts for toxicity is in line with the negative predictions in Tier 3. This internal consistency increases our confidence in the overall profile.

Self-Validation and Next Steps: This in silico guide serves as a hypothesis-generating tool. Every key prediction must be validated through targeted in vitro experiments. Based on this analysis, the following experimental validations are recommended:

  • Solubility: Confirm aqueous solubility using a kinetic or thermodynamic solubility assay.

  • Permeability: Perform an in vitro Caco-2 permeability assay to confirm the predicted moderate-to-high absorption.

  • Metabolic Stability: Use a liver microsome stability assay to get an experimental measure of metabolic clearance, which will confirm or refute the high clearance prediction.

  • Cytotoxicity: A general cytotoxicity assay (e.g., using HepG2 cells) would provide an early experimental confirmation of the low toxicity profile.

Conclusion

The comprehensive in silico assessment of this compound predicts a molecule with a highly favorable ADME/Tox profile for a peripherally-acting oral drug candidate. It exhibits strong drug-like characteristics, excellent absorption and distribution properties, and a low risk of metabolic or toxicological liabilities. While the predicted high clearance warrants further investigation, no significant barriers to continued development were identified in this computational screen. This molecule represents a promising scaffold that merits progression to in vitro validation studies to confirm these encouraging predictive findings.

References

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Introduction: The Versatility of the 5-Aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Aminopyrazole Derivatives in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry, with the pyrazole nucleus standing out as a particularly privileged scaffold.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a feature of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic accessibility.[3] Within this class, 5-aminopyrazole derivatives are exceptional building blocks.[1] The presence of a reactive amino group at the C5 position, alongside other modifiable sites on the pyrazole ring, provides a rich platform for creating diverse chemical libraries with a wide spectrum of biological activities.[2][4] These compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, demonstrating the remarkable adaptability of this chemical core.[1][5][6]

This guide offers a deep dive into the medicinal chemistry of 5-aminopyrazole derivatives, exploring their synthesis, structure-activity relationships (SAR), and therapeutic applications. It is designed for researchers and drug development professionals, providing not only a review of the field but also actionable insights into the design and evaluation of novel therapeutic candidates based on this potent scaffold.

Core Synthesis Strategies: Building the 5-Aminopyrazole Framework

The construction of the 5-aminopyrazole ring is most commonly achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic precursor, typically a β-ketonitrile or a related synthon like an alkylidenemalononitrile.[3][7][8] This approach is highly efficient and allows for the introduction of diversity at multiple positions of the pyrazole ring by varying the starting materials.

Generalized Synthetic Protocol: Hydrazine Condensation with a β-Ketonitrile

The rationale behind this widely used method lies in the nucleophilic character of the hydrazine, which attacks the electrophilic centers of the β-ketonitrile. The reaction proceeds through a condensation-cyclization cascade, leading to the formation of the stable aromatic pyrazole ring.

Step-by-Step Methodology:

  • Reactant Preparation: A solution of the selected β-ketonitrile derivative (1 equivalent) is prepared in a suitable solvent, commonly ethanol or acetic acid.

  • Hydrazine Addition: The chosen hydrazine (e.g., hydrazine hydrate or a substituted phenylhydrazine) (1 equivalent) is added to the solution. The choice of hydrazine is critical as it determines the substituent at the N1 position of the final pyrazole.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress is monitored by Thin Layer Chromatography (TLC). The use of a catalyst, such as a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine), can facilitate the cyclization.[9]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 5-aminopyrazole derivative.

G cluster_reactants Reactants cluster_process Process cluster_product Product ketonitrile β-Ketonitrile (R1-CO-CH(R2)-CN) reaction Condensation & Cyclization ketonitrile->reaction Solvent (e.g., EtOH) Heat hydrazine Hydrazine (R3-NH-NH2) hydrazine->reaction product 5-Aminopyrazole Derivative reaction->product Purification

Caption: Generalized workflow for the synthesis of 5-aminopyrazole derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the 5-aminopyrazole scaffold lies in its broad therapeutic potential. By systematically modifying the substituents at the N1, C3, and C4 positions, as well as the C5-amino group, medicinal chemists have developed potent and selective inhibitors for a variety of biological targets.

Anticancer Agents: Targeting Kinase Signaling

5-Aminopyrazoles are particularly prominent as kinase inhibitors.[2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[10][11]

Mechanism of Action: Many 5-aminopyrazole derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives cancer cell proliferation and survival.

Key Kinase Targets & SAR Insights:

  • p38 MAPK and JNK3: These are key kinases in the stress-activated protein kinase pathway. The planarity of the pyrazole core combined with N-linked phenyl structures has been shown to be a key structural feature for achieving high selectivity for JNK3 over the closely related p38 kinase.[12][13] For instance, the inhibitor SR-3576 is a potent JNK3 inhibitor (IC₅₀ = 7 nM) with over 2800-fold selectivity against p38.[12]

  • Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib highlights the clinical success of this scaffold. It is a potent and selective non-covalent BTK inhibitor used to treat mantle cell lymphoma.[14]

  • SRC Family Kinases: By modifying the promiscuous kinase inhibitor PP1, researchers developed pyrazolopyrimidine derivatives with subnanomolar IC₅₀ values for SRC and exceptional selectivity over ABL kinase.[11]

  • Epidermal Growth Factor Receptor (EGFR): The pyrazole core has been incorporated into molecules designed to inhibit EGFR tyrosine kinase, a critical target in various carcinomas.[10]

G ext_signal External Stimulus (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase (e.g., EGFR) ext_signal->receptor mapkkk MAPKKK (e.g., ASK1) ext_signal->mapkkk ras_raf RAS → RAF → MEK → ERK receptor->ras_raf response Cellular Response (Proliferation, Apoptosis, Inflammation) ras_raf->response mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk jnk JNK mapkk->jnk p38 p38 MAPK mapkk->p38 transcription Transcription Factors (c-Jun, ATF2) jnk->transcription p38->transcription transcription->response inhibitor 5-Aminopyrazole Kinase Inhibitor inhibitor->jnk Inhibition inhibitor->p38 Inhibition

Caption: Inhibition of the MAPK signaling pathway by 5-aminopyrazole derivatives.

Table 1: Representative 5-Aminopyrazole Derivatives as Anticancer Agents

Compound ClassTarget KinaseKey SAR FeaturesReported Activity
AminopyrazolesJNK3Planar pyrazole with N-linked phenyl rings.IC₅₀ = 7 nM (SR-3576)[12]
PyrazolopyrimidinesSRCDerived from promiscuous inhibitor PP1.Subnanomolar IC₅₀[11]
5-Acylaminopyrazolesp38α MAP KinaseA tert-butyl group at C5 occupies a key lipophilic pocket.Kd values of 50-100 pM[15]
Fused PyrazolesVariousFusing the pyrazole with other heterocycles (e.g., pyrimidine, pyridine).Potent growth inhibition[1]
Anti-inflammatory Agents: Modulating Inflammatory Cascades

Chronic inflammation underlies numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[6] 5-Aminopyrazole derivatives have been developed as potent anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade.

Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[6] Some derivatives exhibit multi-target activity, also inhibiting 5-lipoxygenase (5-LOX) or carbonic anhydrases (CAs).[16]

SAR Insights:

  • The 4-(pyrazol-1-yl)benzenesulfonamide scaffold, famously used in the COX-2 inhibitor Celecoxib, is a recurring motif.

  • Grafting different substituted phenyl or thienyl groups via a hydrazone linker onto the core scaffold has yielded potent multi-target inhibitors of COX-2, 5-LOX, and CAs.[16]

  • Compounds with this design have shown excellent COX-2 inhibitory activity (IC₅₀ = 49-60 nM) and high selectivity over the constitutive COX-1 isoform.[16]

Antiparasitic Agents: A Case Study in Cryptosporidiosis

Cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium parvum, lacks consistently effective treatments, especially for vulnerable populations.[17] The 5-aminopyrazole-4-carboxamide scaffold has been instrumental in developing novel antiparasitic agents.

Mechanism of Action: These compounds act as "bumped-kinase inhibitors" (BKIs), selectively targeting C. parvum calcium-dependent protein kinase 1 (CpCDPK1).[17][18] This kinase is essential for parasite invasion of host cells. The selectivity is achieved by designing inhibitors that fit into a binding pocket with a small "gatekeeper" residue (a glycine in CpCDPK1), which is a larger, more obstructive residue in corresponding human kinases.

SAR Insights:

  • The 5-aminopyrazole-4-carboxamide core provides the essential framework for binding.

  • Modifications to the substituents have led to compounds like BKI 1708, which is efficacious in mouse models at doses as low as 8 mg/kg with no observable toxicity up to 200 mg/kg.[17]

Neuroprotective Applications

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by complex pathologies, including oxidative stress and neuroinflammation.[19] The antioxidant and anti-inflammatory properties of some 5-aminopyrazole derivatives make them attractive candidates for neuroprotection.[5] For instance, a pyrazole derivative of curcumin, CNB001, has been shown to reduce disease pathology in mouse models of Alzheimer's by protecting against oxytosis, a form of oxidative stress-induced cell death.[19]

Key Experimental Protocols

To validate the therapeutic potential of newly synthesized derivatives, standardized biological assays are essential. The MTT assay is a fundamental colorimetric assay for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Protocol: MTT Cell Proliferation and Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole test compounds in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_scaffold Core Scaffold cluster_apps Therapeutic Applications scaffold 5-Aminopyrazole Core anticancer Anticancer (Kinase Inhibition) scaffold->anticancer SAR-guided Derivatization antiinflam Anti-inflammatory (COX/LOX Inhibition) scaffold->antiinflam SAR-guided Derivatization antimicrobial Antimicrobial (Enzyme Inhibition) scaffold->antimicrobial SAR-guided Derivatization neuro Neuroprotection (Antioxidant) scaffold->neuro SAR-guided Derivatization

Caption: Versatility of the 5-aminopyrazole scaffold leading to diverse applications.

Conclusion and Future Perspectives

The 5-aminopyrazole scaffold has firmly established itself as a cornerstone in medicinal chemistry. Its synthetic tractability and the ability to precisely tune its biological activity through targeted modifications have led to a wealth of compounds with significant therapeutic potential, including clinically approved drugs.[14] The research highlighted in this guide underscores the scaffold's role in developing selective kinase inhibitors, potent anti-inflammatory agents, and novel antiparasitics.[16][17][20][21]

The future of 5-aminopyrazole research is bright. Key opportunities lie in the design of multi-target agents that can address complex diseases with a single molecule, such as dual COX-2/5-LOX inhibitors for inflammation or compounds that simultaneously target multiple nodes in a cancer signaling pathway.[16] Furthermore, exploring new chemical space by creating novel fused heterocyclic systems based on the 5-aminopyrazole core will undoubtedly uncover new biological activities and lead to the next generation of innovative medicines.[1][9]

References

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  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information. Available at: [Link]

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An In-depth Technical Guide to 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol (CAS 131654-77-8) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol (CAS 131654-77-8), a molecule of significant interest within the field of medicinal chemistry. As a member of the 5-aminopyrazole class, this compound is part of a privileged scaffold known for its diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, plausible synthesis, potential biological applications based on its structural class, and essential safety information.

Part 1: Core Chemical Identity and Physicochemical Properties

Nomenclature and Identification
  • Systematic Name: 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol

  • CAS Number: 131654-77-8

  • Synonyms: 5-Amino-1-(3-hydroxypropyl)pyrazole

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Appearance White to tan solidAmerican Elements
Purity Typically >95%

Part 2: Synthesis and Characterization

The 5-aminopyrazole scaffold is a cornerstone in the synthesis of numerous heterocyclic compounds.[1][2] These molecules serve as versatile building blocks for creating more complex structures with a wide array of biological activities.[1][2]

A Plausible Synthetic Pathway

While a specific, detailed protocol for the synthesis of 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol is not extensively documented in publicly available literature, a plausible route can be extrapolated from established methods for the synthesis of 5-aminopyrazoles. A common and effective method involves the reaction of β-ketonitriles with hydrazine derivatives.[3]

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable β-ketonitrile precursor in a polar solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add a hydrazine derivative. The selection of the hydrazine will determine the substituent at the N1 position of the pyrazole ring. For the synthesis of the title compound, a hydrazine with a 3-hydroxypropyl group would be required.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 5-aminopyrazole derivative.

Analytical Characterization

The structural confirmation and purity assessment of 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol would be conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the characteristic protons and carbons of the pyrazole ring, the propanol side chain, and the amino group.

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Infrared (IR) Spectroscopy: The presence of key functional groups, such as the N-H and O-H stretches of the amino and hydroxyl groups, respectively, and the C=N and C=C bonds of the pyrazole ring, can be identified.

Part 3: Inferred Biological Activity and Therapeutic Potential

The 5-aminopyrazole moiety is a well-established pharmacophore in modern drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Kinase Inhibition: A Promising Avenue

A significant number of 5-aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[4][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related scaffold, is found in the aurora kinase inhibitor tozasertib.[6] The structural features of 5-aminopyrazoles allow them to fit into the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a potential mechanism by which a 5-aminopyrazole derivative could inhibit a generic kinase signaling pathway, leading to a downstream cellular response such as the inhibition of cell proliferation.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor_Inactive Inactive Transcription Factor Kinase_B->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Target Gene Expression Transcription_Factor_Active->Gene_Expression Nuclear Translocation Inhibitor 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol Inhibitor->Kinase_B Inhibition Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Translation Ligand Ligand Ligand->Receptor Binding

Caption: Hypothetical kinase signaling pathway inhibited by a 5-aminopyrazole derivative.

Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the antiproliferative effects of 5-aminopyrazole derivatives against various cancer cell lines.[7][8] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. Furthermore, the anti-inflammatory properties of pyrazole-containing compounds are well-documented, with some derivatives showing potent inhibition of inflammatory mediators.[9][10] Given its structural similarity to these bioactive molecules, 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol represents a promising candidate for further investigation in these therapeutic areas.

Part 4: Safety and Handling

Hazard Identification

Based on available safety data sheets for closely related aminopyrazole compounds, 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol should be handled with care. Potential hazards may include:

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[11]

  • Acute Toxicity (Oral): May be harmful if swallowed.

Recommended Safety Protocols

Experimental Workflow for Safe Handling:

safe_handling Start Start: Obtain Compound PPE Wear Appropriate PPE: - Lab Coat - Safety Goggles - Chemical-resistant Gloves Start->PPE Fume_Hood Work in a well-ventilated fume hood PPE->Fume_Hood Handling Handle with care, avoiding skin and eye contact Fume_Hood->Handling Storage Store in a cool, dry, well-ventilated area Handling->Storage Disposal Dispose of waste according to institutional and local regulations Handling->Disposal End End of Procedure Storage->End Disposal->End

Caption: Recommended workflow for the safe handling of 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol.

First Aid Measures
  • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • After Skin Contact: Immediately wash with soap and plenty of water. Get medical attention if irritation develops.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Part 5: Conclusion and Future Perspectives

3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol, as a member of the versatile 5-aminopyrazole family, holds considerable potential for the development of novel therapeutic agents. While specific biological data for this particular compound is limited in the public domain, the well-established activities of the 5-aminopyrazole scaffold in kinase inhibition, cancer, and inflammation provide a strong rationale for its further investigation. Future research should focus on the detailed biological evaluation of this compound, including its kinase selectivity profile, cellular activity, and in vivo efficacy. Such studies will be crucial in unlocking the full therapeutic potential of this promising molecule.

Part 6: References

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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.

  • Fisher Scientific. Safety Data Sheet: 3-Amino-1H-pyrazole.

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

  • 1-Fluoro-3-[(1-methyl-1H-pyrazol-3-yl)amino]propan-2-ol. Smolecule.

  • 3-Amino-5-hydroxypyrazole. PubChem.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.

  • Current status of pyrazole and its biological activities. PMC - PubMed Central.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

  • Fisher Scientific. Safety Data Sheet.

  • Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. PubMed.

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC - NIH.

  • 3‐(2‐(5‐Amino‐3‐aryl‐1H‐pyrazol‐1‐yl) thiazol‐4‐yl)‐2H‐chromen‐2‐ones as Potential Anticancer Agents: Synthesis, Anticancer Activity Evaluation and Molecular Docking Studies. ResearchGate.

  • 3-(4-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol. Sigma-Aldrich.

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH.

  • Sigma-Aldrich. Safety Data Sheet.

  • Angene Chemical. Safety Data Sheet.

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed.

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central.

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate.

  • (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate.

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. ResearchGate.

  • Fisher Scientific. Safety Data Sheet.

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC - PubMed Central.

  • 3,5-Diphenyl-1H-pyrazole Derivatives. X. N-substituted 1-(2-aminopropyl)- And 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles With Antiinflammatory and Other Activities. PubMed.

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH.

  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

  • Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review. MDPI.

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PMC - NIH.

  • (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. ResearchGate.

  • 1H-Pyrazole. NIST WebBook.

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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Core

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. This has led to the development of numerous blockbuster drugs across various therapeutic areas, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil.[2][3] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in recently approved drugs and clinical candidates.[1] This guide provides an in-depth exploration of the modern strategies employed in the discovery of novel pyrazole-based drug candidates and a comprehensive overview of the synthetic routes, from classical methods to cutting-edge technologies, used to construct and functionalize this critical heterocyclic system.

Part 1: Discovery Engine — Strategies for Novel Pyrazole Scaffolds

The journey to a new pyrazole-based therapeutic begins with the identification of novel, biologically active molecular frameworks. Modern drug discovery leverages a multi-pronged approach, moving beyond serendipity to a more rational, target-driven process.

A typical workflow integrates computational and experimental methods to identify and optimize new pyrazole leads.

G cluster_0 Discovery Phase cluster_1 Optimization & Synthesis cluster_2 Preclinical & Clinical Target ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target ID->HTS informs FBDD Fragment-Based Drug Discovery (FBDD) Target ID->FBDD informs In Silico In Silico Design & Virtual Screening Target ID->In Silico informs Hit ID Hit Identification HTS->Hit ID FBDD->Hit ID In Silico->Hit ID Lead Gen Lead Generation Hit ID->Lead Gen progresses to Lead Opt Lead Optimization (SAR Studies) Lead Gen->Lead Opt refines Synth Synthesis of Derivatives Lead Opt->Synth requires Preclinical Preclinical Development Lead Opt->Preclinical nominates candidate Synth->Lead Opt provides feedback Clinical Clinical Trials Preclinical->Clinical

Caption: High-level workflow for pyrazole drug discovery.

Target-Based Design: The process often begins with a validated biological target (e.g., an enzyme or receptor). For instance, the discovery of celecoxib was driven by the identification of the cyclooxygenase-2 (COX-2) enzyme as a key mediator of inflammation.[4][5] By selectively inhibiting COX-2 over the related COX-1 isoform, celecoxib provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

Screening and Computational Methods: High-throughput screening (HTS) of large compound libraries can identify initial "hits." Concurrently, computational approaches like virtual screening and molecular docking simulate the binding of virtual pyrazole derivatives to a target's active site, prioritizing compounds for synthesis and testing.[6] Structure-activity relationship (SAR) studies are then conducted, where systematic modifications to the pyrazole scaffold help to map the pharmacophore and optimize potency, selectivity, and pharmacokinetic properties.[7]

Part 2: The Synthetic Arsenal — Constructing the Pyrazole Core

The synthesis of pyrazole derivatives is a well-established field, yet it continues to evolve with the advent of new methodologies that offer greater efficiency, regioselectivity, and sustainability.

Classical Cornerstones: Time-Tested Syntheses

Knorr Pyrazole Synthesis: The most fundamental and widely used method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[8][9] This reaction is typically catalyzed by acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][11]

Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.

The primary limitation of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is the potential formation of a mixture of regioisomers.[12] However, its operational simplicity and the wide availability of starting materials ensure its continued relevance.

Modern Methodologies: Precision and Efficiency

Modern organic synthesis has introduced a host of powerful techniques that overcome the limitations of classical methods.

1,3-Dipolar Cycloadditions: This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole (like a diazo compound or nitrile imine, often generated in situ) with a dipolarophile (such as an alkyne or alkene).[13][14] This method provides a highly regioselective route to diversely substituted pyrazoles under mild conditions.[15] Transition-metal-free versions of this reaction are particularly attractive from a green chemistry perspective.[16]

Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more starting materials combine to form a product that incorporates substantial parts of all reactants.[17] These reactions are highly atom-economical and step-efficient, allowing for the rapid assembly of complex pyrazole derivatives.[18][19] For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can efficiently generate highly substituted pyrazoles.[20]

C-H Activation/Functionalization: Direct C-H activation has emerged as a transformative strategy in organic synthesis.[21] Instead of relying on pre-functionalized starting materials (e.g., halides or organometallics), these methods use transition-metal catalysts (often palladium or rhodium) to directly functionalize the C-H bonds of the pyrazole ring or its precursors.[22][23] This approach offers a more atom- and step-economical pathway to novel derivatives, enabling late-stage functionalization of complex molecules.[24][25]

Synthetic StrategyKey Features & AdvantagesCommon Limitations
Knorr Synthesis Simple, robust, readily available starting materials.[8]Potential for regioisomeric mixtures with unsymmetrical diketones.[12]
1,3-Dipolar Cycloaddition High regioselectivity, mild reaction conditions, broad substrate scope.[13][16]Requires synthesis of dipoles (e.g., diazo compounds), which can be unstable.
Multi-Component Reactions High atom and step economy, rapid generation of molecular complexity.[17][20]Optimization can be complex; mechanism may be difficult to elucidate.
C-H Activation High step economy, avoids pre-functionalization, allows late-stage modification.[21][22]Often requires expensive catalysts, directing groups may be needed for regiocontrol.

Part 3: Case Study & Experimental Protocol — Synthesis of a Celecoxib Analog

The synthesis of the COX-2 inhibitor Celecoxib is a classic example that employs the principles of pyrazole construction.[26][27] It involves the condensation of a substituted 1,3-diketone with a substituted phenylhydrazine.

Protocol: Synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

This protocol describes a standard laboratory-scale synthesis based on the Knorr condensation method.

Materials:

  • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • Ethanol, absolute

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

  • Addition of Reagents: Add (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq) to the flask.

  • Solvent and Catalyst: Add absolute ethanol (approx. 10 mL per gram of diketone) to the flask, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality in Protocol:

  • Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Glacial Acetic Acid acts as an acid catalyst to protonate the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine, which is crucial for the initial condensation step.[11]

  • Using a slight excess of the hydrazine component ensures the complete consumption of the more expensive diketone starting material.

  • Recrystallization is a critical final step to remove any unreacted starting materials or side products, ensuring the high purity required for subsequent biological evaluation.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a cornerstone of modern drug discovery, with its versatility demonstrated by the breadth of its therapeutic applications.[28][29] While classical synthetic methods like the Knorr synthesis remain valuable, the future of pyrazole chemistry lies in the adoption of more advanced and sustainable strategies. The increasing use of multi-component reactions and C-H activation techniques will enable the rapid and efficient exploration of novel chemical space, leading to the discovery of next-generation pyrazole-based therapeutics.[19][30] The integration of these powerful synthetic tools with computational design and high-throughput biological screening will undoubtedly accelerate the journey from a simple heterocycle to a life-changing medicine.[6][7]

References

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Methodological & Application

The Strategic Application of 3-(5-Amino-1-pyrazolyl)-1-propanol in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a cornerstone scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target the ATP-binding site of protein kinases.[1] This guide focuses on the utility of a key intermediate, 3-(5-amino-1-pyrazolyl)-1-propanol, in the synthesis of potent and selective kinase inhibitors. We will explore its role as a versatile building block, provide detailed synthetic protocols for its incorporation into Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors, and explain the chemical rationale behind the experimental designs.

Introduction: The Aminopyrazole Scaffold as a Hinge-Binding Moiety

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Small molecule kinase inhibitors have, therefore, become a major class of therapeutic agents. The efficacy of these inhibitors often relies on their ability to form specific, high-affinity interactions within the ATP-binding pocket.

The aminopyrazole moiety is exceptionally effective in this role. It acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase domain, which serves as an anchor point for the inhibitor.[1] The this compound building block leverages this property while introducing a flexible propanol chain. This chain serves two primary purposes:

  • A Vector for Selectivity: The hydroxyl group provides a reactive handle for introducing larger, more complex chemical groups. These groups can extend into the solvent-exposed region of the ATP pocket, allowing for the fine-tuning of inhibitor selectivity against off-target kinases.

  • Improved Physicochemical Properties: The propanol chain can be modified to enhance solubility, cell permeability, and other drug-like properties essential for oral bioavailability and favorable pharmacokinetics.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[3][4] Its inhibition is a clinically validated strategy for treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[4][5] Several BTK inhibitors, both covalent and reversible, utilize a pyrazole-based core.[3][6]

Synthetic Workflow Overview

The synthesis of a BTK inhibitor using this compound typically involves a multi-step process. The primary amino and hydroxyl groups must be protected to prevent unwanted side reactions before the core pyrazole is coupled with another heterocyclic system.

G cluster_start Starting Material cluster_protection Protection Steps cluster_coupling Core Assembly cluster_final Final Steps A 3-(5-Amino-1-pyrazolyl) -1-propanol B Step 1: N-Boc Protection A->B (Boc)₂O C Step 2: O-TBDMS Protection B->C TBDMSCl D Step 3: Pd-Catalyzed Cross-Coupling C->D Heterocyclic Partner E Step 4: Deprotection & Final Modification D->E Acid/Fluoride F Final BTK Inhibitor E->F

Caption: Generalized synthetic workflow for pyrazole-based kinase inhibitors.

Protocol 1: Synthesis of a Protected BTK Inhibitor Intermediate

This protocol details the protection of the amino and hydroxyl groups of this compound, preparing it for subsequent cross-coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Imidazole (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (EtOAc, NaHCO₃, brine, Na₂SO₄, silica gel)

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve this compound in DCM and add TEA.

    • Cool the solution to 0 °C. Slowly add a solution of (Boc)₂O in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: The Boc group is a robust protecting group for amines, stable to many reaction conditions but easily removed with acid. TEA is a non-nucleophilic base used to scavenge the acid byproduct.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Perform an aqueous workup using saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to yield tert-butyl (1-(3-hydroxypropyl)-1H-pyrazol-5-yl)carbamate.

  • O-TBDMS Protection:

    • Dissolve the N-Boc protected intermediate in DMF. Add imidazole, followed by TBDMSCl at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Rationale: The TBDMS group is a bulky silyl ether that effectively protects the primary alcohol. It is stable to the conditions of many cross-coupling reactions and can be selectively removed with a fluoride source (e.g., TBAF), leaving the Boc group intact if desired. Imidazole acts as a base and catalyst.

    • Monitor reaction completion via TLC.

    • Quench with water and extract with EtOAc. Wash the organic layers with water and brine.

    • Dry, concentrate, and purify by silica gel chromatography to yield the fully protected intermediate, ready for coupling.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are essential mediators of cytokine signaling through the JAK-STAT pathway. Abnormalities in this pathway are linked to myeloproliferative neoplasms, inflammatory conditions, and autoimmune diseases.[7][8] Several approved and clinical-stage JAK inhibitors, such as Ruxolitinib and Baricitinib, are pyrazole derivatives.[1]

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

Caption: Overview of the canonical JAK-STAT signaling cascade.

Protocol 2: Suzuki Coupling for JAK Inhibitor Core Assembly

This protocol describes a representative Suzuki coupling, a powerful carbon-carbon bond-forming reaction, to connect the protected aminopyrazole intermediate with a heterocyclic boronic acid or ester.

Materials:

  • Fully protected this compound derivative (from Protocol 1) (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (e.g., a pyrrolo[2,3-d]pyrimidine boronic ester) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried flask, add the protected pyrazole, the boronic acid/ester, the palladium catalyst, and the base.

    • Trustworthiness: The reaction must be performed under an inert atmosphere as oxygen can deactivate the palladium catalyst, leading to failed or low-yielding reactions. Degassing the solvent prior to addition is a critical step.

    • Evacuate and backfill the flask with nitrogen or argon (repeat 3x).

    • Add the degassed solvent(s) via cannula or syringe.

  • Reaction Execution:

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS to track the consumption of starting materials and the formation of the product. Reaction times can vary from 2 to 24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product into an organic solvent like EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via silica gel chromatography to obtain the coupled core structure of the target JAK inhibitor. Subsequent deprotection and/or further modification steps would follow to yield the final active pharmaceutical ingredient.

Quantitative Data on Pyrazole-Based Kinase Inhibitors

The aminopyrazole scaffold has been instrumental in developing inhibitors with high potency, often in the low nanomolar range.

Target KinaseInhibitor Example/ClassRepresentative IC₅₀ (nM)Citation(s)
BTK Pyrazolopyrimidine Derivative7.95[9]
BTK N,9-diphenyl-9H-purin-2-amine0.4 - 0.5[4]
JAK1 4-Amino-(1H)-pyrazole Derivative3.4[7][8]
JAK2 4-Amino-(1H)-pyrazole Derivative2.2[7][8]
JAK3 4-Amino-(1H)-pyrazole Derivative3.5[7][8]
JNK3 Aminopyrazole Class7.0[10]

IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition in vitro and are highly dependent on assay conditions.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of targeted kinase inhibitors. Its structure provides the essential hinge-binding aminopyrazole motif while offering a modifiable side chain that is critical for achieving selectivity and favorable drug-like properties. The protocols outlined here represent standard, reliable methods for incorporating this building block into complex molecular architectures targeting critical kinases like BTK and JAK. As the quest for more selective and resistance-avoiding kinase inhibitors continues, the strategic use of such well-designed building blocks will remain paramount in drug discovery.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC - PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH.
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI.
  • This compound | CAS 131654-77-8. AMERICAN ELEMENTS.
  • Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ). PubMed Central.
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.

Sources

Application Note & Protocols: A Step-by-Step Guide for the Functionalization of the Amino Group on 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical modification of the primary amino group on 3-(5-Amino-1-pyrazolyl)-1-propanol, a versatile building block in medicinal chemistry and drug discovery. The 5-aminopyrazole scaffold is a privileged structure found in numerous biologically active compounds, making its derivatization a key strategy for developing novel therapeutic agents.[1][2] This guide details field-proven protocols for three essential transformations: acylation to form amides, sulfonylation to generate sulfonamides, and reductive amination for N-alkylation. We emphasize the underlying chemical principles, strategic considerations for regioselectivity, detailed step-by-step experimental procedures, and methods for product characterization.

Introduction: The Strategic Importance of this compound

The this compound molecule presents three distinct functional groups: a primary aromatic-like amino group, a pyrazole ring with a reactive N-H tautomer, and a primary alcohol. The 5-aminopyrazole core is particularly valuable as its functionalization can lead to compounds with a wide range of pharmacological activities, including kinase inhibition and anticancer properties.[1][3] The primary amino group serves as a critical handle for introducing diversity and modulating the physicochemical properties of the parent molecule.

This guide focuses exclusively on the selective functionalization of this amino group. Achieving this selectivity often requires a careful choice of reaction conditions or the implementation of a protecting group strategy to prevent undesired side reactions at the pyrazole nitrogen or the terminal hydroxyl group.

Initial Structural Considerations

Before proceeding with functionalization, it is crucial to understand the reactivity of the starting material. The primary amino group at the C5 position of the pyrazole is nucleophilic. However, the pyrazole ring itself contains an acidic N-H proton and can be nucleophilic at the other nitrogen atom. The terminal hydroxyl group can also compete in certain reactions. Therefore, controlling regioselectivity is the paramount challenge.

General Experimental Workflow

A typical workflow for the functionalization of this compound involves several key stages, from initial reaction setup to final characterization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Start Starting Material: This compound Protect Optional: Protecting Group Introduction (e.g., pyrazole N-H) Start->Protect If needed ReactionNode Functionalization of Amino Group Start->ReactionNode Direct use Protect->ReactionNode Acylation Acylation Sulfonylation Sulfonylation ReductiveAmination Reductive Amination Workup Aqueous Workup & Extraction ReactionNode->Workup Purify Chromatography (Silica or Reversed-Phase) Workup->Purify Deprotect Optional: Deprotection Purify->Deprotect If protected Characterize Characterization (NMR, MS, etc.) Purify->Characterize Unprotected Deprotect->Characterize Final Final Pure Product Characterize->Final

Caption: General workflow for selective functionalization.

Protocol I: Acylation for Amide Synthesis

The formation of an amide bond is one of the most robust and frequently used reactions in drug discovery. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride, or with a carboxylic acid in the presence of a coupling reagent.[4][5]

Causality Behind Experimental Choices
  • Method A (Acyl Chloride): This is a highly efficient method due to the high reactivity of acyl chlorides. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] The reaction is often run at 0°C initially to control the exothermic reaction.

  • Method B (Coupling Reagents): This method is milder and suitable for sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[6] The use of HOBt is known to suppress side reactions and reduce racemization when using chiral acids.

Step-by-Step Protocol: Acylation with an Acyl Chloride
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and dissolve it in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.). Cool the stirred mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • If using DCM, separate the organic layer. Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often involves a gradient of ethyl acetate in hexanes or methanol in DCM.[7][8]

Sources

Application Note & Protocol: Formulation of 3-(5-Amino-1-pyrazolyl)-1-propanol for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for the formulation of 3-(5-Amino-1-pyrazolyl)-1-propanol (referred to as 'Compound A' hereafter), a novel aminopyrazole derivative, for preclinical in vivo evaluation in animal models. Proper formulation is a critical determinant of a compound's pharmacokinetic profile, ensuring accurate and reproducible data in safety and efficacy studies.[1][2] This guide outlines a systematic approach, beginning with the physicochemical characterization of Compound A, followed by a logical workflow for vehicle selection, detailed formulation protocols for various administration routes, and essential quality control procedures to ensure formulation stability and integrity. The methodologies described herein are designed to maximize exposure for safety testing while minimizing vehicle-related artifacts that could confound study outcomes.[3][4][5]

Compound Profile: this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation development.[3]

Structure:

  • Chemical Name: 3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol

  • CAS Number: 131654-77-8

  • Molecular Formula: C₆H₁₁N₃O[6]

  • Molecular Weight: 141.17 g/mol [6]

Predicted Physicochemical Properties: The structure of Compound A, featuring an aminopyrazole ring and a propanol chain, suggests it is a weakly basic and polar molecule. The amino group (-NH₂) on the pyrazole ring is the primary basic center, while the hydroxyl group (-OH) and the pyrazole nitrogens contribute to its polarity and hydrogen bonding capacity.

PropertyPredicted Value/CharacteristicRationale & Formulation Implication
pKa (most basic) ~4.5 - 5.5The 5-amino group is the most likely site of protonation. Solubility will be pH-dependent, increasing significantly at pH values below the pKa. This is a key parameter for developing aqueous solution formulations.
LogP ~ -0.5 to 0.5The low LogP indicates high hydrophilicity. The compound is expected to be more soluble in aqueous vehicles than in lipids. This may present challenges for achieving high concentrations in lipid-based formulations.[7]
Aqueous Solubility pH-dependentExpected to have moderate to high intrinsic solubility in water due to its polar functional groups. Solubility can be enhanced by lowering the pH to form a salt (e.g., using HCl or citrate buffer).
Appearance White to tan solid[6]Visual inspection is a simple but important first step in assessing purity and handling.

Pre-formulation Assessment: The Foundation for Success

Before committing to a specific formulation, a series of rapid, small-scale screening studies should be performed to empirically determine the compound's behavior. This data-driven approach minimizes wasted resources and time.[3]

Objective: To identify a suitable vehicle that can solubilize or suspend Compound A at the desired concentration for the highest planned dose.

Workflow for Vehicle Screening:

G cluster_0 Pre-formulation Workflow cluster_1 Decision Point start Define Target Concentration (Based on Highest Dose) sol_screen Solubility Screen: - Aqueous Vehicles - Co-solvents - Lipids start->sol_screen ph_profile pH-Solubility Profile (pH 2 to 7.4) sol_screen->ph_profile If aqueous solubility is promising is_soluble Is Target Concentration Achieved in a Safe Vehicle? sol_screen->is_soluble ph_profile->is_soluble develop_solution Develop Solution Formulation is_soluble->develop_solution Yes develop_suspension Develop Suspension Formulation is_soluble->develop_suspension No

Caption: Workflow for vehicle selection.

Protocol 1: Rapid Solubility Screening

  • Weigh approximately 2-5 mg of Compound A into separate 1.5 mL microcentrifuge tubes.

  • Add 100 µL of a test vehicle to each tube.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If dissolved, add another 100 µL of vehicle and repeat until the compound precipitates or the target concentration is bracketed.

  • If not fully dissolved, sonicate for 15-30 minutes in a bath sonicator.

  • Allow tubes to equilibrate at room temperature for at least 2 hours.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Analyze the supernatant by HPLC-UV or UV-Vis to determine the solubility.

Illustrative Solubility Screening Data for Compound A:

VehicleTypeMax Solubility (mg/mL)Observations
Deionized WaterAqueous> 50Clear solution
0.9% SalineAqueous> 50Clear solution
5% Dextrose in Water (D5W)Aqueous> 50Clear solution
Phosphate Buffered Saline (PBS), pH 7.4Aqueous Buffer> 50Clear solution
0.1 N HClAcidic Aqueous> 100Clear solution, rapid dissolution
20% PEG 400 in SalineCo-solvent> 75Clear solution
10% Solutol HS 15 in WaterSurfactant> 75Clear solution
0.5% Methylcellulose in WaterSuspensionN/AForms a fine, uniform suspension

Formulation Protocols for In Vivo Administration

The choice of administration route is dictated by the study's scientific objectives.[7] Below are detailed protocols for preparing formulations for common routes.

Oral Gavage (PO) Formulation

For oral administration, a simple, buffered aqueous solution is ideal to ensure consistent pH and absorption.

Protocol 2: Preparation of a 10 mg/mL Buffered Solution for Oral Gavage

  • Materials:

    • Compound A

    • Citrate Buffer (50 mM, pH 4.0)

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

  • Procedure:

    • Calculate Required Mass: For 50 mL of a 10 mg/mL solution, you will need: 50 mL * 10 mg/mL = 500 mg of Compound A.

    • Weigh Compound: Accurately weigh 500 mg of Compound A and transfer it to a 50 mL volumetric flask.

    • Dissolution: Add approximately 40 mL of 50 mM Citrate Buffer (pH 4.0) to the flask.

    • Mixing: Add a magnetic stir bar and stir on a stir plate at room temperature until the solid is completely dissolved. This should be rapid.

    • Volume Adjustment: Once dissolved, remove the stir bar and carefully add buffer to bring the final volume to the 50 mL mark (q.s. to volume).

    • Final Mixing & pH Check: Cap the flask and invert 10-15 times to ensure homogeneity. Verify the final pH is within the acceptable range (e.g., 4.0 ± 0.2).

    • Storage: Transfer the solution to a sterile, labeled container. Store at 2-8°C, protected from light.

Causality:

  • Why a Citrate Buffer at pH 4.0? Since Compound A is a weak base, maintaining a pH well below its predicted pKa (~5.0) ensures it remains in its fully protonated, highly soluble salt form. This prevents precipitation in the stomach and promotes consistent absorption.

  • Why Oral Gavage? This method ensures precise dosing of a specific volume directly into the stomach, which is standard for preclinical safety and pharmacokinetic studies.[8][9][10][11][12]

Intravenous (IV) Formulation

Parenteral formulations must meet stringent requirements for sterility, isotonicity, and physiological pH to prevent adverse reactions.[13][14][15]

Protocol 3: Preparation of a 5 mg/mL Isotonic Solution for IV Injection

  • Materials:

    • Compound A

    • 5% Dextrose in Water (D5W) for Injection, USP

    • Sterile volumetric flasks

    • Sterile 0.22 µm syringe filter

    • All procedures to be conducted in a laminar flow hood.

  • Procedure:

    • Calculate Required Mass: For 10 mL of a 5 mg/mL solution, you will need: 10 mL * 5 mg/mL = 50 mg of Compound A.

    • Weigh Compound: Aseptically weigh 50 mg of Compound A and transfer it to a sterile 10 mL volumetric flask.

    • Dissolution: Aseptically add approximately 8 mL of D5W to the flask. Gently swirl to dissolve. Sonication in a sterile water bath can be used if needed.

    • Volume Adjustment: Once dissolved, q.s. to 10 mL with D5W.

    • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile, sealed vial. This step removes any potential microbial contamination.

    • QC & Storage: Perform a visual inspection for particulates. Store at 2-8°C. Due to the lack of a preservative, use within 24 hours is recommended.

Causality:

  • Why D5W? Dextrose is an isotonic vehicle that is well-tolerated intravenously and avoids the potential for salt-related precipitation that can occur with saline when formulating certain compounds.

  • Why 0.22 µm Filtration? This is a mandatory step for terminal sterilization of parenteral solutions to ensure they are free of bacteria and pyrogens, which could cause severe adverse effects if injected.[15]

Quality Control and Stability Assessment

Ensuring the quality of the formulation is as important as the study itself. The dose administered must be the dose intended.[3][16][17]

Key QC Tests:

  • Appearance: The formulation should be visually inspected for clarity (solutions) or uniformity (suspensions) and color.

  • pH Measurement: Confirm the pH is within the specified range.

  • Concentration Verification (Potency): The concentration of Compound A in the final formulation must be verified, typically by a stability-indicating HPLC-UV method. The concentration should be within ±10% of the target.

  • Stability: The formulation must be stable for the intended duration of use.[18] Stability studies should assess the potency of the API over time under the specified storage conditions (e.g., 2-8°C and room temperature).[16][19] A common acceptance criterion is that the concentration remains between 90% and 110% of the initial value.[16]

Protocol 4: Short-Term Stability Assessment

  • Prepare the formulation as described above.

  • Immediately take a sample for time zero (T=0) analysis to establish the initial concentration.

  • Store aliquots of the formulation under the intended storage conditions (e.g., 2-8°C) and stressed conditions (e.g., ambient temperature).

  • Analyze samples at predetermined time points (e.g., 4 hours, 24 hours, 7 days).

  • Calculate the percent recovery relative to the T=0 sample. The formulation is considered stable if the recovery is within 90-110%.

G cluster_0 Formulation QC & Stability Workflow Prep Prepare Formulation (e.g., Protocol 2 or 3) QC Initial QC Checks: - Appearance - pH - Concentration (T=0) Prep->QC Storage Store Aliquots: - 2-8°C - Ambient Temp QC->Storage Analysis Analyze Concentration at Timepoints (e.g., 4h, 24h, 7d) Storage->Analysis Decision Concentration 90-110% of T=0? Analysis->Decision Pass Formulation is Stable for Study Duration Decision->Pass Yes Fail Reformulate or Reduce Use Period Decision->Fail No

Caption: Quality control and stability testing workflow.

Animal Dosing Considerations

Adherence to established guidelines for dosing volumes is critical to ensure animal welfare and data validity.

Maximum Recommended Dosing Volumes:

SpeciesRouteMaximum Volume (mL/kg)Reference
MouseOral (PO)10[10][12]
MouseIntravenous (IV)5 (bolus)[20]
RatOral (PO)10[10]
RatIntravenous (IV)5 (bolus)[20]

Note: These volumes should be considered maximal. Using the lowest volume necessary to deliver the dose is always preferred.[10] For IV administration, slow injection is crucial to prevent adverse cardiovascular events.

References

  • Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • protocols.io. (2011). Voluntary oral administration of drugs in mice. Retrieved from [Link]

  • Langhua Pharmaceutical. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Gad, S. C., Cassidy, C. D., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Retrieved from [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. Retrieved from [Link]

  • Gad, S. C., Spainhour, C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. PubMed. Retrieved from [Link]

  • Ladeira, C., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • ResearchGate. (2017). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • SlideShare. (2024). Excipient used in parentral formulation. Retrieved from [Link]

  • ResearchGate. (2013). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • CMC Pharma. (2022). Stability Studies in Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Retrieved from [Link]

  • Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

  • ResearchGate. (2022). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Retrieved from [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2018). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 3-(5-Amino-1-pyrazolyl)-1-propanol as a Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Aminopyrazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening smaller, low-molecular-weight compounds, or "fragments," that exhibit weak but highly efficient binding to a biological target.[2] These initial fragment hits serve as starting points for the rational, structure-guided evolution into potent and drug-like candidates. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its metabolic stability and versatile ability to engage in various non-covalent interactions.[3] The 5-aminopyrazole moiety, in particular, offers a rich vector for chemical elaboration and can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with protein targets.

This guide provides a comprehensive overview of the application of 3-(5-Amino-1-pyrazolyl)-1-propanol as a versatile scaffold in FBDD campaigns. We will delve into its synthesis, physicochemical properties, and detailed protocols for its use in biophysical screening assays, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The rationale behind experimental choices and best practices for hit validation and elaboration will be discussed to provide a self-validating framework for researchers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for the subsequent optimization of hits.

PropertyValueSource
Molecular Formula C₆H₁₁N₃ON/A
Molecular Weight 141.17 g/mol N/A
Appearance White to tan solidN/A
CAS Number 131654-77-8N/A
Predicted Boiling Point 351.9 ± 22.0 °CN/A
Predicted Density 1.28 ± 0.1 g/cm³N/A
Predicted pKa 14.89 ± 0.10N/A

Synthesis Protocol for this compound

The following is a generalized, yet detailed, protocol for the synthesis of this compound, adapted from established methods for the synthesis of 5-aminopyrazoles.[1][4] This two-step process involves the formation of a pyrazole ring through the condensation of a β-ketonitrile precursor with a substituted hydrazine.

Step 1: Synthesis of 3-(3-oxopropoxy)propanenitrile

This step involves the Michael addition of 3-hydroxypropanenitrile to acrylonitrile.

Materials:

  • 3-Hydroxypropanenitrile

  • Acrylonitrile

  • Sodium methoxide (catalytic amount)

  • Methanol

  • Diethyl ether

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypropanenitrile (1 equivalent) in methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with glacial acetic acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(3-oxopropoxy)propanenitrile.

Step 2: Cyclization to this compound

Materials:

  • 3-(3-oxopropoxy)propanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask, dissolve 3-(3-oxopropoxy)propanenitrile (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol.

  • Add sodium acetate (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Fragment-Based Screening Workflow using this compound

A typical FBDD campaign involves a tiered approach, starting with primary screening to identify binders, followed by hit validation and structural characterization to guide lead optimization.

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Frag_Prep This compound (Purity & Solubility QC) NMR_Screen NMR Spectroscopy (e.g., Saturation Transfer Difference) Frag_Prep->NMR_Screen Identify Binders SPR_Screen Surface Plasmon Resonance (SPR) Frag_Prep->SPR_Screen Identify Binders Ortho_Screen Orthogonal Biophysical Assay (e.g., Microscale Thermophoresis) NMR_Screen->Ortho_Screen Confirm Hits SPR_Screen->Ortho_Screen Confirm Hits XRay_Cryst X-ray Crystallography Ortho_Screen->XRay_Cryst Structural Insights SBDD Structure-Based Drug Design (Fragment Growing/Linking) XRay_Cryst->SBDD Guide Optimization

Caption: FBDD workflow for this compound.

Protocol 1: NMR-Based Fragment Screening

NMR spectroscopy is a powerful primary screening technique in FBDD due to its sensitivity in detecting weak binding events.[5] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Objective: To identify if this compound binds to the target protein.

Materials:

  • Target protein (isotopically labeled, e.g., with ¹⁵N, for protein-observed methods)

  • This compound (high purity, >95%)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O)

  • NMR tubes

Instrumentation:

  • High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Procedure (STD NMR):

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in the NMR buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM) in the same NMR buffer.

    • Prepare the final NMR sample by mixing the protein and fragment solutions to achieve final concentrations of, for example, 10 µM protein and 1 mM fragment.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone as a reference.

    • Acquire a 1D ¹H STD NMR spectrum of the protein-fragment mixture. This involves two experiments: an "on-resonance" experiment where the protein is selectively saturated, and an "off-resonance" experiment where a region of the spectrum with no protein signals is irradiated.

    • The STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Signals present in the STD spectrum indicate that the fragment binds to the protein. The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface.

    • Calculate the STD amplification factor for each proton of the fragment to identify the binding epitope.

Protocol 2: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[6]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Purified target protein (crystallization grade)

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

Instrumentation:

  • X-ray diffractometer

  • Crystallization robotics (optional)

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the purified protein with a molar excess of this compound and set up crystallization trials using various screens.

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest a crystal from the crystallization drop.

    • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during X-ray data collection.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • If the structure of the apo-protein is known, use molecular replacement to solve the phase problem.

    • Build the model of the protein-fragment complex into the electron density map and refine the structure.

  • Analysis of the Binding Mode:

    • Analyze the refined structure to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Rationale for Experimental Choices

  • Choice of Screening Technique: NMR and SPR are often used as primary screening methods due to their sensitivity and ability to detect weak binders.[5] X-ray crystallography, while lower throughput, provides unparalleled structural detail for hit validation and optimization.[6]

  • Fragment Concentration: Fragments are typically screened at high concentrations (micromolar to millimolar range) to compensate for their low binding affinities.

  • Orthogonal Validation: Using a second, independent biophysical technique (e.g., Microscale Thermophoresis or Isothermal Titration Calorimetry) to confirm hits from the primary screen is crucial to eliminate false positives.

Hit-to-Lead Optimization

The structural information obtained from X-ray crystallography is the cornerstone of the hit-to-lead optimization phase. The this compound scaffold offers several vectors for chemical modification:

Caption: Potential vectors for chemical elaboration of the this compound scaffold. Note: A placeholder for an image of the chemical structure is included in the DOT script.

  • Fragment Growing: The amino and hydroxyl groups provide convenient handles for synthetic elaboration to explore adjacent pockets in the protein's binding site.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be linked together to create a more potent molecule.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its desirable physicochemical properties, synthetic tractability, and the proven utility of the aminopyrazole scaffold in medicinal chemistry make it an attractive fragment for screening against a wide range of biological targets. The detailed protocols and strategic guidance provided in this document are intended to empower researchers to effectively utilize this scaffold in their quest for novel therapeutics.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & El-Emam, A. A. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 26(15), 4483. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]

  • Toma, V., Bîrzu, M., & Oniga, O. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10857. [Link]

  • Ciulli, A. (2013). Dissecting Fragment-Based Lead Discovery at the von Hippel-Lindau Protein:Hypoxia Inducible Factor 1α Protein-Protein Interface. Structure, 21(4), 629-639. [Link]

  • de Beer, S. B. A., et al. (2023). Fragment Screening Yields a Small-Molecule Stabilizer of 14-3-3 Dimers That Modulates Client Protein Interactions. ChemBioChem, 24(13), e202300085. [Link]

  • El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5851. [Link]

  • Erlanson, D. A. (2011). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Journal of Medicinal Chemistry, 54(11), 3617-3628. [Link]

  • Fink, T., & Bruggesser, H. (2014). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 19(7), 10058-10080. [Link]

  • Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Lassagne, F., et al. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Heterocyclic Communications, 17(3-4), 139-145. [Link]

  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1994). Google Patents.
  • Renault, J., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1077. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004). Google Patents.
  • Taher, A. T., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 632-654. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Cascades Involving Aminopyrazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Aminopyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. These "privileged scaffolds" are notable for their ability to interact with multiple biological targets, offering a versatile starting point for drug discovery campaigns.[1] The aminopyrazole core is a prime example of such a scaffold, particularly in the realm of kinase inhibition.[2] Its defining feature is the capacity to form a triad of hydrogen bonds with the hinge region of kinases, a critical interaction for potent and selective inhibition.[3] This has led to the development of numerous aminopyrazole-based compounds that have entered clinical trials, targeting a range of diseases from cancer to neurodegenerative disorders.[3][4]

The functionalization of the aminopyrazole nucleus at various positions allows for the creation of large, diverse chemical libraries.[5][6] This diversity is key to exploring the vast chemical space and identifying compounds with desirable biological activity. High-throughput screening (HTS) provides the necessary technological platform to rapidly evaluate these extensive libraries, making the marriage of aminopyrazole chemistry and HTS a powerful engine for modern drug discovery.[7][8]

This guide provides a detailed walkthrough of designing and executing HTS cascades for aminopyrazole libraries, from initial assay development to hit validation and lead optimization. The protocols and insights provided are grounded in established scientific principles and best practices to ensure the generation of robust and reproducible data.

I. Designing the HTS Cascade: A Multi-Faceted Approach

A successful HTS campaign is not a single experiment but a carefully orchestrated cascade of assays designed to progressively filter a large library down to a small number of high-quality hits.[2] This "screening funnel" approach is essential for efficiently managing resources and minimizing the pursuit of false positives.

HTS_Cascade_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Hit Validation & Lead Generation Primary_Screen Aminopyrazole Library (10,000s of compounds) Biochemical_Assay Primary Biochemical Assay (e.g., FRET Kinase Assay) Single Concentration Primary_Screen->Biochemical_Assay Primary_Hits Primary Hits (~1-5% Hit Rate) Biochemical_Assay->Primary_Hits Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Hits->Dose_Response Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Different technology) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Cell_Based_Assay Cell-Based Assays (Target Engagement, Proliferation, Apoptosis) Confirmed_Hits->Cell_Based_Assay Confirmed_Hits->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analog Synthesis Cell_Based_Assay->SAR_Analysis Lead_Series Lead Series for Optimization SAR_Analysis->Lead_Series

Caption: High-throughput screening (HTS) cascade for aminopyrazole libraries.

II. Primary Screening: Casting a Wide Net

The goal of the primary screen is to rapidly and cost-effectively identify all potentially active compounds from the library.[9] This is typically achieved using a robust, miniaturized biochemical assay performed at a single compound concentration.

A. Assay of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

For screening aminopyrazole libraries against kinase targets, a TR-FRET assay is an excellent choice.[10][11] This technology is highly sensitive, less prone to interference from fluorescent compounds, and amenable to automation in 384- and 1536-well formats.[12] The principle involves a europium cryptate-labeled antibody that recognizes a phosphorylated substrate and an acceptor fluorophore-labeled antibody that binds to the substrate, bringing the donor and acceptor into close proximity to generate a FRET signal upon kinase activity.

Protocol 1: TR-FRET Kinase Assay

Objective: To identify aminopyrazole compounds that inhibit the activity of a target kinase.

Materials:

  • Purified, active kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)

  • Stop solution (e.g., 100 mM EDTA in kinase assay buffer)

  • Aminopyrazole library compounds dissolved in DMSO

  • 384-well low-volume white assay plates

  • Multimode plate reader with TR-FRET capability

Procedure:

  • Compound Plating: Dispense 50 nL of each aminopyrazole library compound (typically at 10 mM in DMSO) into the assay plate wells using an acoustic liquid handler. This results in a final assay concentration of 10 µM. Include positive control (no enzyme or a known potent inhibitor) and negative control (DMSO vehicle) wells.

  • Enzyme/Substrate Preparation: Prepare a master mix of the kinase and biotinylated substrate in kinase assay buffer. The optimal concentrations of each should be determined empirically during assay development.

  • Initiation of Kinase Reaction: Dispense 2.5 µL of the enzyme/substrate mix into each well of the assay plate.

  • ATP Addition: To start the reaction, dispense 2.5 µL of ATP in kinase assay buffer into each well. The final ATP concentration should be at or near the Km for the kinase to allow for the detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination: Add 5 µL of stop solution containing the TR-FRET detection reagents (Eu-antibody and SA-acceptor) to each well.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

Data Analysis and Quality Control: The primary metric for assay quality is the Z'-factor, which assesses the separation between the positive and negative controls.[13][14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]

Z'-Factor Calculation: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Hits are typically identified as compounds that cause a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

III. Secondary Screening and Hit Confirmation: Focusing the Search

Primary hits require further investigation to confirm their activity, determine their potency, and rule out assay artifacts.[2][15] This stage involves dose-response studies and orthogonal assays.

A. Dose-Response Confirmation and IC₅₀ Determination

Hits from the primary screen are "cherry-picked" and tested over a range of concentrations (typically an 8- to 12-point dilution series) to determine their half-maximal inhibitory concentration (IC₅₀).[9][16] This provides a quantitative measure of a compound's potency.

Data Analysis: The dose-response data is fitted to a four-parameter logistic equation to calculate the IC₅₀ value.[17]

B. Orthogonal Assays: A Different Perspective

To eliminate false positives that may arise from interference with the primary assay format (e.g., compound autofluorescence), it is crucial to confirm hits in an orthogonal assay that uses a different detection technology.[2][18]

IV. Hit Validation in a Cellular Context: Assessing Biological Relevance

Biochemical hits must be validated in a cellular environment to ensure they can cross the cell membrane, engage the target, and elicit the desired biological response.[17]

A. Cell Proliferation/Viability Assay: The MTT Assay

A common and robust method to assess the effect of aminopyrazole compounds on cell proliferation is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]

Protocol 2: MTT Cell Proliferation Assay

Objective: To determine the effect of confirmed aminopyrazole hits on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)[12]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • 96-well clear tissue culture plates

  • Confirmed aminopyrazole hits and a positive control (e.g., a known cytotoxic drug)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the aminopyrazole compounds and add them to the wells. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then used to generate dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.

B. Apoptosis Assay: Caspase-Glo® 3/7 Assay

Many kinase inhibitors, including those based on the aminopyrazole scaffold, induce apoptosis in cancer cells. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for measuring the activity of caspases 3 and 7, key executioners of apoptosis.

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Aminopyrazole Aminopyrazole Inhibitor Kinase Target Kinase (e.g., CDK2/5) Aminopyrazole->Kinase Inhibits CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Regulates Apoptosis_Initiation Apoptosis Initiation CellCycleArrest->Apoptosis_Initiation Caspase_Activation Caspase-3/7 Activation Apoptosis_Initiation->Caspase_Activation Apoptosis_Execution Cell Death Caspase_Activation->Apoptosis_Execution

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-(5-Amino-1-pyrazolyl)-1-propanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent ability to form key hydrogen bond interactions and its versatile synthetic handles have made it a cornerstone in the development of therapeutics targeting a range of diseases, including cancer and inflammatory conditions.[1][2] This application note provides a comprehensive guide for researchers embarking on structure-activity relationship (SAR) studies of a specific class of these compounds: 3-(5-Amino-1-pyrazolyl)-1-propanol analogs. The strategic incorporation of a 1-propanol side chain offers a vector for modifying physicochemical properties and exploring additional interactions within a biological target's binding site.

This document is designed to provide both the strategic framework and the detailed experimental protocols necessary to systematically explore the chemical space around this scaffold, identify key structural determinants of activity, and ultimately guide the design of more potent and selective drug candidates. We will delve into the logical design of an analog library, provide robust synthetic protocols, detail essential biological screening assays, and outline the critical physicochemical profiling necessary for developing a comprehensive SAR understanding.

I. The Strategic Design of a Focused Analog Library

A successful SAR campaign begins with the thoughtful design of a focused library of compounds. The goal is to systematically probe the impact of structural modifications on biological activity. For the this compound scaffold, we can identify three primary points of diversification (R1, R2, and R3) to explore.

SAR_Strategy cluster_R1 R1: Pyrazole C3-Substitution cluster_R2 R2: Propanol Chain Modification cluster_R3 R3: Amino Group Acylation/Alkylation Core This compound Scaffold R1_Aryl Aryl/Heteroaryl Rings Core->R1_Aryl R1_Alkyl Alkyl Chains (Linear, Branched) Core->R1_Alkyl R1_Functional H-bond Donors/Acceptors Core->R1_Functional R2_Stereo Stereochemistry (R/S) Core->R2_Stereo R2_Methyl Methyl Substitution (α, β, γ) Core->R2_Methyl R2_Bioisostere Bioisosteric Replacement of OH Core->R2_Bioisostere R3_Amide Amide Formation (Acyl, Aroyl) Core->R3_Amide R3_Sulfonamide Sulfonamide Formation Core->R3_Sulfonamide R3_Alkylation Mono/Di-alkylation Core->R3_Alkylation

Caption: Diversification strategy for the this compound scaffold.

II. General Synthetic Strategy and Purification

A plausible and flexible synthetic approach is essential for generating the designed analog library. The following outlines a general retrosynthetic analysis and forward synthesis for the core scaffold and its derivatives.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the N-propanol side chain from the aminopyrazole core, which itself can be synthesized from common starting materials.

Retrosynthesis Target Target Analog Connection1 C-N Bond Formation Target->Connection1 Intermediate1 5-Aminopyrazole Core Connection1->Intermediate1 Intermediate2 3-Halo-1-propanol (Protected) Connection1->Intermediate2 Connection2 Pyrazole Ring Formation Intermediate1->Connection2 Precursor1 β-Ketonitrile Connection2->Precursor1 Precursor2 Hydrazine Connection2->Precursor2

Caption: Retrosynthetic analysis of the target scaffold.

Protocol 1: Synthesis of the this compound Core

This protocol describes a two-step synthesis of the core scaffold.

Step 1: Synthesis of a Substituted 5-Aminopyrazole

The formation of the 5-aminopyrazole ring is a well-established reaction involving the condensation of a β-ketonitrile with hydrazine.[3]

  • Materials: Substituted β-ketonitrile (1.0 eq), hydrazine hydrate (1.2 eq), ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve the β-ketonitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 5-aminopyrazole.

Step 2: N-Alkylation with a Protected 3-Halopropanol

  • Materials: Substituted 5-aminopyrazole (1.0 eq), 3-bromo-1-propanol (protected, e.g., as a TBDMS ether) (1.1 eq), a suitable base (e.g., NaH or K₂CO₃), anhydrous DMF.

  • Procedure:

    • To a solution of the 5-aminopyrazole in anhydrous DMF, add the base portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the protected 3-bromo-1-propanol dropwise.

    • Stir the reaction at 60-80 °C overnight, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Deprotect the alcohol (e.g., using TBAF for TBDMS) and purify by column chromatography to obtain this compound.

III. Biological Evaluation: A Tiered Assay Approach

A tiered approach to biological screening ensures efficient use of resources, starting with broad primary assays and progressing to more complex cell-based and selectivity assays for promising compounds. Given that many aminopyrazole derivatives are known to target protein kinases, our example workflow will focus on this target class.[2][4][5][6]

Assay_Workflow Start Synthesized Analog Library Primary_Screen Primary Biochemical Assay (e.g., In Vitro Kinase Assay) Start->Primary_Screen Potency_Determination IC50 Determination for Hits Primary_Screen->Potency_Determination Cell_Viability Cellular Activity Assay (e.g., MTT Assay) Potency_Determination->Cell_Viability Selectivity_Profiling Kinase Selectivity Panel Cell_Viability->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Caption: Tiered workflow for biological evaluation of analogs.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a generic, high-throughput method to assess the inhibitory activity of the synthesized analogs against a target kinase.[7] It measures the amount of ADP produced, which is inversely proportional to the inhibitor's potency.

  • Materials:

    • Target kinase and its specific substrate peptide.

    • ATP.

    • Synthesized analog library (dissolved in DMSO).

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

    • White, opaque 384-well plates.

    • Plate reader with luminescence detection.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plates.

    • Kinase Reaction:

      • Prepare a kinase/substrate solution in kinase assay buffer.

      • Add the kinase/substrate solution to the compound-containing wells.

      • Allow a brief pre-incubation (e.g., 15 minutes) at room temperature for compound binding.

      • Initiate the reaction by adding ATP solution.

      • Incubate for 1-2 hours at 30°C.

    • ADP Detection:

      • Stop the kinase reaction and deplete unconsumed ATP by adding the ADP detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes.

      • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Cell Viability/Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can indicate either cell viability or the cytotoxic effects of a compound.[3][8][9][10][11]

  • Materials:

    • Cancer cell line of interest (e.g., one known to be dependent on the target kinase).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well clear tissue culture plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-72 hours.

    • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

    • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

IV. Physicochemical Property Profiling

Understanding the physicochemical properties of the synthesized analogs is crucial for interpreting SAR data and for the future development of lead compounds. Poor physicochemical properties can lead to issues with solubility, permeability, and metabolic stability, ultimately resulting in failed clinical candidates.[12]

Data Presentation: Physicochemical and Biological Data Summary

A well-structured table is essential for visualizing the relationships between structural modifications, physicochemical properties, and biological activity.

Compound IDR1R2R3cLogP (Predicted)TPSA (Ų) (Predicted)Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)
Core-1HOHNH₂1.285.3>10,000>50
Analog-1a4-F-PhOHNH₂2.585.352012.5
Analog-1b4-Cl-PhOHNH₂2.885.33508.7
Analog-2aH(R)-OHNH₂1.285.38,50045.2
Analog-2bH(S)-OHNH₂1.285.39,20048.1
Analog-3aHOHNH-Ac1.0105.51,50022.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Computational tools can be leveraged for the early prediction of key physicochemical properties such as lipophilicity (cLogP), topological polar surface area (TPSA), solubility, and pKa.

V. Conclusion and Future Directions

This application note provides a comprehensive framework for conducting SAR studies on this compound analogs. By systematically designing and synthesizing a focused library, employing a tiered biological screening approach, and profiling key physicochemical properties, researchers can efficiently elucidate the structure-activity relationships that govern the therapeutic potential of this promising scaffold. The insights gained from these studies are invaluable for the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a chemical starting point to a viable clinical candidate.

VI. References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]

  • Feng, Y., et al. (2015). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 58(15), 6219-6233. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCourcey, J. F., & Jones, C. E. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(24), e2653. [Link]

  • Ekins, S., & Rose, J. (2002). In silico ADME/Tox. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Zheng, K., et al. (2015). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ResearchGate. [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

  • Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Radi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3764. [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Kamal, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(11), 1125. [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Figshare. [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]

  • Graphviz Examples. (n.d.). Simple Graph. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, F. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(26), 18633-18643. [Link]

  • de Oliveira, C. S., et al. (2020). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2015). Synthesis of novel 5-amino-1-aroylpyrazoles. ResearchGate. [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. 2017 5th International Conference on Biological and Medical Sciences (ICBMS 2017). [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5-Amino-1-pyrazolyl)-1-propanol. Our objective is to provide a comprehensive technical resource that addresses common challenges related to improving the yield and purity of this important heterocyclic compound. By integrating field-proven insights with established chemical principles, this document serves as both a troubleshooting manual and a protocol optimization guide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic strategy for preparing this compound?

The most versatile and widely adopted method for synthesizing 5-aminopyrazole derivatives is the condensation reaction between a hydrazine derivative and a β-ketonitrile or a functional equivalent.[1][2] In this specific case, the reaction involves the cyclocondensation of 3-hydrazinylpropan-1-ol with a three-carbon β-electrophilic nitrile, such as 3-ethoxyacrylonitrile or malononitrile. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization to yield the desired 5-aminopyrazole ring system.[1]

Q2: What are the primary factors that critically influence reaction yield and purity?

The successful synthesis of this compound is governed by several key parameters:

  • Regioselectivity: The starting material, 3-hydrazinylpropan-1-ol, is an unsymmetrical hydrazine. This creates the potential for the formation of a regioisomeric byproduct, (3-amino-1-pyrazolyl)-1-propanol. Controlling the regioselectivity is paramount for achieving high purity.[3] Reaction conditions such as pH, solvent, and temperature can significantly influence the reaction pathway.[2][3]

  • Temperature Control: The initial condensation reaction is often exothermic. Inadequate heat dissipation, especially during scale-up, can lead to localized "hot spots," promoting the formation of impurities and product degradation.[4]

  • Reagent Quality and Stoichiometry: The purity of starting materials, particularly the hydrazine and the nitrile precursor, is crucial. Impurities can lead to low conversion rates and the formation of side products.[3] Precise control over stoichiometry ensures complete consumption of the limiting reagent.

  • Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation, thereby affecting the regioselectivity and overall reaction rate.[3]

Q3: What are the most common impurities I should anticipate, and how can they be identified?

The impurity profile is typically dominated by a few key species:

  • Regioisomeric Byproduct: As mentioned, the formation of the 3-amino-1-pyrazolyl isomer is the most common and challenging impurity to separate due to its similar physical properties to the desired 5-amino product.[3][5]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 3-hydrazinylpropan-1-ol or the nitrile precursor in the crude product.

  • Side-Reaction Products: Depending on the reaction conditions, minor impurities from polymerization or degradation of the starting materials may be present.

These impurities can be identified and quantified using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Section 2: Troubleshooting Guide: Yield and Purity Issues

This section addresses specific problems encountered during synthesis in a direct question-and-answer format.

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Low conversion is a common issue that can often be traced back to several factors. A systematic approach is essential for diagnosis.

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using TLC. If starting material is still present after the recommended reaction time, the reaction has not gone to completion.

    • Solution: Extend the reaction time or slightly increase the temperature. However, be cautious, as excessive heat can promote side reactions.[4] Ensure the reaction is adequately mixed, as poor homogeneity can slow down the reaction rate.[4]

  • Suboptimal pH:

    • Diagnosis: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to activate the electrophile.[6] If the pH is too neutral or too basic, the initial condensation step may be inefficient.

    • Solution: Introduce a catalytic amount of a mild acid like glacial acetic acid. If starting with a hydrazine salt (e.g., hydrochloride), a base may be needed to free the hydrazine, but an acidic catalyst is typically still beneficial for the condensation itself.[7]

  • Reagent Degradation:

    • Diagnosis: Hydrazine derivatives can be sensitive to air and light. The nitrile precursor may also be unstable.

    • Solution: Use freshly opened or purified reagents. If using a hydrazine salt, ensure it is dry. Store sensitive reagents under an inert atmosphere (Nitrogen or Argon).

Q: My final product appears pure by TLC, but NMR analysis shows a mixture of two very similar compounds. What is happening?

A: You are almost certainly observing regioisomers . This is the most prevalent side reaction when using an unsymmetrical hydrazine.[3] The two nitrogen atoms of 3-hydrazinylpropan-1-ol have different steric and electronic environments, leading to two possible cyclization pathways.

  • Controlling Regioselectivity:

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as ethanol, propanol, or toluene, to see if the isomeric ratio improves.[3][4]

    • Temperature: Reaction temperature can affect whether the kinetic or thermodynamic product is favored. Running the reaction at a lower temperature may increase selectivity.[3]

    • pH Control: The reaction pH can be adjusted to favor the formation of one isomer over the other. A systematic screen of acidic vs. basic conditions can be highly effective.[2]

Q: I am having difficulty purifying my product. It streaks badly on my silica gel column. How can I resolve this?

A: The basic amino group on the pyrazole ring is likely interacting strongly with the acidic silica gel, causing streaking.[5] This is a common issue with amino-containing compounds.

  • Solution:

    • Modified Eluent: Add a small percentage of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine or ammonia in the eluent system (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica and lead to sharper peaks.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina.

    • Protecting Group Strategy: For particularly challenging separations, a protecting group can be temporarily added to the amino group to mask its basicity during chromatography. This adds extra steps but can be very effective.[5]

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time; increase temperature cautiously; improve mixing.[4]
Suboptimal pHAdd a catalytic amount of acetic acid.[6]
Reagent degradationUse fresh, high-purity starting materials.
Low Purity Formation of regioisomersOptimize solvent, temperature, and pH to control selectivity.[2][3]
Unreacted starting materialsEnsure correct stoichiometry; extend reaction time.
Purification Issues Streaking on silica TLC/columnAdd 0.5-1% triethylamine to the eluent; use alumina as the stationary phase.[5]
Poorly soluble productScreen for a suitable recrystallization solvent; consider hot filtration.[8]
Co-elution of impuritiesOptimize the column chromatography eluent system with a shallower gradient.[8]

Section 3: Visualized Workflows and Mechanisms

Proposed Reaction Mechanism

The synthesis follows a well-established pathway for 5-aminopyrazole formation.

G Hydrazine 3-Hydrazinylpropan-1-ol Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone 1. Nucleophilic Attack (on C=C bond) Nitrile 3-Ethoxyacrylonitrile (β-electrophilic nitrile) Nitrile->Hydrazone Cyclized Cyclized Intermediate (non-aromatic) Hydrazone->Cyclized 2. Intramolecular Attack (N attacks C≡N) Product This compound Cyclized->Product 3. Tautomerization & Aromatization

Caption: Proposed mechanism for the synthesis of this compound.

Troubleshooting Workflow

A logical workflow for diagnosing and solving common synthesis problems.

G Start Problem: Low Yield or Purity AnalyzeCrude Analyze Crude Product (TLC, NMR, LCMS) Start->AnalyzeCrude D1 Is Starting Material Present? AnalyzeCrude->D1 D2 Are Regioisomers Present? D1->D2 No S1 Incomplete Reaction: - Increase Time/Temp - Check Reagents/pH D1->S1 Yes D3 Other Impurities? D2->D3 No S2 Optimize for Selectivity: - Screen Solvents - Adjust Temp/pH D2->S2 Yes S4 Check for Side Reactions: - Lower Temperature - Use Inert Atmosphere D3->S4 Yes End Optimized Product D3->End No S1->End S3 Purification Required: - Column Chromatography - Recrystallization S2->S3 S3->End S4->S3

Caption: A systematic workflow for troubleshooting synthesis and purification issues.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for synthesis and purification. Researchers should adapt these methods based on their specific laboratory conditions and analytical findings.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound with improved yield and regioselectivity.

Materials:

  • 3-Hydrazinylpropan-1-ol

  • 3-Ethoxyacrylonitrile (or equivalent β-ketonitrile precursor)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydrazinylpropan-1-ol (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

    • Rationale: Ethanol is an excellent solvent for this reaction, facilitating both solubility and the subsequent cyclization step.[6]

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution.

    • Rationale: The acid catalyzes the initial condensation by activating the electrophilic nitrile precursor.[6]

  • Reagent Addition: Slowly add 3-ethoxyacrylonitrile (1.05 eq) to the flask at room temperature over 15-20 minutes.

    • Rationale: Slow addition helps to control the initial exotherm of the reaction, minimizing side product formation.[4] A slight excess of the nitrile ensures full consumption of the more valuable hydrazine starting material.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Rationale: Refluxing provides the necessary activation energy for the intramolecular cyclization and aromatization steps.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent) until the 3-hydrazinylpropan-1-ol spot is no longer visible.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in Ethyl Acetate. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid) and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify the crude product, separating the desired 5-amino isomer from the 3-amino regioisomer and other impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[9]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Chromatography Column and accessories

Procedure:

  • Column Packing: Prepare a slurry of silica gel in an initial, low-polarity eluent (e.g., 100% DCM) and pack the column.[9]

  • Sample Loading (Dry Loading): a. Dissolve the crude product in a minimal amount of methanol. b. Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder.[9] c. Carefully add this powder to the top of the packed column.

    • Rationale: Dry loading prevents the use of a strong solvent to load the sample, which can disrupt the column bed and lead to poor separation.[9]

  • Elution: a. Begin elution with a mobile phase of 99:1 DCM:TEA. b. Gradually increase the polarity by introducing methanol in a stepwise gradient (e.g., 98:1:1 DCM:MeOH:TEA, then 97:2:1, 95:4:1, etc.).

    • Rationale: A shallow gradient is crucial for separating closely related isomers.[8] The triethylamine is essential to prevent peak tailing.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Post-Processing: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Benchchem. (n.d.). Side reaction prevention in pyrazole synthesis from hydrazinyl precursors.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent advances in aminopyrazoles synthesis and functionalization.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

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Technical Support Center: Troubleshooting Solubility Issues with 3-(5-Amino-1-pyrazolyl)-1-propanol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(5-Amino-1-pyrazolyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in aqueous buffer systems. Our goal is to provide you with the expertise and practical solutions necessary to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer solution. What are the likely causes?

A1: Precipitation of this compound in aqueous buffers is a common issue that can stem from several factors related to the compound's physicochemical properties and the composition of the buffer.

  • pH of the Buffer: The solubility of this compound is expected to be highly pH-dependent due to the presence of a primary amino group.[1][2] In aqueous solutions, amino groups can be protonated, leading to a more soluble, ionized form.[1][3] If the buffer pH is at or above the pKa of the amino group, the compound will be predominantly in its less soluble, neutral form, increasing the likelihood of precipitation.[1][4]

  • Concentration: Exceeding the intrinsic solubility limit of the compound in the specific buffer system will inevitably lead to precipitation.[5]

  • Buffer Composition: Certain buffer salts can interact with the compound, reducing its solubility. This is particularly a concern with phosphate buffers, which can sometimes precipitate with organic molecules, especially in the presence of high concentrations of organic co-solvents.[6][7]

  • "Solvent-Shifting" Precipitation: If you are preparing a stock solution in an organic solvent like DMSO and then diluting it into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[8] This is a frequent issue with hydrophobic compounds.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Scenario 1: Compound precipitates immediately upon addition to the aqueous buffer.
  • Problem: This is often a classic case of "solvent-shifting" precipitation or using a buffer at a pH where the compound is poorly soluble.[8]

  • Troubleshooting Workflow:

    start Precipitation on Addition step1 Diagnosis Solvent-Shifting or pH Issue start->step1 step2 Solution 1: Stepwise Dilution Prepare intermediate dilution in a buffer/co-solvent mix. step1->step2 If using stock step3 Solution 2: pH Optimization Test solubility in buffers of varying pH (e.g., pH 4.0, 5.5, 7.4). step1->step3 Direct addition end Clear Solution step2->end step3->end

    Caption: Immediate Precipitation Workflow.

  • Detailed Protocols:

    • Stepwise Dilution Protocol:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO.

      • Create an intermediate dilution by adding the DMSO stock to a 50:50 mixture of your aqueous buffer and a water-miscible co-solvent like ethanol or propylene glycol.[9][10]

      • Add this intermediate dilution to your final aqueous buffer to reach the desired working concentration.

    • pH Optimization Protocol:

      • Prepare a series of small-volume buffers with different pH values (e.g., Acetate buffer pH 4.0-5.5, Phosphate buffer pH 6.0-7.5, Tris buffer pH 7.5-9.0).[11][12]

      • Add a small, consistent amount of your compound to each buffer.

      • Visually inspect for precipitation and, if possible, quantify the soluble fraction using techniques like HPLC-UV.

Scenario 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.
  • Problem: This suggests that the compound concentration is at or near its saturation point in the buffer, and factors like temperature fluctuations or interactions with buffer components are causing it to fall out of solution.[5]

  • Troubleshooting Workflow:

    start Delayed Precipitation step1 Diagnosis Saturation or Instability start->step1 step2 Solution 1: Concentration Lower the final working concentration. step1->step2 step3 Solution 2: Temperature Maintain constant temperature. step1->step3 step4 Solution 3: Buffer Choice Test alternative buffer systems (e.g., HEPES instead of Phosphate). step1->step4 end Stable Solution step2->end step3->end step4->end

    Caption: Delayed Precipitation Workflow.

In-depth Technical Insights

The Role of pH and pKa

The this compound molecule contains a primary amine, which is a basic functional group. The solubility of such compounds is intrinsically linked to the pH of the aqueous medium.[2][4]

  • Below the pKa: The amino group is protonated (-NH3+), conferring a positive charge to the molecule and significantly enhancing its interaction with polar water molecules, thus increasing solubility.

  • Above the pKa: The amino group is in its neutral, un-ionized form (-NH2), making the molecule less polar and consequently less soluble in water.[1]

Leveraging Co-solvents

When pH adjustment alone is insufficient or not experimentally feasible, the use of co-solvents is a powerful strategy.[9][10][14] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds.[9][10]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system, which in turn lowers the interfacial tension between the hydrophobic solute and the solvent.[9]

  • Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs)[10][]

Table 1: Properties of Common Buffers and Co-solvents

Buffer/Co-solventUseful pH RangepKa (at 25°C)Notes
Buffers
Acetate3.6 - 5.6[11][12]4.76Good for acidic conditions.
MES5.5 - 6.76.10A "Good's" buffer, often used in biological assays.
Phosphate5.8 - 8.0[11][12]7.20Widely used, but can precipitate with some compounds.[6]
HEPES6.8 - 8.2[11]7.48Another common "Good's" buffer.
Tris7.0 - 9.0[11]8.06pH is temperature-dependent.
Co-solvents
DMSON/AN/AExcellent solubilizing power, but can be toxic to cells at higher concentrations.
EthanolN/AN/ALess toxic than DMSO, but also a less potent solubilizer.
Propylene GlycolN/AN/AA common excipient in pharmaceutical formulations.[10]

Systematic Experimental Approach to Determine Optimal Solubility Conditions

For novel compounds like this compound, a systematic approach is recommended to identify the optimal buffer and solvent conditions for your specific application.

start Start: Solubility Optimization step1 Phase 1: pH Screening Test solubility in a range of buffers (pH 4-9). start->step1 step2 Phase 2: Co-solvent Screening In the optimal buffer, titrate in co-solvents (e.g., 1-10% DMSO, Ethanol). step1->step2 step3 Phase 3: Concentration Matrix Determine the maximum soluble concentration under optimal pH and co-solvent conditions. step2->step3 end End: Optimized Protocol step3->end

Caption: Systematic Solubility Optimization Workflow.

References

  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Wikipedia. Cosolvent.
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  • Shandong IRO Chelating Chemical Co., Ltd.
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • BOC Sciences.
  • Biological Buffers: pH Range and How to Prepare Them. (2014, May 13).
  • Benchchem.
  • Sigma-Aldrich. Buffer Reference Center.
  • Promega Corporation. Buffers for Biochemical Reactions.
  • PMC - NIH. Universal buffers for use in biochemistry and biophysical experiments.
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  • ResearchGate.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
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  • National Journal of Pharmaceutical Sciences.
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  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • BOC Sciences. CAS 156-87-6 3-Amino-1-propanol.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Tactics to Improve Solubility.
  • What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24).
  • Benchchem. Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • Sigma-Aldrich. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9.
  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6).
  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • BLDpharm. 131654-77-8|3-(5-Amino-1H-pyrazol-1-yl)propan-1-ol.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review.
  • BLDpharm. 1888781-36-9|3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol.
  • Quora. Is the solubility of amino acids affected by their pH levels?
  • The Good Scents Company. 3-amino-1-propanol, 156-87-6.
  • ResearchGate.
  • Smolecule. 3-[3-[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]phenyl]propanoic acid.
  • Why are amino acids usually more soluble at pH extremes than they are
  • RSC Publishing. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.
  • PubChem - NIH. 3-Amino-1-propanol | C3H9NO | CID 9086.
  • 5-[3-(6-amino-5-cyano-3-methyl-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-pyrano[2,3-c]pyrazol-4-yl)-5-(trifluoromethyl)phenyl]pent-4-ynoic acid |.
  • 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Pyrazole-Based Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the precision of your research with pyrazole-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of their use in cellular models and ensure your results are both accurate and reproducible. Pyrazole-containing compounds are a significant class of kinase inhibitors, targeting the ATP-binding pocket of a wide range of kinases crucial in cellular signaling.[1][2][3] However, this conserved binding site can also lead to unintended off-target interactions, confounding experimental outcomes.[1][4] This resource is designed to equip you with the knowledge and protocols to confidently minimize and control for these effects.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with pyrazole-based inhibitors, offering potential causes and actionable solutions.

Issue 1: Observed Cellular Phenotype is Inconsistent or Unexpected

You've treated your cells with a pyrazole-based inhibitor, but the resulting phenotype is not what you anticipated based on the known function of the primary target. This could manifest as a weaker or stronger effect than expected, or even a paradoxical pathway activation.[1]

Potential Cause & Troubleshooting Steps

Potential Cause Troubleshooting Step & Explanation
Off-Target Inhibition 1. Perform a Broad Kinase Screen (Kinome Profiling): Test your compound against a large panel of kinases to identify potential off-target interactions.[1][5] This provides a comprehensive map of your inhibitor's selectivity. 2. Analyze Downstream Signaling: Use techniques like Western blotting to assess the phosphorylation status of key downstream effectors of suspected off-target kinases.[5] This helps confirm if an off-target is functionally active in your cell model.
Paradoxical Pathway Activation 1. Conduct a Dose-Response Experiment: Test a wide range of inhibitor concentrations. Some inhibitors can paradoxically activate signaling pathways at specific concentrations.[1] A comprehensive dose-response curve will reveal if the unexpected phenotype is dose-dependent. 2. Investigate Alternative Signaling Pathways: Research literature for known off-target effects of similar compounds that might lead to the activation of compensatory or alternative pathways.
Compound Promiscuity (Non-Kinase Targets) 1. Chemical Proteomics: Employ techniques like pull-down assays using your compound as bait to identify binding partners from cell lysates. 2. Thermal Shift Assays (DSF or CETSA): Assess the binding of your compound to a panel of purified proteins to identify non-kinase targets.[1][6] The Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells.[6]
Issue 2: Significant Discrepancy Between Biochemical IC50 and Cellular EC50

The concentration of your inhibitor required for 50% inhibition in a biochemical assay (IC50) is markedly different from the effective concentration for 50% effect in your cellular assay (EC50).[1]

Potential Cause & Troubleshooting Steps

Potential Cause Troubleshooting Step & Explanation
Poor Cell Permeability 1. Assess Cell Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the compound's ability to cross cell membranes. 2. Modify Compound Structure: If permeability is low, insights from structure-activity relationship (SAR) studies can guide modifications to improve cell penetration, for instance, by altering lipophilicity.[1][7]
High Protein Binding in Media 1. Measure Protein Binding: Determine the extent to which your compound binds to serum proteins in your cell culture media. High binding reduces the free, active concentration of the inhibitor. 2. Adjust Dosing Calculations: Account for protein binding when calculating the effective concentration for your cellular experiments to more accurately reflect the free compound available to the cells.
Cellular Efflux Pumps 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of efflux pumps (e.g., P-glycoprotein inhibitors). An increase in cellular potency suggests your compound is a substrate for these pumps.[1] 2. Redesign the Compound: If efflux is a significant issue, consider redesigning the compound to be a poorer substrate for common efflux pumps.
Off-Target Effects Masking On-Target Phenotype 1. Generate a More Selective Analog: Based on SAR, synthesize a more selective version of your inhibitor and test it in the cellular assay.[1] 2. Genetic Approaches: Use siRNA or CRISPR to knock down the intended target. If this phenocopies the effect of your compound, it strengthens the evidence for on-target action.[1][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of pyrazole-based inhibitors in cellular models.

Q1: What are the most common off-target effects of pyrazole-based kinase inhibitors?

A: Pyrazole-based kinase inhibitors frequently target the ATP-binding pocket, which is highly conserved across the kinome. This can lead to the inhibition of other kinases besides the intended target.[1] For instance, some JAK2 inhibitors with a pyrazole core have demonstrated activity against Flt-3, VEGFR-2, and PDGFRα.[2] Off-target effects are not limited to the kinome and can involve other proteins as well.

Q2: How can I be certain that my observed cellular phenotype is due to on-target inhibition?

A: This is a critical question in inhibitor studies. A multi-pronged approach is the most robust way to build confidence in your results:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same kinase.[5] If both inhibitors produce the same phenotype, it strongly suggests the effect is on-target.

  • Perform a Rescue Experiment: If the inhibitor's effect is on-target, you should be able to "rescue" the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.[5]

  • Titrate to the Lowest Effective Concentration: Use the lowest concentration of the inhibitor that still produces the desired effect on the target.[5] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[5]

Q3: What are essential controls for a Western blot experiment when using a kinase inhibitor?

A: A well-controlled Western blot is crucial for interpreting your data. Key controls include:

  • Vehicle Control: Treat cells with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[5]

  • Positive and Negative Controls: Use a cell line or treatment condition known to express high and low levels of the target protein and its phosphorylated form.[5]

  • Time-Course and Dose-Response: Evaluate the inhibitor's effect at multiple time points and concentrations to understand the dynamics and potency of its action.[5]

Q4: How can I rationally design more selective pyrazole-based inhibitors?

A: Structure-activity relationship (SAR) studies are fundamental to designing more selective inhibitors.[1] Key strategies include:

  • Exploiting Differences in the ATP-Binding Site: Even subtle differences in the amino acid residues of the ATP-binding pocket can be leveraged. For example, the planarity of the pyrazole and N-linked phenyl structures in some aminopyrazole inhibitors allows for better occupancy of the smaller active site of JNK3 compared to the larger active site of p38, leading to high selectivity.

  • Targeting Allosteric Sites: Designing inhibitors that bind to less conserved allosteric sites, rather than the highly conserved ATP-binding pocket, can significantly improve selectivity. Asciminib, a Bcr-Abl inhibitor, is an example of a pyrazole-containing drug that targets an allosteric myristoyl pocket.[9]

Q5: What is an inhibitor washout experiment and when should I use it?

A: An inhibitor washout experiment is used to distinguish between reversible and irreversible (or slowly reversible) inhibition in a cellular context.[10]

Workflow:

  • Treat cells with a saturating concentration of the inhibitor for a defined period (e.g., 30-60 minutes).

  • Extensively wash the cells with inhibitor-free media to remove any unbound compound.[10]

  • Continue to culture the cells in inhibitor-free media.

  • Assess the biological readout at various time points post-washout.

Interpretation:

  • Persistent Phenotype: If the cellular phenotype persists long after the inhibitor has been washed out, it suggests irreversible or very slow-off-rate covalent inhibition of the target.[10][11]

  • Reversed Phenotype: If the phenotype quickly returns to the pre-treatment state, it indicates reversible inhibition.[10]

This experiment is particularly useful for validating covalent inhibitors or those with long residence times.[11][12]

Visualizing Experimental Workflows

To further clarify key experimental processes, the following diagrams illustrate the logical flow of a troubleshooting workflow and a washout experiment.

TroubleshootingWorkflow A Unexpected Cellular Phenotype Observed B Perform Dose-Response Curve A->B C Is the effect dose-dependent? B->C D Investigate Off-Target Effects C->D Yes I Consider Paradoxical Pathway Activation C->I No E Kinome Profiling D->E F Chemical Proteomics / CETSA D->F G Validate with Structurally Unrelated Inhibitor E->G F->G H Confirm On-Target Effect G->H

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

WashoutExperiment A Treat cells with inhibitor B Wash cells 3x with inhibitor-free media A->B C Culture in inhibitor-free media B->C D Assess phenotype at T=0, 2, 4, 24h post-washout C->D E Phenotype Persists? D->E F Irreversible / Slow Off-Rate Inhibition E->F Yes G Reversible Inhibition E->G No

Caption: Workflow for a cellular inhibitor washout experiment.

References

  • Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds.
  • National Institutes of Health. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors.
  • Benchchem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • National Center for Biotechnology Information. (2014). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
  • PubMed. (n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Benchchem. (n.d.). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects.
  • Wiley Online Library. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • National Institutes of Health. (n.d.). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH).
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of 3-(5-Amino-1-pyrazolyl)-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(5-Amino-1-pyrazolyl)-1-propanol derivatives. This guide is designed to provide in-depth troubleshooting and practical strategies to overcome the common challenge of poor cell permeability with this class of compounds. By understanding the underlying physicochemical principles and employing targeted medicinal chemistry and formulation strategies, you can enhance the cellular uptake of your compounds and advance your research.

Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of our this compound derivatives in our initial cell-based assays. What are the likely causes of this poor cell permeability?

A1: Poor cell permeability in this class of compounds often stems from their inherent physicochemical properties. The this compound scaffold contains multiple polar functional groups that can hinder its ability to passively diffuse across the lipophilic cell membrane.[1][2][3][4]

Key contributing factors include:

  • High Polarity and Hydrogen Bonding Capacity: The primary amino group (-NH2) and the primary alcohol (-OH) are strong hydrogen bond donors.[5][6] While crucial for target engagement, these groups increase the energy required for the compound to leave the aqueous extracellular environment and enter the lipid bilayer of the cell membrane.[7][8]

  • Low Lipophilicity (logP/logD): The presence of these polar groups results in a low octanol-water partition coefficient (logP) or distribution coefficient (logD), indicating a preference for aqueous environments over lipidic ones.[9]

  • Potential for Ionization: The amino group can be protonated at physiological pH, leading to a charged species that cannot readily cross the cell membrane via passive diffusion.[10]

Q2: How can we experimentally confirm and quantify the poor cell permeability of our derivatives?

A2: A tiered approach using a combination of in vitro permeability assays is the standard and most effective method to quantify the cell permeability of your compounds.[11][12]

A recommended workflow includes:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[10] It provides a baseline assessment of your compound's intrinsic passive permeability without the complexities of cellular transporters.

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium.[11] This "gold-standard" assay assesses both passive diffusion and the influence of active transport mechanisms, such as efflux pumps (e.g., P-glycoprotein), which can actively remove your compound from the cell.[12]

By comparing the results from these two assays, you can determine if poor permeability is solely due to unfavorable physicochemical properties (indicated by low PAMPA permeability) or if active efflux is also a contributing factor (indicated by high efflux ratio in the Caco-2 assay).

Troubleshooting and Optimization Strategies

Issue 1: Low Passive Permeability Observed in PAMPA

If your this compound derivative exhibits low permeability in the PAMPA assay, the primary focus should be on modifying its physicochemical properties to increase lipophilicity and reduce its hydrogen bonding potential.

A highly effective method to transiently mask the polar functional groups responsible for poor permeability is the prodrug approach.[3][8] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[13]

  • Masking the Primary Amine:

    • Amide and Carbamate Formation: The primary amine can be converted to a less polar amide or carbamate. These modifications reduce the hydrogen bond donating capacity of the amine.[14] However, the stability of the amide or carbamate bond needs to be carefully tuned to ensure it can be cleaved by intracellular enzymes to release the active compound.

  • Masking the Primary Alcohol:

    • Ester Formation: The hydroxyl group can be esterified with a lipophilic carboxylic acid. The resulting ester is more lipophilic and can more easily cross the cell membrane. Intracellular esterases can then hydrolyze the ester to release the parent compound.[15]

The following table summarizes potential prodrug modifications for the this compound scaffold:

Functional Group to Modify Prodrug Moiety Rationale Cleavage Mechanism
Primary Amine (-NH2)Acyl group (forming an amide)Increases lipophilicity, masks hydrogen bond donor.Amidases
Primary Amine (-NH2)Oxycarbonyl group (forming a carbamate)Increases lipophilicity, masks hydrogen bond donor.Carboxylesterases
Primary Alcohol (-OH)Acyl group (forming an ester)Increases lipophilicity, masks hydrogen bond donor.Esterases

Diagram: Prodrug Strategies for this compound Derivatives

G cluster_0 Parent Compound cluster_1 Prodrug Strategies cluster_2 Improved Permeability cluster_3 Intracellular Activation cluster_4 Active Compound Parent This compound (Poor Permeability) Amine_Prodrug Mask Amine (e.g., Amide, Carbamate) Parent->Amine_Prodrug Increase Lipophilicity Alcohol_Prodrug Mask Alcohol (e.g., Ester) Parent->Alcohol_Prodrug Increase Lipophilicity Permeable_Prodrug Lipophilic Prodrug (Enhanced Cell Entry) Amine_Prodrug->Permeable_Prodrug Alcohol_Prodrug->Permeable_Prodrug Enzymatic_Cleavage Enzymatic Cleavage (Esterases, Amidases) Permeable_Prodrug->Enzymatic_Cleavage Inside the cell Active_Drug Active this compound (Intracellular Target Engagement) Enzymatic_Cleavage->Active_Drug Release

Caption: Workflow of prodrug strategies to enhance cell permeability.

Issue 2: High Efflux Ratio Observed in Caco-2 Assay

A high efflux ratio (typically >2) in the Caco-2 assay suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its intracellular concentration.

  • Structural Modification: Subtle structural changes to your molecule can sometimes disrupt its recognition by efflux transporters. This often involves altering the spatial arrangement of hydrogen bond donors and acceptors or modifying the overall shape of the molecule.

  • Co-administration with an Efflux Inhibitor: In a research setting, you can co-administer your compound with a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in intracellular accumulation in the presence of the inhibitor confirms that your compound is a P-gp substrate. While not a viable long-term strategy for drug development due to potential drug-drug interactions, this experiment is crucial for understanding the mechanism of poor permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Donor Plate: Add a solution of your test compound (typically in a buffer at a relevant pH) to the wells of a 96-well donor plate.

  • Coat Filter Plate: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).

  • Assemble Sandwich: Place the filter plate on top of a 96-well acceptor plate containing buffer.

  • Add Donor Plate: Carefully place the donor plate on top of the filter plate to create a "sandwich."

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Analyze: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A] = Concentration in the acceptor well

    • [C_eq] = Equilibrium concentration

Diagram: PAMPA Workflow

PAMPA_Workflow Start Start Prepare_Donor Prepare Donor Plate (Compound in Buffer) Start->Prepare_Donor Assemble Assemble Sandwich (Donor-Filter-Acceptor) Prepare_Donor->Assemble Coat_Filter Coat Filter Plate (Lipid Membrane) Coat_Filter->Assemble Incubate Incubate Assemble->Incubate Analyze Analyze Concentrations (Donor and Acceptor) Incubate->Analyze Calculate Calculate Permeability (Pe) Analyze->Calculate End End Calculate->End

Sources

Technical Support Center: Impurity Profiling in 3-(5-Amino-1-pyrazolyl)-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(5-Amino-1-pyrazolyl)-1-propanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during this specific synthesis. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect during the synthesis of this compound?

The synthesis of substituted pyrazoles, such as this compound, is susceptible to the formation of several types of impurities. These can arise from the starting materials, side reactions, or subsequent degradation.[1] The most common classes of impurities include:

  • Regioisomers: This is arguably the most critical and common impurity. Depending on the synthetic route, particularly in classical condensations of a hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent, the formation of the isomeric product, 3-(3-Amino-1-pyrazolyl)-1-propanol, can occur. These isomers often have very similar physical properties, making them difficult to separate.[2]

  • Unreacted Starting Materials: Residual amounts of hydrazine hydrate or the corresponding dicarbonyl/unsaturated precursor may remain if the reaction does not go to completion.

  • Reaction Intermediates: Incomplete cyclization or aromatization can lead to stable intermediates, such as pyrazoline derivatives, being present in the final crude product.[2][3]

  • By-products of Side Reactions: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[2] Double addition of hydrazine or reactions at the propanol functional group are also possibilities.

  • Degradation Products: The final compound may degrade under certain conditions (e.g., harsh pH, heat, light, oxidation), leading to new impurities. Forced degradation studies are essential to identify these potential degradants.[4][5]

Q2: My reaction mixture is intensely colored (yellow/red), but my starting materials are colorless. What could be the cause?

This is a frequent observation in syntheses involving hydrazine. The color often arises from side reactions of the hydrazine starting material, potentially forming azine or other chromophoric by-products.[2] While often present in trace amounts, these colored impurities can be highly visible. It is crucial to remove them during work-up and purification, as their presence can interfere with analytical methods and indicate underlying issues with reaction control.

Q3: Why is it so difficult to distinguish between the 3-(5-Amino-1-pyrazolyl) and 3-(3-Amino-1-pyrazolyl) isomers?

Regioisomers possess the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone. Their structural similarity often leads to very close retention times in chromatography and similar patterns in 1D NMR spectra, which can cause signals to overlap, making definitive identification challenging without advanced analytical techniques.[2]

Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of your product.

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
  • Symptom: You observe broad, asymmetric peaks (tailing) for your main compound and/or impurities in your reverse-phase HPLC chromatogram.

  • Causality & Explanation: The primary amine on the pyrazole ring and the secondary amine (if N-substituted) are basic. At neutral or slightly acidic pH, these groups can interact ionically with residual, acidic silanol groups on standard silica-based C18 columns. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.[1]

  • Solutions:

    • Use a Base-Deactivated Column: Employ modern, end-capped columns specifically designed to minimize silanol interactions.

    • Modify the Mobile Phase: Add a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives will preferentially interact with the active silanol sites, masking them from your analyte.

    • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.0 with formic acid or TFA) will fully protonate the basic nitrogens. This can improve peak shape but may shift retention times significantly. Conversely, a high pH mobile phase (using a hybrid or pH-stable column) can be used to keep the amines in their free base form.

Issue 2: Unidentified Peaks in the Chromatogram
  • Symptom: Your LC-MS or GC-MS analysis shows several peaks beyond your product and known starting materials.

  • Causality & Explanation: These peaks represent either reaction by-products, intermediates, or degradation products. A systematic approach is required for their identification.

  • Troubleshooting Workflow: The following workflow provides a logical path from detection to structural elucidation.

Impurity_Identification_Workflow start Unidentified Peak in Chromatogram lcms LC-MS Analysis: Determine Mass (m/z) start->lcms db Compare Mass to Potential Impurities (Isomers, By-products) lcms->db match Mass Match Found? db->match isolate Isolate Impurity via Preparative HPLC or Fraction Collection match->isolate Yes forced_degradation Perform Forced Degradation Study match->forced_degradation No no_match_end Characterize as Unknown Impurity match->no_match_end No, and not a degradation product nmr Structural Elucidation: 1D & 2D NMR (¹H, ¹³C, HSQC, HMBC) isolate->nmr end Structure Confirmed nmr->end forced_degradation->lcms

Caption: Logical workflow for impurity identification.

Analytical Protocols & Methodologies

Protocol 1: HPLC-UV-MS Method for Impurity Profiling

This protocol provides a robust starting point for separating this compound from its potential regioisomer and other related substances.

1. Instrumentation & Columns:

  • System: UHPLC or HPLC system with a PDA/UV detector and coupled to a mass spectrometer (Q-TOF or Orbitrap for high resolution, Quadrupole for nominal mass).[6]

  • Column: A base-deactivated, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 100 x 2.1 mm, 1.8 µm.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate basic analytes, improving peak shape and aiding ionization for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 5% to 40% B over 15 minA shallow gradient is crucial for resolving closely eluting isomers.[7]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and separation efficiency.
UV Detection 235 nm (or determined by PDA)Wavelength where the pyrazole chromophore is expected to absorb.
Injection Vol. 2 µLSmall volume to prevent column overload.

3. System Suitability Test (SST):

  • Prepare a mixed sample containing your product and a spiked-in, known related substance or a partially degraded sample.

  • Acceptance Criteria: Resolution (Rs) between the main peak and the closest impurity should be > 1.5. Tailing factor for the main peak should be < 1.5.

4. Data Analysis:

  • Integrate all peaks exceeding 0.05% of the main peak area.

  • Use the high-resolution mass data to propose elemental compositions for unknown impurities.

  • Fragment the parent ions (MS/MS) to gain structural insights. The fragmentation patterns of regioisomers can sometimes be different, providing a key identification tool.[8]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[4][9] An extent of 5-20% degradation is typically targeted.[9]

1. Sample Preparation:

  • Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

2. Stress Conditions:

ConditionProcedureRationale
Acid Hydrolysis Add HCl to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.Simulates acidic environments.
Base Hydrolysis Add NaOH to a final concentration of 0.1 M. Keep at room temp for 8 hours.Simulates alkaline environments.
Oxidation Add H₂O₂ to a final concentration of 3%. Keep at room temp for 24 hours.Tests susceptibility to oxidation.
Thermal Heat the solid powder at 80 °C for 48 hours.Evaluates thermal stability.
Photolytic Expose the solution to UV/Vis light (ICH Q1B compliant chamber) for a defined period.Assesses light sensitivity.[10]

3. Analysis:

  • After exposure, neutralize the acid and base samples.

  • Analyze all stressed samples, along with a non-stressed control, using the HPLC-UV-MS method described above.

  • Compare chromatograms to identify new peaks, which are potential degradation products.

Protocol 3: Definitive Structure Elucidation by NMR

When an unknown impurity is isolated in sufficient quantity (>1 mg), NMR spectroscopy is the gold standard for unambiguous structure determination.[2][11]

1. Sample Preparation:

  • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Use a high-field NMR spectrometer (≥400 MHz) for best resolution.[12]

2. Key Experiments:

  • ¹H NMR: Provides information on proton environments and their connectivity through coupling.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is invaluable for assigning signals.[3][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for distinguishing regioisomers. For example, the protons of the N-CH₂CH₂CH₂OH sidechain will show a correlation to either the C5 or C3 carbon of the pyrazole ring, definitively establishing the point of attachment.[3][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space proximity between protons, further confirming assignments.[13]

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Signals) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13 ¹³C NMR (Carbon Signals) C13->HSQC HMBC HMBC (2-3 Bond ¹H-¹³C Corr.) HSQC->HMBC Isomer_Question Is it the 3- or 5-Amino Isomer? HMBC->Isomer_Question HMBC_Analysis Analyze HMBC: Look for correlation from N-CH₂ protons to C3 or C5 Isomer_Question->HMBC_Analysis Conclusion Unambiguous Structure Confirmed HMBC_Analysis->Conclusion

Caption: NMR logic for distinguishing regioisomers.

References

  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
  • Visnav, et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • Rajalakshmi, R., & Elakkiya, T. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Reddit. (2024). 1H NMR of pyrazole. r/chemhelp.
  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. [Table].
  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.
  • Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Coriolis Pharma. (n.d.). Forced Degradation Studies.
  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
  • MDPI. (2023).
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of Methylpyrazole Isomers.
  • Hassan, A. A., et al. (2021). Synthesis of pyrazole-oxindole hybrid systems. Molecules.
  • Pilakowski, J., et al. (n.d.). Synthesis of 5-alkyl-3-amino-1H-pyrazoles.
  • Benchchem. (n.d.). Method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • El-Bagary, R. I., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. [Diagram].
  • Ivonin, M. A., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry.
  • ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
  • ResearchGate. (2025). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II).
  • Gilfillan, L., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). (PDF) Investigation of Impurities in Peptide Pools.

Sources

How to address regioisomer formation in the synthesis of substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Pyrazoles

A Researcher's Guide to Navigating Regioisomer Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted pyrazoles. The formation of regioisomers is a common challenge that can impact yield, purity, and the overall efficiency of your synthetic route. As your Senior Application Scientist, I've compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying principles governing regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

The most common cause of regioisomerism in pyrazole synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, a classic method known as the Knorr pyrazole synthesis.[1][2] The substituted hydrazine has two non-equivalent nitrogen atoms that can initiate the condensation reaction by attacking one of the two different carbonyl groups of the dicarbonyl compound. This leads to two competing reaction pathways, resulting in a mixture of two regioisomeric pyrazoles, which can often be difficult to separate.[1][3][4]

Q2: How do reaction conditions influence the regioselectivity of pyrazole synthesis?

Reaction conditions play a pivotal role in determining the regiochemical outcome.[4] Key factors include:

  • Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of one regioisomer over the other.[1][3][5]

  • pH (Acidic/Basic Conditions): The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[4] Under acidic conditions, the terminal amino group is protonated, making the internal nitrogen more nucleophilic. Conversely, under neutral or basic conditions, the terminal amino group is more nucleophilic. This change in nucleophilicity can direct the initial attack to a specific carbonyl group, thereby controlling the regioselectivity.[4][6]

  • Temperature: Reaction temperature can also affect the ratio of regioisomers, although its impact is often less pronounced than solvent or pH effects.

Q3: Are there alternative synthetic routes to the Knorr synthesis that offer better regioselectivity?

Yes, several alternative methods provide excellent regioselectivity:

  • 1,3-Dipolar Cycloaddition: This is a powerful and highly regioselective method for synthesizing substituted pyrazoles.[1] It involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, like an alkyne or an alkene.[1][7]

  • Synthesis from β-Enaminones: Reacting β-enaminone derivatives of dicarbonyl compounds with hydrazines is another effective strategy for achieving high regioselectivity.[1][8]

  • Flow Chemistry: Continuous-flow synthesis has emerged as a valuable tool for improving regioselectivity and reaction efficiency in pyrazole synthesis.[9][10][11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?

A 1:1 mixture of regioisomers indicates a lack of selectivity in the initial nucleophilic attack. Here are several strategies to address this:

Strategy 1.1: Solvent Optimization

The polarity and hydrogen-bonding capability of the solvent can stabilize one of the transition states over the other, leading to improved regioselectivity.

  • Protocol: Synthesis of N-Methylpyrazoles using a Fluorinated Alcohol Solvent [1][3]

    • Dissolve your unsymmetrical 1,3-diketone (0.3 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.5 mL).

    • Slowly add methylhydrazine (0.45 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 45 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Strategy 1.2: pH Control

By manipulating the pH, you can alter the nucleophilicity of the hydrazine nitrogens.

  • Acidic Conditions: Protonation of the terminal NH2 group makes the substituted nitrogen more nucleophilic, favoring attack at the more reactive carbonyl.

  • Basic/Neutral Conditions: The terminal NH2 group is more nucleophilic and will preferentially attack the more sterically accessible or electronically deficient carbonyl group.[6]

Strategy 1.3: Substrate Modification

Converting the 1,3-dicarbonyl to a β-enaminone can lock the system into a single reaction pathway.

G cluster_0 Preparation of β-Enaminone cluster_1 Regioselective Pyrazole Synthesis Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Enaminone β-Enaminone Dicarbonyl->Enaminone Condensation Amine Primary/Secondary Amine Amine->Enaminone Pyrazole Single Regioisomer of Pyrazole Enaminone->Pyrazole Cyclocondensation Hydrazine Substituted Hydrazine Hydrazine->Pyrazole

Diagram 1: Workflow for regioselective pyrazole synthesis via a β-enaminone intermediate.
Issue 2: The regioisomers are inseparable by column chromatography. What are my options?

When regioisomers have very similar polarities, their separation by standard silica gel chromatography can be challenging.[12][13]

Strategy 2.1: Optimization of Chromatographic Conditions

  • Mobile Phase: Experiment with different solvent systems. A shallow gradient of a less polar solvent in a more polar one (e.g., ethyl acetate in hexanes) might improve separation.[12]

  • Stationary Phase: If normal phase silica gel fails, consider reverse-phase chromatography (e.g., C18 column) or other stationary phases.[12]

  • Dry Loading: Always use the dry loading method for your sample to ensure a narrow band at the start of the chromatography, which can improve resolution.[12]

Strategy 2.2: Crystallization

If your product is a solid, fractional crystallization can be a powerful purification technique.

  • Protocol: Fractional Crystallization

    • Dissolve the mixture of regioisomers in a minimum amount of a hot solvent.

    • Slowly cool the solution to allow for the formation of crystals.

    • If one isomer is significantly less soluble, it will crystallize out first.

    • Filter the crystals and analyze their purity.

    • Multiple recrystallization steps may be necessary to achieve high purity.

Strategy 2.3: Derivatization

In some cases, it may be easier to separate the regioisomers after converting them into derivatives with different physical properties. After separation, the original functionality can be restored.

Issue 3: My yield is low, even though the reaction appears to go to completion by TLC.

Low isolated yields can be due to several factors, including product loss during workup and purification.

Troubleshooting Steps:

  • Reagent Quality: Ensure that your hydrazine is of high quality and has not degraded.[1]

  • Reaction Monitoring: Use LC-MS in addition to TLC to get a more accurate picture of your reaction mixture, including the formation of any non-UV active byproducts.

  • Workup Procedure: Be mindful of the pKa of your pyrazole. If it is basic, it might be soluble in an acidic aqueous wash. Neutralize the aqueous layers and back-extract with an organic solvent to recover any dissolved product.

  • Purification: If your product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. For regioisomers that are difficult to separate, consider converting them to their acid addition salts, which may have different crystallization properties.[1]

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and a substituted hydrazine.

SolventDielectric Constant (ε)Regioselectivity (Isomer A:Isomer B)Reference
Ethanol24.5Often low (e.g., 1:1)[1][3]
Toluene2.4Variable, generally low-
2,2,2-Trifluoroethanol (TFE)8.5High (e.g., >95:5)[1][3][5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7Very High (e.g., >99:1)[1][3][5]

G Start Regioisomer Formation Observed CheckSeparation Are isomers separable by standard chromatography? Start->CheckSeparation YesSep Yes CheckSeparation->YesSep Yes NoSep No CheckSeparation->NoSep No OptimizeChrom Optimize chromatography (solvent, stationary phase) Purify Purify desired isomer OptimizeChrom->Purify YesSep->OptimizeChrom ChangeStrategy Modify Synthetic Strategy NoSep->ChangeStrategy SolventScreen Screen fluorinated solvents (TFE, HFIP) ChangeStrategy->SolventScreen pHControl Adjust pH (acidic vs. basic) ChangeStrategy->pHControl SubstrateMod Use β-enaminone derivative ChangeStrategy->SubstrateMod AltRoute Consider alternative route (e.g., 1,3-dipolar cycloaddition) ChangeStrategy->AltRoute SolventScreen->Purify pHControl->Purify SubstrateMod->Purify AltRoute->Purify

Diagram 2: Decision tree for troubleshooting regioisomer formation in pyrazole synthesis.

References

  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5253-5264. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(9), 3865. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Pons, J., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Thieme Chemistry. (2021). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Valcárcel, M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17091-17102. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-60. [Link]

  • Zhang, Y., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

Sources

Validation & Comparative

How does the kinase inhibitory profile of a 3-(5-Amino-1-pyrazolyl)-1-propanol derivative compare to known drugs?

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory profile of a novel chemical entity, exemplified by a 3-(5-Amino-1-pyrazolyl)-1-propanol derivative, which we will refer to as PZ-31 . For comparative analysis, we will benchmark its hypothetical profile against established, clinically relevant kinase inhibitors that also feature a pyrazole core: Crizotinib and Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new targeted therapies.

Introduction: The Significance of the Kinase Inhibitory Profile

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a well-established driver of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors have emerged as a major class of targeted cancer therapies, with over 80 small-molecule kinase inhibitors approved by the FDA as of late 2024.[3]

The therapeutic efficacy and safety of a kinase inhibitor are dictated by its inhibitory profile , which encompasses both its potency against the intended target(s) and its selectivity across the human kinome. A highly selective inhibitor may offer a better safety profile with fewer off-target effects, while a multi-kinase inhibitor can be advantageous in targeting multiple oncogenic pathways simultaneously.[2][4] Therefore, a thorough in vitro profiling of any new chemical entity is a cornerstone of preclinical drug development.[5]

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[6][7] Its chemical versatility allows for the design of compounds that can target a diverse range of kinases.[8][9] Our focus here, the hypothetical derivative PZ-31 , belongs to this promising class of compounds.

Comparative Kinase Inhibitory Profiles

The primary metric for quantifying the potency of a kinase inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[1] A lower IC50 value indicates greater potency.

For the purpose of this guide, we will present a hypothetical kinase inhibitory profile for PZ-31 and compare it to the known profiles of Crizotinib and Ruxolitinib.

Kinase TargetPZ-31 (Hypothetical IC50, nM)Crizotinib (Known IC50, nM)Ruxolitinib (Known IC50, nM)
Primary Targets
JAK1>10,000-3.3
JAK2>10,000-2.8
ALK1520>10,000
MET258>10,000
ROS1101.7>10,000
Selectivity Panel (Examples)
ABL1>5,0003,100>10,000
EGFR>10,000>10,000>10,000
SRC8501,200>10,000
VEGFR22,500160>10,000

Note: The IC50 values for Crizotinib and Ruxolitinib are approximate and collated from public domain data for illustrative purposes. The profile for PZ-31 is hypothetical to demonstrate the comparative process.

  • PZ-31 appears to be a potent inhibitor of the receptor tyrosine kinases ALK, MET, and ROS1, similar to Crizotinib.

  • Unlike Ruxolitinib, which is a potent JAK inhibitor, PZ-31 shows no significant activity against JAK1 and JAK2, suggesting a different selectivity profile.

  • The off-target activity of PZ-31 against SRC and VEGFR2 is present but at significantly higher concentrations than its primary targets, indicating a degree of selectivity.

Experimental Methodologies

To generate the data presented above for a novel compound like PZ-31 , a systematic experimental approach is required. The following protocols outline the standard assays used to determine the kinase inhibitory profile.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is the gold standard for determining the potency of a compound against a panel of purified kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™, Z'-LYTE™, or radiolabeling.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound (e.g., PZ-31 ) in DMSO to create a range of concentrations for the dose-response curve. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase, a specific substrate peptide or protein, ATP, and necessary cofactors like MgCl₂.[6]

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound dilutions, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Compound Serial Dilution of PZ-31 AssayPlate Add Kinase, PZ-31, Substrate to Plate Compound->AssayPlate Kinase Prepare Kinase, Substrate, ATP Kinase->AssayPlate Initiate Initiate with ATP AssayPlate->Initiate Incubate Incubate (e.g., 30°C, 60 min) Initiate->Incubate Detect Terminate & Quantify Activity Incubate->Detect Plot Plot % Inhibition vs. [PZ-31] Detect->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for IC50 Determination.

Visualizing Target Pathways

Understanding the cellular pathways in which the target kinases operate is crucial for predicting the biological effects of an inhibitor.

ALK/MET/ROS1 Signaling Pathway

Crizotinib and our hypothetical PZ-31 are inhibitors of ALK, MET, and ROS1. These are all receptor tyrosine kinases that, upon activation by their respective ligands or through oncogenic fusion events, trigger downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.

G cluster_membrane cluster_inhibitors cluster_downstream cluster_outcome pathway_node pathway_node ALK ALK RAS_RAF RAS/RAF/MEK/ERK Pathway ALK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway ALK->PI3K_AKT MET MET MET->RAS_RAF MET->PI3K_AKT ROS1 ROS1 ROS1->RAS_RAF ROS1->PI3K_AKT PZ31 PZ-31 PZ31->ALK inhibits PZ31->MET inhibits PZ31->ROS1 inhibits Crizotinib Crizotinib Crizotinib->ALK inhibits Crizotinib->MET inhibits Crizotinib->ROS1 inhibits Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of ALK/MET/ROS1 Pathways.

JAK/STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of JAK1 and JAK2. These are cytoplasmic tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and hematopoiesis.

G cluster_membrane cluster_inhibitors cluster_cytoplasm cluster_nucleus pathway_node pathway_node CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits STAT STAT JAK->STAT phosphorylates GeneExpression Gene Expression STAT->GeneExpression regulates

Caption: Inhibition of the JAK/STAT Pathway.

Conclusion and Future Directions

This guide outlines the critical first steps in characterizing a novel this compound derivative, PZ-31 . Based on our hypothetical data, PZ-31 emerges as a potent and selective inhibitor of ALK, MET, and ROS1, distinguishing its profile from a JAK inhibitor like Ruxolitinib.

The next logical steps in the preclinical development of PZ-31 would involve:

  • Comprehensive Kinome Screening: Profiling the compound against a large panel of kinases (e.g., >400) to fully elucidate its selectivity and identify any potential off-target liabilities.

  • Cellular Potency Assays: Determining the IC50 of PZ-31 in cancer cell lines that are dependent on ALK, MET, or ROS1 signaling to confirm its activity in a biological context.

  • Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive inhibitor and determining its binding kinetics.

A thorough understanding of a compound's kinase inhibitory profile is essential for making informed decisions in the drug discovery pipeline, ultimately guiding the development of safer and more effective targeted therapies.[1]

References

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Multikinase inhibitors. Retrieved from [Link]

  • Fox Chase Cancer Center. (n.d.). FDA approved list of protein kinase inhibitors with known structure. Retrieved from [Link]

  • National Institutes of Health. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Retrieved from [Link]

  • Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Retrieved from [Link]

  • Blue Ridge Institute for Medical Research. (2012). Protein Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Retrieved from [Link]

  • Clinical Cancer Research. (n.d.). Targeting Multiple Kinase Pathways: A Change In Paradigm. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Cancer growth blockers. Retrieved from [Link]

  • AME Publishing Company. (n.d.). Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Retrieved from [Link]

  • South & West Devon Formulary. (2022). 8.5.9 Multikinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • PubMed. (2007). Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Retrieved from [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2025). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • PubMed. (2021). Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • National Institutes of Health. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubMed. (1992). 3,5-Diphenyl-1H-pyrazole Derivatives. X. N-substituted 1-(2-aminopropyl)- And 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles With Antiinflammatory and Other Activities. Retrieved from [Link]

Sources

A Comparative Guide to Validating the On-Target Cellular Activity of a 3-(5-Amino-1-pyrazolyl)-1-propanol-based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, establishing that a compound engages its intended target within the complex milieu of a living cell is a critical step.[1][2] The 3-(5-amino-1-pyrazolyl)-1-propanol scaffold represents a promising framework for a new generation of kinase inhibitors.[3][4][5] However, its therapeutic potential can only be realized through rigorous validation of its on-target activity. This guide provides a comparative analysis of key methodologies for confirming target engagement and downstream pathway modulation in a cellular context, designed for researchers, scientists, and drug development professionals.

Part 1: Confirming Direct Target Engagement in Cells

The initial and most fundamental question is whether the compound physically interacts with its intended kinase target in a cellular environment. Two powerful and widely adopted techniques to address this are the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[6] When a protein binds to a ligand, such as our kinase inhibitor, it generally becomes more resistant to heat-induced unfolding and subsequent aggregation.[7][8] This change in thermal stability can be quantified to confirm target engagement.[9][10]

Experimental Workflow:

The general workflow for a CETSA experiment involves treating cells with the test compound, followed by a heating step.[7] After lysis, the aggregated proteins are separated from the soluble fraction, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.[6][9]

Caption: CETSA® Experimental Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the this compound-based compound or vehicle control for a predetermined time.

  • Heating: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Quantification: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific to the target kinase to determine the amount of soluble protein at each temperature.

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells.[11] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) fused to the target protein and a fluorescent energy acceptor (a tracer ligand that binds to the target).[1]

Principle of the Assay:

In the absence of a competing compound, the fluorescent tracer binds to the NanoLuc®-tagged kinase, bringing the donor and acceptor into close proximity and generating a BRET signal. When the test compound is introduced and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[11]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase-NanoLuc Kinase NanoLuc® Tracer Fluorescent Tracer Kinase-NanoLuc:f0->Tracer Binding BRET_Signal BRET Signal Tracer->BRET_Signal Energy Transfer Kinase-NanoLuc_Inhib Kinase NanoLuc® Inhibitor Inhibitor Kinase-NanoLuc_Inhib:f0->Inhibitor Binding No_BRET No BRET Signal

Caption: NanoBRET™ Assay Principle.

Step-by-Step Protocol:

  • Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.[12]

  • Cell Seeding: Seed the transfected cells into a multi-well plate.[13][14]

  • Compound and Tracer Addition: Add a titration of the test compound to the cells, followed by the addition of the fluorescent NanoBRET™ tracer at a fixed concentration.[12]

  • Signal Measurement: After an incubation period to allow for binding equilibrium, add the NanoLuc® substrate and measure the BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.[12]

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Cell State Live or lysed cellsLive cells
Target Modification None (endogenous protein)Requires genetic fusion to NanoLuc®
Detection Western blot, mass spectrometryPlate reader (luminescence/fluorescence)
Throughput Lower to mediumHigh
Key Advantage Label-free, works with endogenous proteinQuantitative, real-time measurements in live cells
Key Limitation Indirect measure of binding, lower throughputRequires genetic modification and a specific tracer

Part 2: Assessing Downstream Signaling Effects

Confirming that the inhibitor binds to its target is the first step. The next is to demonstrate that this binding event translates into a functional consequence, namely the inhibition of the kinase's activity and its downstream signaling pathway.

Mass spectrometry-based phosphoproteomics offers a comprehensive and unbiased approach to profile the effects of a kinase inhibitor on cellular signaling.[15][16] By quantifying changes in the phosphorylation status of thousands of proteins, this technique can identify the direct and indirect substrates of the target kinase and reveal the broader impact of the inhibitor on the cellular phosphoproteome.[17]

Experimental Workflow:

A typical phosphoproteomics workflow involves cell treatment, protein extraction and digestion, enrichment of phosphopeptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][18]

Caption: Phosphoproteomics Workflow.

Step-by-Step Protocol:

  • Cell Culture and Lysis: Treat cells with the kinase inhibitor or vehicle. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[18]

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using methods such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify the phosphosites.

  • Data Analysis: Use specialized software to identify differentially phosphorylated peptides between the treated and control samples.

While phosphoproteomics provides a global view, Western blotting offers a targeted and often more accessible method to validate the inhibition of a specific, known downstream substrate of the target kinase. This technique uses antibodies that specifically recognize the phosphorylated form of a protein.

Experimental Workflow:

The Western blotting workflow is a standard and well-established laboratory procedure.

Sources

Comparative Efficacy Analysis: A Guide to In Vitro and In Vivo Cross-Validation for a Novel Pyrazolol-Derived Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Translational Gap for a Novel Kinase Inhibitor

In the landscape of targeted oncology, pyrazole scaffolds are a cornerstone in the design of kinase inhibitors due to their versatile binding capabilities. This guide focuses on a hypothetical, yet representative, drug candidate, "Pyr-Inhib-7," a 3-(5-Amino-1-pyrazolyl)-1-propanol derivative designed as a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in melanoma.

The journey from a promising molecule in a test tube to a viable clinical candidate is fraught with challenges, the most significant of which is the "translational gap"—the frequent disconnect between in vitro potency and in vivo efficacy. This document provides a comprehensive framework for the rigorous cross-validation of Pyr-Inhib-7's efficacy, detailing the experimental methodologies and data correlation strategies essential for de-risking its progression towards clinical development. We will compare its performance against a known, established BRAF inhibitor to provide a clear benchmark for its potential.

Part 1: In Vitro Characterization - From Enzyme to Cell

The initial phase of evaluation seeks to answer two fundamental questions: Does the compound inhibit its intended target? And does this inhibition translate to a functional anti-cancer effect in a cellular context?

Biochemical Potency: Direct Target Engagement

The first step is to quantify the direct inhibitory activity of Pyr-Inhib-7 against the isolated BRAF V600E kinase enzyme. This is compared with "Control-Inhib," a well-characterized, commercially available BRAF V600E inhibitor.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Assay Principle: This assay measures the binding of the drug to the kinase by detecting the displacement of a fluorescent tracer. A high FRET signal indicates tracer binding (low drug potency), while a low signal indicates tracer displacement by the drug (high potency).

  • Reagents: Recombinant BRAF V600E kinase, Alexa Fluor™ 647-labeled tracer, europium-labeled anti-tag antibody, kinase buffer.

  • Procedure:

    • A 12-point serial dilution of Pyr-Inhib-7 and Control-Inhib is prepared (e.g., 10 µM to 0.5 pM).

    • The kinase, tracer, and antibody are incubated with each drug concentration in a 384-well plate.

    • The reaction is allowed to reach equilibrium (typically 60 minutes at room temperature).

    • The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The raw data is converted to percent inhibition and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value (the concentration at which 50% of the kinase is inhibited).

Cellular Potency: Target Inhibition in a Biological System

Demonstrating enzymatic inhibition is crucial, but it is insufficient. We must confirm that the drug can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Experimental Protocol: Cell-Based Proliferation Assay

  • Cell Line: A375 human melanoma cell line, which harbors the BRAF V600E mutation.

  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP levels, an indicator of metabolically active, viable cells. A decrease in luminescence indicates cytotoxic or cytostatic effects.

  • Procedure:

    • A375 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are treated with a 10-point serial dilution of Pyr-Inhib-7 and Control-Inhib for 72 hours.

    • The CellTiter-Glo® reagent is added to each well, and luminescence is measured after a 10-minute incubation.

  • Data Analysis: Luminescence values are normalized to untreated controls, and the results are plotted to determine the GI50 value (the concentration causing 50% growth inhibition).

In Vitro Data Summary
CompoundBiochemical IC50 (BRAF V600E)Cellular GI50 (A375 cells)
Pyr-Inhib-7 1.2 nM15.8 nM
Control-Inhib 2.5 nM30.1 nM

Interpretation: The data indicates that Pyr-Inhib-7 is approximately twice as potent as the control compound at both the enzymatic and cellular levels. The ~13-fold shift between the IC50 and GI50 for Pyr-Inhib-7 is a critical parameter, reflecting factors like cell permeability and engagement with the cellular machinery. This shift is a key input for the subsequent in vivo dose prediction.

Part 2: In Vivo Efficacy - The Whole System Response

The true test of a drug candidate lies in its performance within a living organism. This phase assesses the drug's ability to inhibit tumor growth in a preclinical model that recapitulates the human disease.

Experimental Workflow: From Implantation to Analysis

This workflow outlines the critical steps for evaluating the in vivo efficacy of Pyr-Inhib-7 in a mouse xenograft model.

InVivoWorkflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint & Analysis implantation Cell Implantation (A375 cells into flank of NSG mice) tumor_growth Tumor Growth Monitoring (Wait until tumors reach ~150 mm³) implantation->tumor_growth randomization Randomization (Group mice into treatment cohorts) tumor_growth->randomization dosing Daily Dosing (Vehicle, Pyr-Inhib-7, Control-Inhib) randomization->dosing monitoring Tumor & Body Weight Measurement (3 times per week) dosing->monitoring endpoint Endpoint Criteria Met (e.g., Tumor volume >2000 mm³ or 28 days) monitoring->endpoint tissue_harvest Tissue Harvest (Tumors collected for biomarker analysis) endpoint->tissue_harvest data_analysis Data Analysis (TGI calculation, statistical analysis) tissue_harvest->data_analysis

Caption: Workflow for the in vivo xenograft study.

Experimental Protocol: A375 Melanoma Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., NOD scid gamma) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: 5 x 10^6 A375 cells are implanted subcutaneously into the flank of each mouse.

  • Dosing: Once tumors reach an average volume of 150-200 mm³, mice are randomized into three groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Pyr-Inhib-7 (e.g., 30 mg/kg, once daily, oral gavage)

    • Control-Inhib (e.g., 30 mg/kg, once daily, oral gavage)

  • Monitoring: Tumor volume and body weight are measured three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 28 days). The primary endpoint is Tumor Growth Inhibition (TGI).

In Vivo Data Summary
Treatment Group (30 mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI)Body Weight Change
Vehicle 1850 ± 2100%+2%
Control-Inhib 980 ± 15047%-3%
Pyr-Inhib-7 425 ± 9577% +1%

Interpretation: Pyr-Inhib-7 demonstrates significantly superior anti-tumor efficacy compared to the control inhibitor at the same dose level, achieving 77% TGI. Importantly, this was accomplished with no significant impact on body weight, suggesting a favorable tolerability profile.

Part 3: Cross-Validation - Connecting In Vitro Potency to In Vivo Efficacy

The ultimate goal of this guide is to establish a quantitative relationship between the in vitro and in vivo data. This is achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling, which links drug exposure (PK) to the pharmacological response (PD).

The Core Principle: Exposure-Response Relationship

For an anti-cancer drug, efficacy is not driven by the peak concentration (Cmax), but by the duration for which the drug concentration in the tumor remains above a minimally effective level. This level is directly related to the in vitro cellular potency (GI50).

PKPD_Model cluster_invitro In Vitro Data cluster_pk Pharmacokinetics (PK) cluster_invivo In Vivo Data invitro_gi50 Cellular Potency (GI50 = 15.8 nM) exposure Calculate unbound drug concentration in tumor (Time > GI50) invitro_gi50->exposure Establishes Target Threshold pk_study Satellite PK Study (Measure drug concentration in plasma and tumor over time) pk_study->exposure invivo_tgi Efficacy (TGI = 77%) exposure->invivo_tgi Drives Response model PK/PD Correlation (Does % of dosing interval with [Drug] > GI50 correlate with TGI?) exposure->model invivo_tgi->model

A Head-to-Head Comparison of Synthetic Routes to Functionalized Aminopyrazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Aminopyrazole Scaffold

The aminopyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development.[1] As a privileged scaffold, its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[1][2][3] Molecules incorporating this five-membered heterocycle are integral to several marketed drugs, such as the kinase inhibitors used in oncology and the pyrazoloazine class of therapeutics.[4][5] The synthetic accessibility of aminopyrazoles and their utility as versatile precursors for more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, further underscore their importance.[3][6]

This guide provides a head-to-head comparison of the most prevalent and effective synthetic strategies for accessing functionalized aminopyrazoles. We will delve into the mechanistic underpinnings of each route, offer field-proven insights into experimental choices, and provide detailed protocols and comparative data to empower researchers in selecting and optimizing the ideal synthesis for their specific drug discovery program.

Core Synthetic Strategy 1: Condensation of β-Ketonitriles with Hydrazines

This is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[2][7] The strategy relies on the condensation of a 1,3-dielectrophilic β-ketonitrile with a hydrazine derivative, which acts as a binucleophile.

Mechanism and Rationale

The reaction proceeds via a two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic carbonyl carbon of the β-ketonitrile. This step forms a hydrazone intermediate.[8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to an intramolecular cyclization that, after tautomerization, yields the aromatic 5-aminopyrazole ring.[2][8]

The choice of the terminal nitrogen of the hydrazine for the initial attack on the carbonyl is generally favored, which dictates the final regiochemistry of the product.[2]

Diagram: Mechanism of 5-Aminopyrazole Synthesis from β-Ketonitriles```dot

// Styling ketonitrile [fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrazine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrazone [fillcolor="#FBBC05", fontcolor="#202124"]; aminopyrazole [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Condition-dependent regioselectivity in aminopyrazole synthesis. [8][9]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Amino-1-phenyl-1H-pyrazole (Thermodynamic Control)

This protocol is based on the regiodivergent synthesis reported by Bagley et al. [8]

  • Setup: In a microwave reaction vial, combine 3-methoxyacrylonitrile (1 mmol), phenylhydrazine (1 mmol), and glacial acetic acid (0.5 mL) in toluene (3 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 5-aminopyrazole isomer.

Core Synthetic Strategy 3: Ring Transformation of Isoxazoles

A less common but elegant route involves the ring-opening and subsequent recyclization of isoxazole precursors. [8][10]This method is particularly useful when the corresponding β-ketonitrile is unstable or difficult to access.

Mechanism and Rationale

The transformation can be performed in one or two steps. [8][10]

  • One-Step: Heating an isoxazole with hydrazine directly cleaves the N-O bond, generating a transient β-ketonitrile intermediate in situ, which then immediately reacts with the excess hydrazine to form the aminopyrazole.

  • Two-Step: The isoxazole is first treated with a base (e.g., hydroxide) to induce ring-opening to the stable β-ketonitrile, which is then isolated and subsequently reacted with hydrazine under standard conditions.

This approach provides a clever workaround for problematic substrates and can deliver aminopyrazoles in good yields. [8]

Head-to-Head Performance Comparison

FeatureRoute 1: β-KetonitrileRoute 2: α,β-Unsaturated NitrileRoute 3: Isoxazole Ring-Opening
Versatility & Scope Excellent: The most widely used and versatile method with a very broad substrate scope. [2][7]Very Good: Applicable to a wide range of substrates. The leaving group can be varied. [8]Good: Useful for specific substrates where β-ketonitriles are unstable. [8][10]
Regiocontrol Good: Generally predictable based on electronics and sterics. Predominantly gives 5-amino isomers. [2][8]Excellent: Can be directed to either the 3-amino or 5-amino isomer by choice of conditions (kinetic vs. thermodynamic control). [8][9]Excellent: Regiochemistry is dictated by the isoxazole precursor.
Typical Yields Good to Excellent (often >80%) [2][6]Good to Excellent (often >80%) [8]Good (70-95%) [8]
Reaction Conditions Mild to moderate (reflux in alcohol is common). [7]Can be mild, but often requires microwave heating for optimal regioselectivity and speed. [8]Moderate (heating in DMSO) or a two-step process involving base. [8]
Starting Materials β-ketonitriles can sometimes be unstable or require multi-step synthesis. [2]α,β-unsaturated nitriles are generally accessible.Isoxazoles are required, which adds synthetic steps.
Key Advantage High reliability and predictability for 5-aminopyrazole synthesis.Superb, tunable regioselectivity.Excellent for accessing products from unstable β-ketonitriles.

Conclusion and Outlook

The synthesis of functionalized aminopyrazoles is a well-established field with several robust and reliable methods at the disposal of the medicinal chemist.

  • The condensation of β-ketonitriles with hydrazines remains the gold standard for its versatility, reliability, and broad applicability, particularly for accessing 5-aminopyrazole derivatives. [2][7]* The reaction of α,β-unsaturated nitriles offers a compelling alternative, with the unique and powerful advantage of condition-dependent regiochemical control, allowing selective access to either 3-amino or 5-amino pyrazole isomers. [8][9]* Ring transformation strategies provide a valuable niche solution for cases where the requisite β-ketonitrile precursors are problematic. [10] The choice of synthetic route should be guided by the desired substitution pattern (regiochemistry), the availability and stability of starting materials, and the desired scale of the reaction. As drug discovery continues to demand novel and complex molecular architectures, the development of new multicomponent reactions and C-H functionalization strategies will undoubtedly continue to enrich the synthetic toolkit for preparing these invaluable heterocyclic building blocks. [8][11]

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link] [2][7][12]2. Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Chemistry of Heterocyclic Compounds, 54(4), 327-347. [Link] [8]3. Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link] [2][7]4. Aggarwal, R., & Kumar, V. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 2354–2394. [Link] [5][6]5. El-Faham, A., Al-Sehemi, A. G., & Ghabbour, H. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456. [Link] [3]6. The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com. [Link] [9]7. Aggarwal, R., & Kumar, V. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link] [5]8. Anwar, H. F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 295-329. [Link] [4]9. Kumar, A., & Agarwal, R. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Synthetic Communications, 54(4), 365-392. [Link] [13]10. Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link] [14]11. Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link] [1]12. Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link] [12]13. Sharma, K., & Sharma, S. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(22), 15681-15729. [Link] [15]14. Legeay, J. C., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8823-8833. [Link] [16]15. Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link] [11]16. Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link] [10]17. Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Reproducibility Imperative

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to potent kinase inhibitors used in oncology like ibrutinib and ruxolitinib.[1][3] The surge in pyrazole-based drug discovery underscores the critical need for biological assays that are not only accurate but also highly reproducible and robust.

Reproducibility is the bedrock of scientific progress. In the context of drug development, a failure to reproduce key findings can lead to wasted resources, misguided research efforts, and the potential abandonment of promising therapeutic candidates. Pyrazole compounds, while privileged scaffolds, present a unique set of challenges that can undermine assay performance if not properly addressed.[3][4]

This guide provides an in-depth comparison of methodologies and experimental designs tailored for pyrazole-based compounds. Moving beyond a simple recitation of protocols, we will explore the causal relationships between the physicochemical properties of pyrazoles and their behavior in biological systems. Our goal is to equip you with the expertise to design self-validating assays that generate trustworthy and robust data, accelerating your research and development pipeline.

Pillar 1: Understanding the Physicochemical Landscape of Pyrazole Compounds

The journey to a robust assay begins long before the first pipette touches a multi-well plate. It starts with a deep understanding of the test compound's inherent properties. For pyrazoles, two characteristics are paramount: solubility and stability.

Solubility: The Hidden Variable

A significant number of pyrazole-based compounds exhibit poor aqueous solubility.[4] This is often due to their rigid, aromatic structures which can favor crystal lattice formation over solvation in aqueous buffers. Attempting to test an insoluble compound is one of the most common sources of assay artifacts and poor reproducibility.

  • Causality: If a compound precipitates in the assay buffer, its effective concentration is unknown and far lower than the nominal concentration. This can lead to false negatives or erroneously low potency values (high IC₅₀). Furthermore, compound aggregates can cause non-specific effects, such as light scattering in absorbance-based assays or even direct protein denaturation, leading to false positives.

Stability: A Ticking Clock

The pyrazole ring itself is generally stable, but its substituents can be liable to degradation in aqueous buffers, especially with changes in pH or exposure to light.

  • Causality: Compound degradation over the course of an experiment means the concentration of the active molecule is continuously decreasing. This is particularly problematic in longer-term cell-based assays (24-72 hours), leading to an underestimation of potency.

Table 1: Key Physicochemical Considerations for Pyrazole Compounds

ParameterCommon Challenge with PyrazolesRecommended Mitigation StrategyRationale
Aqueous Solubility Often low (<10 µM) in physiological buffers.Determine kinetic solubility early using nephelometry or turbidimetry. Formulate stock solutions in 100% DMSO and use co-solvents (e.g., PEG400, Tween-80) in final assay buffer if necessary, keeping final DMSO concentration low (<0.5%).[4]Proactively identifying solubility limits prevents testing at concentrations prone to precipitation, a major source of artifacts. Co-solvents can improve bioavailability in the assay.
Compound Stability Potential for hydrolysis or photodegradation depending on substituents.Assess stability in assay media over the experiment's duration using HPLC-MS. Protect compounds from light where necessary.Ensures that the observed biological effect is due to the intact compound at a known concentration, crucial for long-term cell culture experiments.
Aggregation Hydrophobic pyrazoles can form non-specific aggregates at higher concentrations.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays. Run activity assays in the presence and absence of detergent to check for shifts in potency.Aggregates can non-specifically inhibit enzymes, leading to false positives. A potency shift in the presence of a detergent is a red flag for aggregation-based activity.

Pillar 2: Selecting and Optimizing Assays for Pyrazole Scaffolds

The choice of biological assay is a critical decision point. For pyrazoles, which are often developed as enzyme inhibitors or cytotoxic agents, the primary division is between biochemical and cell-based assays. Each has distinct advantages and disadvantages that must be weighed.

Workflow for Robust Pyrazole Compound Screening

The following workflow outlines a systematic approach to screening pyrazole compounds, incorporating critical quality control and validation steps to ensure data integrity.

G cluster_0 Phase 1: Compound & Assay QC cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Characterization A Compound QC (Purity, Identity, Solubility) B Assay Development (Z'-factor, S/B Ratio) A->B C Pilot Screen (Single High Concentration) B->C D Dose-Response Curve (Determine IC50) C->D Identified Hits E Orthogonal Assay (Confirm activity with different technology) D->E F Counter-Screen (Rule out off-target/artifactual activity) E->F G Mechanism of Action Studies F->G Validated Hits H Structure-Activity Relationship (SAR) G->H

Caption: A validated workflow for screening pyrazole compounds.

Comparison of Common Assay Formats

Many pyrazole derivatives are designed as kinase inhibitors or anticancer agents.[5][6] Therefore, kinase activity assays and cell viability/proliferation assays are frequently employed.

Table 2: Comparative Analysis of Primary Assay Formats

FeatureBiochemical Kinase AssayCell-Based Viability Assay (e.g., MTT/MTS)
Principle Measures direct inhibition of a purified enzyme's activity on a substrate.Measures metabolic activity as a surrogate for cell viability or proliferation.[7]
Primary Output IC₅₀ (Inhibitor concentration for 50% enzyme inhibition).[8]GI₅₀ / IC₅₀ (Inhibitor concentration for 50% growth inhibition).[9]
Throughput HighHigh
Reproducibility Generally high, but sensitive to buffer components and enzyme quality.Can be variable due to cell health, density, and passage number.
Pyrazole-Specific Artifacts Compound aggregation, non-specific protein binding.Poor membrane permeability, compound cytotoxicity masking specific effects, off-target toxicity.[3]
Relevance Directly measures target engagement.Provides data on cellular permeability, metabolism, and overall cellular effect.

Pillar 3: Self-Validating Protocols for Trustworthy Data

A protocol is more than a list of steps; it's a system designed to produce a reliable result. For pyrazole compounds, building self-validating steps into the protocol is essential for ensuring robustness.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of a pyrazole compound on a purified kinase by quantifying the amount of ATP remaining after the kinase reaction. Less ATP remaining signifies higher kinase activity.

Expertise & Trustworthiness: This assay is considered robust because it directly measures the consumption of a key substrate (ATP). The inclusion of multiple controls (No Enzyme, No Inhibitor) allows for the immediate calculation of data quality metrics like the Z'-factor, validating the screen's performance on a plate-by-plate basis.

Materials:

  • Purified kinase of interest

  • Kinase-specific peptide substrate

  • Kinase assay buffer (containing a non-ionic detergent like 0.01% Triton X-100)

  • ATP solution

  • Test pyrazole compound, serially diluted in 100% DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating (The "Why"): Prepare 10-point, 3-fold serial dilutions of the pyrazole compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) to the bottom of the assay plate wells using an acoustic dispenser. Expert Insight: Acoustic dispensing minimizes DMSO carryover, which can affect enzyme activity. Starting with a DMSO stock is critical for ensuring the compound is fully solubilized before dilution into aqueous buffer.

  • Enzyme & Substrate Addition: Prepare a solution of kinase and substrate in the assay buffer. Dispense 5 µL into each well containing the compound.

  • Pre-incubation (The "Why"): Gently mix the plate and incubate for 30 minutes at room temperature. Expert Insight: This step allows the compound to bind to the kinase and reach equilibrium before the reaction is initiated. This is crucial for identifying slow-binding inhibitors and ensuring a true measure of potency.

  • Initiation of Reaction: Prepare the ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final DMSO concentration should be ≤0.5%.

  • Reaction Incubation: Mix the plate and incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Controls for Validation:

    • 100% Inhibition (No Enzyme) Control: Wells with substrate and ATP, but no kinase.

    • 0% Inhibition (Vehicle) Control: Wells with kinase, substrate, ATP, and an equivalent concentration of DMSO.

Experimental Protocol 2: Cell-Based Antiproliferative Assay (MTS)

This protocol assesses the effect of a pyrazole compound on the proliferation of cancer cells. The MTS reagent is converted by metabolically active cells into a colored formazan product, and the amount of color is proportional to the number of viable cells.[7]

Expertise & Trustworthiness: This protocol incorporates a zero-time point (T₀) plate, which is a self-validating control. By measuring the absorbance at the time of compound addition, you can distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects, adding a crucial layer of mechanistic insight and robustness to the data.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)[7]

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • Test pyrazole compound, serially diluted

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Clear, flat-bottom 96-well cell culture plates

Methodology:

  • Cell Plating: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • T₀ Plate Preparation (The "Why"): Prepare one plate that will serve as the time-zero reference. Immediately after cell plating and attachment, add 20 µL of MTS reagent to this plate, incubate for 2 hours, and read the absorbance at 490 nm. Expert Insight: This T₀ reading represents the cell population at the moment the drug is added. It is an essential baseline for calculating true growth inhibition.

  • Compound Addition: Add 1 µL of the serially diluted pyrazole compound solutions to the remaining assay plates. Also include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Addition and Reading: Add 20 µL of MTS reagent to each well of the incubated plates. Incubate for 2 hours and read absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all wells.

    • The percentage growth inhibition is calculated using the following formula: 100 x [(Tz - T₀) / (C - T₀)] for concentrations at which Tz > T₀, and 100 x [(Tz - T₀) / T₀] for concentrations at which Tz < T₀, where Tz is the absorbance of the test well, C is the vehicle control absorbance, and T₀ is the time-zero absorbance.

Visualizing a Key Target Pathway: Kinase Signaling

Many pyrazole compounds are designed to inhibit protein kinases, which are key nodes in cellular signaling pathways that regulate cell growth and proliferation.[5]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->RAF

Caption: Simplified MAPK signaling pathway targeted by pyrazole kinase inhibitors.

Conclusion: A Framework for Robustness

The successful prosecution of a pyrazole-based drug discovery program hinges on the generation of reliable, reproducible data. By adopting a proactive approach that begins with understanding the fundamental physicochemical properties of these compounds, researchers can anticipate and mitigate common sources of assay variability. Selecting the appropriate assay format and, most importantly, embedding self-validating controls and rationale-driven steps within experimental protocols are not mere best practices—they are essential components of a robust scientific methodology. This guide provides a framework for achieving that robustness, ensuring that the promising therapeutic potential of the pyrazole scaffold can be explored with confidence and integrity.

References

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]

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A Senior Application Scientist's Guide to Benchmarking a Novel Kinase Inhibitor Against a Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the development of novel kinase inhibitors is a cornerstone of targeted therapy, particularly in oncology. The journey from a promising chemical entity to a viable drug candidate is paved with rigorous and multi-faceted testing. A critical phase in this process is the direct, quantitative comparison of a novel compound's potency and selectivity against a well-established reference inhibitor. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, technically-grounded framework for this comparative analysis. We will eschew a rigid template in favor of a logical, causality-driven narrative that underscores the scientific rationale behind each experimental choice.

For the purpose of this guide, we will frame our discussion around a hypothetical novel compound, "NOV-X," designed to target the Epidermal Growth Factor Receptor (EGFR), and benchmark it against Gefitinib, a well-characterized, first-generation EGFR tyrosine kinase inhibitor.[1][2][3][4]

Part 1: Foundational Assessment: Biochemical Potency and Selectivity

The initial characterization of any novel inhibitor begins with cell-free biochemical assays. These experiments are crucial for establishing a direct interaction between the inhibitor and its purified target kinase, devoid of the complexities of a cellular environment. This foundational data provides a clean measure of intrinsic potency.

The Rationale for Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) is a cornerstone metric of a drug's potency.[5] In a biochemical context, it quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[5][6] This measurement is fundamental because it provides a standardized value for comparing the potency of different compounds against the same target.[6] It's important to recognize that the IC50 value is dependent on assay conditions, particularly the concentration of ATP, as most kinase inhibitors are ATP-competitive.[7][8][9] Therefore, maintaining consistent assay conditions is paramount when comparing a novel compound to a reference.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a common method for determining the biochemical IC50 of our novel compound, NOV-X, and the reference, Gefitinib, against purified EGFR kinase. A radiometric assay using [γ-³³P]-ATP is described here for its robustness and direct measurement of substrate phosphorylation.[6][8]

Materials:

  • Purified, active EGFR kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • [γ-³³P]-ATP

  • NOV-X and Gefitinib, serially diluted in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of NOV-X and Gefitinib in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into a 96-well plate. Include DMSO-only wells as a no-inhibitor control.

  • Kinase Reaction Mix: Prepare a master mix containing the kinase reaction buffer, purified EGFR kinase, and the substrate peptide.

  • Initiation of Reaction: Add the kinase reaction mix to each well of the plate containing the compounds. Allow the kinase and inhibitors to pre-incubate for a set period (e.g., 10-15 minutes) at room temperature.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding a solution of [γ-³³P]-ATP to each well. The ATP concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the un-incorporated [γ-³³P]-ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times in a phosphoric acid solution to remove any unbound [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10][11][12]

The Imperative of Kinase Selectivity Profiling

While high potency against the intended target is desirable, it is rarely the sole determinant of a successful drug. Off-target activities can lead to unforeseen toxicities or a convoluted pharmacological profile.[13] Kinase selectivity profiling, which involves screening the inhibitor against a broad panel of other kinases, is therefore a critical step.[13][14][15] This provides a quantitative measure of the compound's specificity.

A common approach is to perform single-concentration screening against a large kinase panel (e.g., >300 kinases).[14] Compounds showing significant inhibition (e.g., >70%) against any off-target kinases are then subjected to full IC50 determination against those kinases.[14]

Data Presentation: Biochemical Potency and Selectivity

The results of these initial biochemical assays should be summarized in a clear and concise table.

CompoundTarget KinaseBiochemical IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)
NOV-X EGFR[Example Value: 5][Example Value: >10,000][Example Value: 850]
Gefitinib EGFR[Example Value: 25][Example Value: >10,000][Example Value: 3,700]

This table allows for a direct comparison of the on-target potency and off-target activities of NOV-X and Gefitinib.

Workflow Visualization

cluster_0 Biochemical Evaluation start Novel Compound (NOV-X) Reference (Gefitinib) dilution Prepare Serial Dilutions start->dilution biochem_assay In Vitro Kinase Assay (IC50 Determination vs. EGFR) dilution->biochem_assay selectivity_screen Kinase Selectivity Screen (Single Concentration vs. Panel) dilution->selectivity_screen data_analysis Data Analysis & Comparison biochem_assay->data_analysis ic50_off_target IC50 Determination (vs. Identified Off-Targets) selectivity_screen->ic50_off_target ic50_off_target->data_analysis

Caption: Workflow for Biochemical Potency and Selectivity Profiling.

Part 2: Cellular Context: Potency and Target Engagement

While biochemical assays provide a measure of a compound's intrinsic potency, they do not account for factors such as cell permeability, efflux pumps, or intracellular competition with high concentrations of ATP.[16] Therefore, the next logical step is to assess the compound's activity in a cellular context.

From Beaker to Cell: The Rationale for Cellular Assays

Cell-based assays are essential for determining if a compound can effectively inhibit its target within a living system.[17][18] A cellular IC50 value reflects not only the compound's potency but also its ability to reach and interact with the target in its native environment. A significant drop in potency from a biochemical to a cellular assay can indicate issues with cell permeability or other cellular factors.

Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, which is often a downstream consequence of inhibiting a kinase involved in cell proliferation.[19][20]

Materials:

  • A431 human epidermoid carcinoma cells (an EGFR-overexpressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NOV-X and Gefitinib, serially diluted

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed A431 cells into 96-well plates at a predetermined density and allow them to adhere overnight.[19][21]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of NOV-X or Gefitinib. Include a vehicle control (DMSO).[19]

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the cellular IC50.[12]

Confirming Target Engagement in Live Cells

A cellular proliferation assay demonstrates a phenotypic outcome, but it doesn't directly confirm that the compound is engaging its intended target. Target engagement assays provide this crucial piece of evidence.[22] Technologies like NanoBRET® (Bioluminescence Resonance Energy Transfer) allow for the quantitative measurement of compound binding to a specific kinase in live cells.[18][23] This is achieved by measuring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[18][23]

Data Presentation: Cellular Potency and Target Engagement
CompoundCell LineCellular Proliferation IC50 (nM)Target Engagement (EC50, nM)
NOV-X A431[Example Value: 50][Example Value: 45]
Gefitinib A431[Example Value: 150][Example Value: 140]
Workflow Visualization

cluster_1 Cellular Evaluation cell_culture Culture EGFR-dependent Cell Line (e.g., A431) cell_ic50 Cell-Based Proliferation Assay (e.g., MTT) to determine IC50 cell_culture->cell_ic50 target_engagement Target Engagement Assay (e.g., NanoBRET) cell_culture->target_engagement data_analysis_cell Data Analysis & Correlation cell_ic50->data_analysis_cell target_engagement->data_analysis_cell

Caption: Workflow for Cellular Potency and Target Engagement Assays.

Part 3: Mechanism of Action: Probing Downstream Signaling

Having established both biochemical and cellular potency, the final piece of the puzzle is to confirm that the inhibitor modulates the target's signaling pathway as expected. For an EGFR inhibitor, this means demonstrating a reduction in the phosphorylation of key downstream effector proteins.[24][25][26][27]

The Rationale for Western Blotting

Western blotting is a powerful technique to visualize changes in protein phosphorylation.[28] By treating EGFR-dependent cells with our inhibitors and then stimulating the pathway (e.g., with EGF), we can observe whether the inhibitors block the signal transduction cascade.[29] Key downstream nodes in the EGFR pathway include the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[26][27]

Experimental Protocol: Western Blot for Downstream Signaling

Materials:

  • A431 cells

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • NOV-X and Gefitinib

  • Lysis buffer with phosphatase and protease inhibitors[29]

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes[28]

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate A431 cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of NOV-X or Gefitinib for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF for a short period (e.g., 10 minutes) to induce EGFR phosphorylation and downstream signaling.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[28]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody targeting a specific phosphorylated protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.[29]

Data Presentation: Downstream Signaling Inhibition

The results are typically presented as a Western blot image. A quantitative summary can also be generated by densitometry analysis of the bands.

Example Western Blot Image: (A representative image would show lanes for untreated, EGF-stimulated, and EGF-stimulated + inhibitor-treated cells. The bands for p-EGFR, p-ERK, and p-AKT would be strong in the EGF-stimulated lane and would decrease in intensity in a dose-dependent manner in the inhibitor-treated lanes. The total protein levels should remain constant across all lanes.)

CompoundConcentrationp-EGFR Inhibition (%)p-ERK Inhibition (%)p-AKT Inhibition (%)
NOV-X 100 nM[Example Value: 95][Example Value: 90][Example Value: 85]
Gefitinib 100 nM[Example Value: 80][Example Value: 75][Example Value: 70]
Pathway Visualization

cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor NOV-X / Gefitinib Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Part 4: Synthesis and Interpretation

The final step is to synthesize all the collected data into a comprehensive summary table. This allows for a holistic and objective comparison of the novel compound against the reference inhibitor.

Comprehensive Data Summary
ParameterNOV-XGefitinibInterpretation
Biochemical IC50 (EGFR) 5 nM25 nMNOV-X is 5-fold more potent biochemically.
Kinase Selectivity High; minor off-target activityHigh; minor off-target activityBoth compounds are relatively selective.
Cellular IC50 (A431) 50 nM150 nMNOV-X is 3-fold more potent in cells.
Biochem/Cellular Shift 10-fold6-foldIndicates good cell permeability for both.
Target Engagement (EC50) 45 nM140 nMConfirms on-target activity in cells.
Downstream Inhibition (p-ERK) IC50 ~55 nMIC50 ~160 nMCorrelates well with cellular potency.
Conclusion: A Data-Driven Narrative

Based on this comprehensive analysis, we can construct a scientifically sound narrative. For instance, "The novel compound NOV-X demonstrates superior potency against EGFR both in biochemical and cellular assays compared to the reference inhibitor, Gefitinib. The strong correlation between its target engagement EC50 and its anti-proliferative IC50, coupled with the dose-dependent inhibition of downstream signaling, provides a high degree of confidence that its cellular activity is driven by on-target EGFR inhibition. While both compounds exhibit a favorable selectivity profile, the enhanced potency of NOV-X marks it as a promising candidate for further preclinical development."

This structured, evidence-based approach ensures that the benchmarking process is not merely a collection of data points, but a logical progression of inquiry that builds a robust case for the potential of a novel compound.

References

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  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (URL: [Link])

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A Guide to the Independent Verification of the Binding Mode of a 3-(5-Amino-1-pyrazolyl)-1-propanol Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A critical milestone in this process is the unambiguous determination of a molecule's binding mode to its biological target. Computational docking provides an invaluable starting hypothesis, but it remains just that—a hypothesis. Due to the complexities of protein dynamics, solvation effects, and the limitations of scoring functions, in silico models require experimental validation to be considered trustworthy.

This guide provides a comprehensive framework for the independent, multi-faceted verification of the binding mode for a 3-(5-amino-1-pyrazolyl)-1-propanol analog. The pyrazole scaffold is a well-established pharmacophore, frequently found in inhibitors of protein kinases.[1][2] These inhibitors often compete with ATP for binding in the kinase hinge region.[1] Our objective is to move beyond computational prediction and build a robust, evidence-based model of this interaction through a series of orthogonal biophysical and structural biology techniques.

The Target: A Hypothetical Protein Kinase

For the purpose of this guide, we will assume our this compound analog targets a protein kinase. The pyrazole moiety is critical in many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase.[1] Our initial docking model suggests a specific set of interactions, which we now aim to verify.

Caption: Hypothesized binding mode of the analog in a kinase active site.

Part 1: Biophysical Characterization - Do They Bind, and How Strongly?

Before investing in resource-intensive structural methods, we must first confirm a direct, measurable interaction between the analog and the target kinase in solution. We will use two gold-standard, label-free techniques that provide complementary information: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

Expertise & Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[4][5][6] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][7] Its key advantage is that it is a true in-solution technique, requiring no modification or immobilization of the binding partners, thus providing data in a context that is as close to the native state as possible.[5]

Experimental Protocol: ITC
  • Preparation:

    • Thoroughly dialyze the purified kinase and dissolve the analog in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, 5% DMSO, pH 7.5.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Determine the active concentration of the protein. ITC measures stoichiometry, which can help evaluate the proportion of the protein sample that is functional.[8]

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Set the cell temperature to 25°C.

    • Load the kinase into the sample cell at a concentration of ~10-20 µM.

    • Load the analog into the injection syringe at a concentration 10-15 times that of the protein (~150-300 µM).[7]

  • Titration:

    • Perform an initial 0.4 µL injection, followed by 18-20 injections of 2 µL each.

    • Set the spacing between injections to 150 seconds to allow the signal to return to baseline.

    • Set the stirring speed to 750 rpm.

  • Data Analysis:

    • Integrate the area under each injection peak.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[5]

Data Presentation: Expected ITC Results
ParameterExpected ValueInterpretation
KD (Affinity) 10 nM - 1 µMConfirms a direct, high-affinity interaction.
n (Stoichiometry) 0.9 - 1.1Indicates a 1:1 binding mode, as expected.
ΔH (Enthalpy) < 0 (Negative)Suggests binding is driven by favorable interactions like H-bonds.
TΔS (Entropy) > 0 or < 0Provides insight into solvent reorganization and conformational changes.
Surface Plasmon Resonance (SPR): The Kinetic Profile

Expertise & Causality: SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[9] It measures changes in mass on a sensor surface as the ligand (analyte) flows over the immobilized protein (ligand).[10] This yields the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.[11] Comparing the KD from SPR with that from ITC is a critical orthogonal check. Furthermore, understanding the kinetics, particularly the residence time (1/koff), can be a better predictor of a drug's biological activity than affinity alone.[12]

Experimental Protocol: SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Cycle P1 Equilibrate CM5 Chip P2 Prepare Amine Coupling Reagents (EDC/NHS) P1->P2 I1 Activate Surface (Inject EDC/NHS) P2->I1 I2 Immobilize Kinase (Inject Protein in Acetate Buffer) I1->I2 I3 Deactivate Surface (Inject Ethanolamine) I2->I3 B1 Inject Analog (Association) I3->B1 B2 Buffer Flow (Dissociation) B1->B2 B3 Regeneration Pulse (e.g., Glycine-HCl) B2->B3 B3->B1 Repeat for multiple concentrations

Caption: A typical experimental workflow for an SPR binding assay.

  • Immobilization:

    • Use a CM5 sensor chip. Activate the carboxymethylated dextran surface using a standard injection of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the kinase via amine coupling by injecting a ~50 µg/mL solution in 10 mM sodium acetate, pH 4.5. Aim for an immobilization level of ~5000-10000 Response Units (RU). Careful optimization of immobilization conditions is critical to maintain protein activity.[10][13]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Kinetic Titration:

    • Use a multi-cycle kinetics format. Prepare a dilution series of the analog in running buffer (e.g., HBS-EP+ with 5% DMSO) from ~0.1x to 100x the expected KD.

    • For each cycle, inject a single concentration of the analog over the kinase surface and a reference flow cell (for background subtraction) for 120 seconds (association phase).

    • Allow the buffer to flow for 300-600 seconds to monitor the dissociation phase. A very slow off-rate is often a desirable property for kinase inhibitors.[9]

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analog before the next cycle.

  • Data Analysis:

    • Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and from a buffer-only (zero concentration) injection.

    • Globally fit the processed sensorgrams to a 1:1 Langmuir binding model to derive kon, koff, and KD.

Data Presentation: Comparison of Biophysical Results
MethodParameterResultOrthogonal Check
ITC KD55 nM\multirow{2}{*}{The KD values are in strong agreement, providing high confidence in the measured binding affinity.}
SPR KD (koff/kon)48 nM
SPR kon2.1 x 105 M-1s-1Provides kinetic detail unavailable from ITC.
SPR koff1.0 x 10-2 s-1Indicates a residence time of ~100 seconds.

Part 2: Structural Elucidation - How Do They Bind?

With robust biophysical data confirming a direct, high-affinity interaction, we now proceed to the definitive experiment for determining a binding mode: X-ray crystallography.

X-ray Crystallography: The Atomic-Level Snapshot

Expertise & Causality: X-ray crystallography provides an unparalleled, high-resolution view of the protein-ligand complex, allowing for the direct visualization of the molecular interactions that drive binding.[14][15] The resulting electron density map allows us to unambiguously place the analog within the kinase's active site and directly observe the hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding.[16][17] This technique serves as the ultimate validation (or refutation) of our initial computational model.[18]

Experimental Protocol: X-ray Crystallography
  • Protein Production & Crystallization:

    • Express and purify a high-concentration (>10 mg/mL), high-purity (>98%) sample of the kinase domain.

    • Screen a wide range of crystallization conditions (precipitants, buffers, additives) using sitting-drop or hanging-drop vapor diffusion methods to obtain well-diffracting protein crystals.

  • Complex Formation:

    • Co-crystallization: Add a 5-10 fold molar excess of the analog to the protein solution before setting up crystallization trials. This is often the preferred method.

    • Soaking: If apo-protein crystals are already available, soak them in a cryoprotectant solution containing a high concentration (e.g., 1-10 mM) of the analog for a defined period (minutes to hours).

  • Data Collection & Structure Solution:

    • Harvest a crystal, flash-cool it in liquid nitrogen, and ship to a synchrotron light source.

    • Collect a full X-ray diffraction dataset.

    • Process the data and solve the structure using molecular replacement with a known kinase structure as a search model.

    • Build the protein model into the electron density map and, crucially, identify the unambiguous difference density corresponding to the bound analog.

    • Refine the protein-ligand complex structure to high resolution (< 2.5 Å is desirable) and low R-factors.[15]

Data Interpretation: Validating the Binding Mode

The final refined structure is compared directly to the initial docking pose.

Interaction TypeInitial Hypothesis (Docking)Experimental Result (Crystallography)Conclusion
H-Bond 1 Amino group to Hinge Ala807Confirmed: 2.8 Å distanceValidated
H-Bond 2 Pyrazole N2 to Hinge Met809Confirmed: 3.1 Å distanceValidated
Hydrophobic Propanol tail in pocketConfirmed: Interactions with Leu, ValValidated
New Interaction Not PredictedWater-mediated H-bond to Asp-Phe-Gly (DFG) motifNew insight gained

This direct comparison provides the highest possible level of evidence for the analog's binding mode.

Part 3: Cellular Context - Does it Engage the Target in a Cell?

Biophysical and structural data are generated using purified, recombinant proteins in controlled buffer systems. A final, crucial step is to verify that the analog engages its intended target within the complex, crowded environment of a living cell.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

Expertise & Causality: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[19][20] By treating intact cells with our analog, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift"—an increase in the protein's melting temperature (Tagg)—which is direct evidence of target engagement in a physiological context.[19][21][22]

Experimental Protocol: CETSA

CETSA_Workflow A Treat Intact Cells with Analog or Vehicle (DMSO) B Aliquot cells and heat across a temperature gradient (e.g., 40°C to 64°C) A->B C Lyse Cells (Freeze-Thaw) B->C D Separate Soluble and Precipitated Fractions (Centrifugation) C->D E Quantify Soluble Kinase (e.g., Western Blot or ELISA) D->E F Plot % Soluble Protein vs. Temp and Determine Tagg Shift E->F

Caption: Workflow for a CETSA experiment to determine target engagement.

  • Cell Treatment: Culture an appropriate cell line (e.g., one that overexpresses the target kinase) and treat with the analog (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 10-12 points from 40°C to 64°C) for 3 minutes, followed by immediate cooling.[21]

  • Lysis and Fractionation: Lyse the cells via repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation.

  • Quantification: Collect the supernatant and quantify the amount of soluble target kinase at each temperature point using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: For both the vehicle and analog-treated samples, plot the percentage of soluble protein remaining relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tagg). The difference in Tagg between the treated and vehicle samples (ΔTagg) is the thermal shift.

Data Presentation: Expected CETSA Results

A positive thermal shift provides strong evidence that the analog crosses the cell membrane and binds to its intended target.

ConditionTagg (Melting Temperature)ΔTaggInterpretation
Vehicle (DMSO) 52.1 °C-Baseline thermal stability of the kinase.
Analog (10 µM) 56.3 °C+4.2 °CA significant positive shift confirms direct target engagement in intact cells.

Synthesis and Conclusion

The challenge of validating a hypothesized binding mode cannot be met by a single experiment. It requires a logical, multi-layered approach where each technique provides a piece of the puzzle.

  • ITC and SPR confirmed a direct, high-affinity interaction in solution, establishing the fundamental KD and kinetic parameters. Their agreement provided a crucial orthogonal check.

  • X-ray Crystallography delivered the definitive, atomic-level evidence, visualizing the precise orientation and contacts of the analog in the kinase active site and validating our initial hypothesis.

  • CETSA bridged the gap from the test tube to the cell, demonstrating that the analog successfully engages its target in a complex physiological environment.

By systematically applying this orthogonal validation strategy, we have moved from a speculative computational model to a rigorously verified, evidence-based understanding of how the this compound analog binds to its target kinase. This high-confidence model is an essential foundation for any subsequent lead optimization and drug development efforts.

References

  • Miyahisa, I., Hori, A., K-K, T., Ueno, M., & Sota, O. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]

  • Regan, J., Pargellis, C. A., Cirillo, P. F., & Rizzolio, M. C. (2003). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed. Available at: [Link]

  • Frostell-Karlsson, Å., Remaeus, A., & Hamalainen, M. (2000). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]

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Comparative study of the antiproliferative effects of different aminopyrazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyrazole Scaffold - A Privileged Structure in Oncology Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Among its various functionalized forms, the aminopyrazole moiety has emerged as a "privileged scaffold" in the design of novel anticancer agents.[2] This is largely due to its ability to form key hydrogen bond interactions with the hinge region of various protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This guide provides a comparative analysis of the antiproliferative effects of different aminopyrazole derivatives, with a focus on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into specific examples of aminopyrazole-based inhibitors targeting key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and the AXL receptor tyrosine kinase.

Comparative Analysis of Antiproliferative Activity

The antiproliferative potency of aminopyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and any appended moieties. These modifications can modulate the compound's binding affinity and selectivity for its target kinase, as well as its pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

A comprehensive analysis of various studies reveals several key SAR trends:

  • Substitution at the N1 position: The substituent at the N1 position of the pyrazole ring can significantly impact activity. For instance, in a series of 5-aminopyrazole derivatives, the introduction of a flexible alkyl chain at N1 led to promising antiproliferative activity.[4] Conversely, in some 3-aminopyrazole series, an unsubstituted N1 was found to be crucial for cytotoxic effects.

  • Substitution at the C3 and C5 positions: The groups at these positions are often responsible for interactions with the solvent-exposed region of the kinase active site and can be modified to enhance potency and selectivity. For example, in a series of 3-aminopyrazole CDK inhibitors, a cyclopropyl group at C5 was found to be optimal for activity.

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as pyridine or pyrimidine, has yielded potent anticancer agents with diverse mechanisms of action.[1]

The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected aminopyrazole derivatives against various cancer cell lines, categorized by their primary kinase target.

Table 1: Antiproliferative Activity of Aminopyrazole-Based CDK Inhibitors
Compound IDTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference(s)
14 A2780 (Ovarian)4.42N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine core. The pyrazol-4-yl ring at the C4 position of the pyrimidine is crucial for potent CDK2 inhibition.
15 A2780 (Ovarian)0.158Introduction of a methyl group on the N1 of the pyrazol-4-yl ring at the C4 position of the pyrimidine enhances antiproliferative activity compared to compound 14.
PHA-533533 (13) A2780 (Ovarian)Sub-micromolar(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide. The 2-oxopyrrolidinylphenyl moiety improves solubility and reduces plasma protein binding, enhancing in vivo efficacy.
Table 2: Antiproliferative Activity of Aminopyrazole-Based FGFR Inhibitors
Compound IDTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference(s)
Compound 1 BaF3 (FGFR3 WT & V555M)< 1Covalent inhibitor targeting a cysteine residue on the P-loop of the kinase. Demonstrates activity against both wild-type and gatekeeper mutant FGFR3.[3]
Erdafitinib Bladder Cancer (FGFR3-aberrant)Clinically ApprovedPan-FGFR inhibitor. The aminopyrazole core is key for its potent and selective inhibition of FGFR kinases.[3]
Pemigatinib Cholangiocarcinoma (FGFR2-aberrant)Clinically ApprovedSelective FGFR1-3 inhibitor. The aminopyrazole scaffold provides the necessary interactions within the ATP-binding pocket of the FGFRs.[3]
Table 3: Antiproliferative Activity of Aminopyrazole-Based AXL Inhibitors
Compound IDTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference(s)
6li Ba/F3-TEL-AXLPotent Inhibition3-aminopyrazole derivative. Demonstrates high selectivity for AXL kinase and effectively suppresses AXL signaling.
BGB324 Various Solid TumorsIn Clinical TrialsPotent and selective AXL inhibitor. The aminopyrazole core is a key component of its pharmacophore.

Mechanisms of Antiproliferative Action: Targeting Key Signaling Pathways

Aminopyrazole derivatives exert their antiproliferative effects by inhibiting specific protein kinases, thereby blocking the downstream signaling pathways that drive cancer cell growth and survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[5] Their aberrant activity is a common feature of cancer. Aminopyrazole-based inhibitors, such as those targeting CDK2, can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis.[6]

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P Aminopyrazole Aminopyrazole CDK2 Inhibitor Aminopyrazole->CDK2 FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Aminopyrazole Aminopyrazole FGFR Inhibitor Aminopyrazole->FGFR

Caption: Overview of the FGFR signaling pathway and its inhibition.

Inhibition of AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase that, when overexpressed, is associated with poor prognosis and drug resistance in many cancers. [7]AXL signaling promotes cell survival, proliferation, and migration. [8]Aminopyrazole derivatives that inhibit AXL can reverse these effects and potentially overcome therapeutic resistance.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Gas6->AXL PI3K PI3K AXL->PI3K NFkB NF-κB AXL->NFkB STAT3 STAT3 AXL->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival & Migration mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation Aminopyrazole Aminopyrazole AXL Inhibitor Aminopyrazole->AXL

Caption: The AXL signaling cascade and its therapeutic targeting.

Experimental Protocols for Evaluating Antiproliferative Effects

The following are detailed, step-by-step methodologies for key experiments used to assess the antiproliferative effects of aminopyrazole derivatives.

Experimental Workflow: From Compound to Data

Experimental_Workflow Compound Aminopyrazole Derivative CellCulture Cancer Cell Line Culture Compound->CellCulture MTT MTT Assay (Viability/Proliferation) CellCulture->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) CellCulture->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) CellCulture->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: General experimental workflow for antiproliferation studies.

Protocol 1: MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminopyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane (Annexin V staining) and loss of membrane integrity (PI staining).

  • Cell Treatment: Seed cells in 6-well plates and treat with the aminopyrazole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion and Future Perspectives

Aminopyrazole derivatives represent a highly versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to be readily functionalized allows for the fine-tuning of their potency and selectivity against a wide range of oncogenic kinases. The comparative data presented in this guide highlight the significant progress made in understanding the structure-activity relationships of these compounds and their mechanisms of action.

Future research in this area will likely focus on:

  • Development of more selective inhibitors: To minimize off-target effects and improve the therapeutic index.

  • Overcoming drug resistance: Designing aminopyrazole derivatives that are effective against tumors that have developed resistance to existing therapies.

  • Combination therapies: Exploring the synergistic effects of aminopyrazole-based kinase inhibitors with other anticancer agents.

The continued exploration of the chemical space around the aminopyrazole scaffold, guided by a deep understanding of their biological targets and mechanisms of action, holds great promise for the future of targeted cancer therapy.

References

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  • Schematic diagram of the four major FGFR signalling pathways and... (n.d.). ResearchGate. [Link]

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  • The structure of monomeric CDK2. (A) Schematic diagram showing the... (n.d.). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Waste Profile

Due to its chemical structure, 3-(5-Amino-1-pyrazolyl)-1-propanol should be handled as a potentially hazardous substance. The primary hazards are associated with its aminopyrazole and propanol moieties. Amines can be corrosive and cause severe skin burns and eye damage, while pyrazole derivatives are known for their diverse pharmacological activities and should be handled with care.[1][2][3][4][5][6][7] Therefore, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as general refuse.[7][8]

Key Hazard Considerations:

  • Corrosivity: Based on analogous amine compounds, this substance may be corrosive.[1][2][4]

  • Toxicity: The toxicological properties have not been fully investigated.[1] However, many substituted ureas and pyrazole derivatives exhibit a range of biological activities and potential toxicities.[7]

  • Environmental Persistence: Aromatic compounds containing nitrogen, like pyrazoles, can be persistent in the environment.[7]

Potential Hazard Class Justification based on Structural Analogs Primary Disposal Concern
Corrosive Amino functional groups are often basic and can be corrosive to skin and eyes.[1][2][4]Requires specific container materials and handling procedures to prevent leaks and reactions.[9][10]
Toxic Pyrazole derivatives are pharmacologically active and can have unknown toxicological effects.[5][7][11]Must be handled to prevent exposure and environmental release. Requires disposal at a licensed hazardous waste facility.
Environmental Hazard Pyrazole and its derivatives can be an environmental concern if they contaminate water sources.[7]Prohibits drain disposal and necessitates secure containment.[8]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[2][3][4]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause burns or irritation.[2][3][4]
Body Protection A lab coat and, if handling large quantities, a chemical-resistant apron.To protect against skin exposure from spills.[2][3]
Respiratory Protection Use in a well-ventilated area or with a fume hood.To avoid inhalation of any potential vapors or aerosols.[2][4][12]

III. Disposal Workflow

The proper disposal of this compound follows a systematic process from waste generation to final pickup by a certified hazardous waste handler.

DisposalWorkflow A Step 1: Waste Characterization (Treat as Hazardous) B Step 2: Select Compatible Container (e.g., HDPE, Glass) A->B C Step 3: Label Container Correctly ('Hazardous Waste', constituents) B->C D Step 4: Segregate Waste (Keep away from incompatibles like acids and strong oxidizers) C->D E Step 5: Store in Satellite Accumulation Area (SAA) D->E F Step 6: Request Waste Pickup (Follow institutional EHS procedures) E->F G Step 7: Documentation (Manifest for transport) F->G H Step 8: Transport to TSDF (By licensed hauler) G->H I Step 9: Final Disposal (Incineration or other approved method) H->I RationaleDiagram Compound This compound Aminopyrazole Aminopyrazole Moiety Compound->Aminopyrazole contains Propanol Propanol Moiety Compound->Propanol contains Hazardous Treat as Hazardous Waste Aminopyrazole->Hazardous Potential Corrosivity & Toxicity Propanol->Hazardous Potential Flammability & Irritation

Caption: Rationale for treating the compound as hazardous waste.

The disposal procedures outlined in this guide are based on the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA). This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal. [13]By adhering to these protocols, you ensure the safety of your laboratory personnel, protect the environment, and maintain regulatory compliance.

VI. References

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  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved January 14, 2026.

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  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved January 14, 2026.

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved January 14, 2026.

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 14, 2026.

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved January 14, 2026.

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  • Safety Data Sheet for 1,2-Propanediol, 3-amino-. (2025, December 18). Fisher Scientific.

  • Safety Data Sheet for (±)-3-Amino-1,2-propanediol. (2024, August 7). Sigma-Aldrich.

  • Safety Data Sheet for 2-Amino-1,3-propanediol. (2024, December 2). TCI EUROPE N.V.

  • Material Safety Data Sheet for n-Propanol. (2024, November 12). Sasol Chemicals.

  • This compound | CAS 131654-77-8. (n.d.). American Elements. Retrieved January 14, 2026.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 14, 2026.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(5-Amino-1-pyrazolyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel or specialized chemical compounds is the cornerstone of innovation in drug development. Yet, with great innovation comes the profound responsibility of ensuring personnel safety and environmental integrity. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-(5-Amino-1-pyrazolyl)-1-propanol (CAS 131654-77-8), focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

As no specific Safety Data Sheet (SDS) is readily available for this compound, this protocol is built upon a conservative hazard assessment derived from its constituent functional groups: an aromatic pyrazole ring, a primary amine, and a propanol tail. This "worst-case" approach ensures a high margin of safety, a principle that should underpin all laboratory work with compounds of unknown toxicity.[1]

Hazard Profile: A Synthesis of Functional Group Chemistry

The chemical structure of this compound suggests a multi-faceted hazard profile. We must consider the known risks associated with each component to build a robust safety plan.

  • Amino Group: Aliphatic and aromatic amines can be corrosive, causing severe skin burns and eye damage.[2][3] They are often skin irritants and can be harmful if inhaled.[4]

  • Propanol Group: Propanol is a well-documented flammable liquid and vapor.[5][6] It is a known cause of serious eye damage and can cause central nervous system effects like drowsiness or dizziness upon inhalation.[7][8]

  • Pyrazole Moiety: Pyrazole derivatives are pharmacologically active and should be handled with care to avoid unintentional biological effects.[9][10] Structurally similar compounds are classified as skin and serious eye irritants.[1]

Based on this analysis, we will operate under the assumption that this compound is a skin and eye irritant/corrosive, potentially flammable, and carries risks of toxicity if inhaled or ingested.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield worn over goggles is required when handling larger quantities (>50 mL) or when there is a significant splash risk.[4]The propanol and amine functionalities present a clear risk of serious eye damage and irritation.[5][11] Goggles provide a seal against splashes and vapors, while a face shield offers a secondary barrier for the entire face.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][12] Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving.The amine group suggests a high potential for skin irritation or burns.[2][13] Nitrile gloves offer good protection against a broad range of chemicals, but it is crucial to change them immediately after any contact with the compound.[12]
Body Protection A flame-resistant or 100% cotton laboratory coat. Chemical-resistant apron for splash-prone procedures.[4] Wear long pants and closed-toe shoes at all times.This protects against accidental skin contact from minor splashes. The potential flammability from the propanol component makes flame-resistant materials a prudent choice.[5][6]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[4]The volatility of the propanol component and the unknown inhalation toxicity of the full molecule necessitate the use of engineering controls like a fume hood to prevent respiratory exposure.[5][14]

Operational Plan: A Step-by-Step Handling Procedure

A self-validating protocol ensures safety at every stage. Follow these steps meticulously.

  • Pre-Handling Verification:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Locate the nearest safety shower and eyewash station.[15] Confirm they are unobstructed.

    • Don all required PPE as specified in the table above.

  • Chemical Handling:

    • When weighing the solid compound, perform the task in the fume hood to contain any dust.

    • Use non-sparking tools and keep the compound away from ignition sources such as hot plates or open flames.[6][7]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly decontaminate the work area within the fume hood.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[15]

    • Wash hands thoroughly with soap and water after the procedure is complete.[13]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper chemical disposal can lead to environmental contamination and pose a risk to waste handlers.[16]

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams.[1]

    • Solid Waste: Collect unused compound, contaminated weighing paper, and grossly contaminated items (e.g., paper towels from a spill) in a dedicated, clearly labeled, and sealable hazardous waste container.[1]

    • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container.[9]

    • Contaminated PPE: Used gloves and disposable aprons should be placed in the solid hazardous waste container.

  • Container Labeling:

    • The waste container label must include the words "Hazardous Waste," the full chemical name "this compound," and list all constituents, including solvents.[9][16]

  • Storage and Pickup:

    • Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[16]

    • Follow your institution's Environmental Health and Safety (EHS) procedures for requesting a hazardous waste pickup.[1] Disposal must be handled by a licensed professional waste disposal service, typically via high-temperature incineration.[1]

Emergency Procedures: Spill and Exposure Protocol

  • Spill:

    • Evacuate all non-essential personnel from the area.[5]

    • If safe to do so, eliminate all ignition sources.[6]

    • Contain the spill using an inert absorbent material (e.g., sand or vermiculite).

    • Wearing full PPE, carefully collect the absorbent material into a sealed container for disposal as hazardous waste.[16]

  • Eye Contact:

    • Immediately flush eyes with gently running water for at least 20 minutes at an eyewash station, holding the eyelids open.[6][11]

    • Remove contact lenses if present and easy to do.[7]

    • Seek immediate medical attention.[11]

  • Skin Contact:

    • Remove all contaminated clothing immediately.[2]

    • Rinse the affected skin area with plenty of water for at least 15 minutes.[3]

    • Seek medical attention if irritation persists.

  • Inhalation:

    • Remove the individual to fresh air.[15]

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.[3]

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow from preparation to final disposal, ensuring all safety checks are integrated into the standard operating procedure.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal PREP1 Verify Fume Hood & Eyewash/Shower PREP2 Don Full PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves PREP1->PREP2 Safety Checks HANDLE1 Weigh Solid / Prepare Solution PREP2->HANDLE1 Proceed to Handling HANDLE2 Perform Experiment HANDLE1->HANDLE2 HANDLE3 Close All Containers HANDLE2->HANDLE3 EMERGENCY Emergency Event (Spill/Exposure) HANDLE2->EMERGENCY If Occurs CLEAN1 Decontaminate Work Area HANDLE3->CLEAN1 Proceed to Cleanup CLEAN2 Segregate Hazardous Waste (Solid, Liquid, PPE) CLEAN1->CLEAN2 CLEAN3 Label Waste Container Correctly CLEAN2->CLEAN3 CLEAN4 Store Waste in Designated Area CLEAN3->CLEAN4 CLEAN5 Remove PPE & Wash Hands CLEAN4->CLEAN5 EMERGENCY->PREP1 Re-evaluate Safety

Caption: Workflow from preparation to disposal for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.